Product packaging for Fumarate hydratase-IN-1(Cat. No.:)

Fumarate hydratase-IN-1

Cat. No.: B1139325
M. Wt: 446.5 g/mol
InChI Key: VFGLXHHVYNTCPD-AJTFRIOCSA-N
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Description

Fumarate hydratase-IN-1, an enzyme of the TCA cycle. Inhibition of this compound can contribute to tumorigenicity in some cells. The use of a photoaffinity labeling strategy identified fumarate hydratase as the principal pharmacological target.[1] In vitro: The activity of this enzyme was measured using a well-established assay that monitored the conversion of fumarate into L-malate and subsequent oxidation of L-malate to oxaloacetate by malate dehydrogenase. Initial controls established that neither the carboxylic acid 3 nor ester 2 inhibited malate dehydrogenase Using this two-enzyme protocol we found that carboxylic acid 3 inhibited fumarate hydratase in a dose-dependent fashion in vitro. Besides, inhibition of fumarate hydratase can contribute to tumorigenicity in some cells.[1]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30N2O4 B1139325 Fumarate hydratase-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30)/t22-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGLXHHVYNTCPD-AJTFRIOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCCC=C1N(C(=O)[C@H]2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fumarate Hydratase-IN-1: A Potent Modulator of the TCA Cycle and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Its role extends beyond central carbon metabolism, with deficiencies being linked to hereditary leiomyomatosis and renal cell cancer (HLRCC). Fumarate hydratase-IN-1 is a cell-permeable small molecule that serves as a potent and specific inhibitor of fumarate hydratase. This technical guide provides a comprehensive overview of the function of this compound in the TCA cycle, its mechanism of action, and its downstream effects on cellular signaling pathways. This document is intended to be a valuable resource for researchers in metabolism, oncology, and immunology, as well as for professionals involved in drug discovery and development.

Mechanism of Action of this compound

This compound is a prodrug that, upon entering the cell, is hydrolyzed to its active carboxylic acid form. This active metabolite acts as a competitive inhibitor of fumarate hydratase[1]. By binding to the active site of the enzyme, it directly competes with the endogenous substrate, fumarate, thereby blocking its conversion to L-malate. This inhibition leads to a disruption of the TCA cycle and a significant accumulation of intracellular fumarate[1][2].

Quantitative Data Summary

The inhibitory and biological activities of this compound have been characterized by several key quantitative parameters. These values are essential for designing and interpreting experiments involving this inhibitor.

ParameterValueCell Line/SystemNotesReference
Ki (competitive inhibition) 4.5 µMIsolated from SW620 cellsThis value is for the active carboxylic acid form of this compound.[1]
Mean IC50 (Antiproliferative Activity) 2.2 µMSW620, ACHN, HCT-116, PC3, and SK-MEL-28 cancer cell linesDemonstrates the inhibitor's effect on cancer cell growth.[3]
IC50 (Oxygen Consumption Rate) 2.2 µMSW620 cells (in the absence of glucose)Highlights the nutrient-dependent cytotoxicity and impact on mitochondrial respiration.[4]

Impact on the TCA Cycle and Downstream Signaling

The primary consequence of this compound action is the intracellular accumulation of fumarate, an oncometabolite that profoundly influences various cellular processes.

Signaling Pathways Affected by Fumarate Accumulation

The accumulation of fumarate due to the inhibition of fumarate hydratase by this compound triggers a cascade of downstream signaling events. These pathways play crucial roles in cancer progression and immune response.

cluster_TCA TCA Cycle cluster_downstream Downstream Effects of Fumarate Accumulation cluster_hif HIF-1α Pathway cluster_immune Innate Immunity Activation Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate FH Fumarate_acc Fumarate Accumulation Fumarate->Fumarate_acc Oxaloacetate Oxaloacetate Malate->Oxaloacetate FH_IN1 This compound PHD Prolyl Hydroxylases Fumarate_acc->PHD Inhibits mtDNA mtDNA Release Fumarate_acc->mtDNA Induces mtRNA mtRNA Release Fumarate_acc->mtRNA Induces HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binding HIF1a_target HIF-1α Target Genes (e.g., VEGF, GLUT1) HIF1a->HIF1a_target Activates Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination cGAS_STING cGAS-STING Pathway mtDNA->cGAS_STING TLR7_RIGI_MDA5 TLR7/RIG-I/MDA5 Pathway mtRNA->TLR7_RIGI_MDA5 IFN Type I Interferon Production cGAS_STING->IFN TLR7_RIGI_MDA5->IFN

Caption: Inhibition of Fumarate Hydratase by this compound leads to fumarate accumulation, activating HIF-1α and innate immune signaling.

Accumulated fumarate acts as a competitive inhibitor of prolyl hydroxylases (PHDs), enzymes that require α-ketoglutarate as a cofactor. PHDs are responsible for hydroxylating HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. By inhibiting PHDs, fumarate stabilizes HIF-1α even under normoxic conditions (a state known as pseudohypoxia). Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis (e.g., VEGF) and glycolysis (e.g., GLUT1), promoting a metabolic shift towards aerobic glycolysis (the Warburg effect) and supporting tumor growth.

Recent studies have revealed a novel role for fumarate in modulating innate immunity. Fumarate accumulation has been shown to induce the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA) into the cytosol.

  • cGAS-STING Pathway: Cytosolic mtDNA is sensed by the cyclic GMP-AMP synthase (cGAS), which synthesizes cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons and an inflammatory response.

  • TLR7/RIG-I/MDA5 Pathway: Cytosolic mtRNA can be recognized by RNA sensors such as Toll-like receptor 7 (TLR7), retinoic acid-inducible gene I (RIG-I), and melanoma differentiation-associated protein 5 (MDA5), which also triggers the production of type I interferons.

This activation of innate immune pathways can have complex, context-dependent effects on the tumor microenvironment.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound.

cluster_assays Functional and Mechanistic Assays start Start cell_culture Cell Culture (e.g., SW620, ACHN) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability ocr Oxygen Consumption Rate (e.g., Seahorse Analyzer) treatment->ocr enzyme_kinetics Enzyme Inhibition Assay (Coupled Spectrophotometric Assay) treatment->enzyme_kinetics western_blot Western Blotting (for HIF-1α, p-STING, etc.) treatment->western_blot qpcr qRT-PCR (for IFN-β, VEGF, etc.) treatment->qpcr metabolomics Metabolite Analysis (LC-MS for Fumarate) treatment->metabolomics data_analysis Data Analysis and Interpretation viability->data_analysis ocr->data_analysis enzyme_kinetics->data_analysis western_blot->data_analysis qpcr->data_analysis metabolomics->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for investigating the cellular effects of this compound.

In Vitro Fumarate Hydratase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of fumarate hydratase. A coupled spectrophotometric assay is commonly used.

  • Principle: The conversion of fumarate to L-malate by fumarate hydratase is coupled to the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH). This second reaction involves the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

  • Protocol Outline (based on Takeuchi et al., 2015):

    • Enzyme Source: Fumarate hydratase can be purified from a relevant source or commercially obtained.

    • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing L-malate dehydrogenase, NAD+, and the test compound (the hydrolyzed, active form of this compound).

    • Initiation: Start the reaction by adding the substrate, fumarate.

    • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. A Lineweaver-Burk plot can be used to determine the mode of inhibition and the inhibition constant (Ki).

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

  • Principle: Various methods can be used to measure cell viability, including those based on metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo).

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO). To investigate nutrient-dependent effects, cells can be cultured in media with and without glucose.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • Assay: Perform the chosen viability assay according to the manufacturer's instructions.

    • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This assay measures the effect of this compound on mitochondrial respiration.

  • Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate at which cells consume oxygen in real-time.

  • Protocol Outline:

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

    • Treatment: Pre-treat the cells with this compound for a defined period.

    • Assay: Place the cell plate in the Seahorse analyzer and measure the basal OCR. Subsequently, mitochondrial function can be further interrogated by the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).

    • Data Analysis: Calculate the OCR and other mitochondrial parameters (e.g., basal respiration, ATP production-linked respiration, maximal respiration).

Analysis of Signaling Pathways
  • Western Blotting: This technique is used to detect changes in the protein levels and activation status of key signaling molecules.

    • Protocol Outline:

      • Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

      • Protein Quantification: Determine the protein concentration of the lysates.

      • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

      • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., HIF-1α, STING, phospho-STING, TBK1, phospho-TBK1) and a loading control (e.g., β-actin).

      • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantitative Real-Time PCR (qRT-PCR): This method is used to measure changes in the gene expression of downstream targets.

    • Protocol Outline:

      • RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and reverse transcribe it into cDNA.

      • qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IFNB1, VEGFA, SLC2A1/GLUT1) and a housekeeping gene for normalization.

      • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the roles of the TCA cycle and the oncometabolite fumarate in health and disease. Its ability to potently and specifically inhibit fumarate hydratase allows for the precise dissection of downstream signaling pathways, including the HIF-1α and innate immune responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cancer metabolism, immunology, and beyond. Further research into the nuanced effects of this inhibitor will undoubtedly continue to uncover fundamental aspects of cellular regulation and may pave the way for novel therapeutic strategies.

References

Fumarate Hydratase-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle, has emerged as a critical target in cancer metabolism. Its deficiency leads to the accumulation of fumarate, an oncometabolite that drives tumorigenesis through various mechanisms, including the stabilization of hypoxia-inducible factor (HIF) and epigenetic reprogramming. Fumarate hydratase-IN-1 is a cell-permeable small molecule inhibitor of fumarase, demonstrating potent anti-proliferative activity in cancer cells, particularly under conditions of glucose deprivation. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, experimental protocols, and the downstream consequences of its inhibitory activity.

Introduction to Fumarate Hydratase and this compound

Fumarate hydratase (fumarase) is a crucial enzyme in the mitochondrial TCA cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Beyond its role in central carbon metabolism, FH also plays a part in the cytosolic fumarate pool and has been implicated in the DNA damage response.[2] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC), a syndrome characterized by the development of benign tumors of the smooth muscle and an aggressive form of kidney cancer.[3]

This compound is a potent and cell-permeable inhibitor of fumarase.[4][5] It acts as a prodrug, with the ethyl ester form facilitating cell entry. Once inside the cell, it is hydrolyzed by intracellular esterases to its active carboxylic acid form, which competitively inhibits fumarase.[6][7] This inhibition leads to a metabolic shift and exhibits nutrient-dependent cytotoxicity, showing increased efficacy in cancer cells grown in the absence of glucose.[4][8]

Biochemical and Physicochemical Properties

A summary of the key quantitative data for this compound and its active acid form is presented in the tables below.

Compound Parameter Value Cell Lines Reference
This compound (Ester Prodrug)Mean IC502.2 µMSW620, ACHN, HCT-116, PC3, SK-MEL-28[5]
This compound (Ester Prodrug)IC50 (OCR)2.2 µMSW620 (in the absence of glucose)[8]

Table 1: Cellular Activity of this compound

Compound Parameter Value Notes Reference
Active Carboxylic Acid MetaboliteKi4.5 µMCompetitive inhibition of fumarate hydratase[6]

Table 2: In Vitro Enzymatic Inhibition

Property Value Reference
Molecular Formula C27H30N2O4[9]
Molecular Weight 446.54 g/mol [9]
CAS Number 1644060-37-6[9]
Appearance Solid[4]
Solubility DMSO: 30 mg/mL (67.18 mM) (Sonication recommended) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.48 mM) (Sonication recommended)[9]

Table 3: Physicochemical Properties of this compound

Mechanism of Action and Signaling Pathways

This compound is a competitive inhibitor of fumarase.[7] Its active carboxylic acid form competes with the endogenous substrate, fumarate, for binding to the active site of the enzyme. This inhibition blocks the conversion of fumarate to malate, leading to the accumulation of intracellular fumarate.

The accumulation of fumarate has several downstream consequences that contribute to its anti-tumor effects:

  • Pseudohypoxia: Fumarate competitively inhibits 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[1] PHDs are responsible for marking the alpha subunit of hypoxia-inducible factor (HIF) for degradation under normoxic conditions. Inhibition of PHDs leads to the stabilization and activation of HIF-1α, even in the presence of normal oxygen levels, a phenomenon known as pseudohypoxia.[2] Activated HIF-1α then promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

  • Epigenetic Reprogramming: The accumulation of fumarate can also inhibit other 2-oxoglutarate-dependent dioxygenases, such as histone and DNA demethylases. This leads to global changes in histone and DNA methylation, altering gene expression patterns and contributing to tumorigenesis.[5]

  • Metabolic Rewiring: Inhibition of the TCA cycle by this compound forces cancer cells to rely more heavily on glycolysis for ATP production. This increased glycolytic flux is a hallmark of many cancers (the Warburg effect) and explains the observed nutrient-dependent cytotoxicity, where the inhibitor is more effective in the absence of glucose.[4][8]

Fumarate_Hydratase_Inhibition_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_downstream Downstream Effects FH_IN1_ester This compound (Ester Prodrug) FH_IN1_acid Active Carboxylic Acid FH_IN1_ester->FH_IN1_acid Hydrolysis Esterases Intracellular Esterases Fumarase Fumarase (FH) FH_IN1_acid->Fumarase Competitive Inhibition Fumarate Fumarate Malate Malate Fumarase->Malate Fumarate->Fumarase TCA_Cycle TCA Cycle Fumarate_acc Fumarate Accumulation PHDs Prolyl Hydroxylases (PHDs) Fumarate_acc->PHDs Inhibition Epigenetic Epigenetic Reprogramming Fumarate_acc->Epigenetic Metabolic Metabolic Rewiring (↑ Glycolysis) Fumarate_acc->Metabolic HIF HIF-1α Stabilization (Pseudohypoxia) PHDs->HIF Leads to

Figure 1: Mechanism of action of this compound. The cell-permeable ester prodrug is converted to its active carboxylic acid form, which competitively inhibits fumarase, leading to fumarate accumulation and downstream effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fumarase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The enzymatic activity of fumarase is determined by a coupled enzymatic reaction. Fumarase converts fumarate to L-malate, which is then oxidized by malate dehydrogenase to produce NADH. The NADH reduces a tetrazolium salt (MTT) to a colored formazan product, which can be measured spectrophotometrically at 565 nm. The rate of formazan production is proportional to the fumarase activity.

Materials:

  • Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Fumarate Substrate Solution

  • Malate Dehydrogenase

  • NAD+

  • MTT Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Tissue Homogenate: Homogenize tissue in ice-cold Fumarase Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Cell Lysate: Harvest cells and resuspend in ice-cold Fumarase Assay Buffer. Lyse the cells by sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Reaction Mix Preparation: Prepare a master mix containing Fumarase Assay Buffer, Malate Dehydrogenase, NAD+, and MTT solution.

  • Assay:

    • Add samples (and this compound for inhibition studies) to the wells of a 96-well plate.

    • Initiate the reaction by adding the Fumarate Substrate Solution.

    • Immediately measure the absorbance at 565 nm in a kinetic mode at 37°C for 30-60 minutes.

  • Calculation: Determine the rate of change in absorbance (ΔAbs/min). The fumarase activity can be calculated using the molar extinction coefficient of the formazan product.

Fumarase_Assay_Workflow start Start: Sample Preparation (Tissue Homogenate or Cell Lysate) reagent_prep Prepare Reaction Mix (MDH, NAD+, MTT) start->reagent_prep plate_setup Add Samples and Inhibitor to 96-well plate reagent_prep->plate_setup reaction_start Initiate Reaction with Fumarate Substrate plate_setup->reaction_start measurement Kinetic Measurement (Absorbance at 565 nm) reaction_start->measurement analysis Calculate Fumarase Activity (ΔAbs/min) measurement->analysis Cell_Viability_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound in Standard vs. Glucose-Free Medium start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Solution and Incubate incubation->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Cell Viability measure->analyze

References

An In-depth Technical Guide to the Cellular Effects of Fumarate Hydratase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumarate hydratase-IN-1 (FH-IN-1) is a potent and cell-permeable inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. By blocking the conversion of fumarate to malate, FH-IN-1 induces a unique metabolic state characterized by the accumulation of intracellular fumarate. This perturbation has significant downstream consequences, including nutrient-dependent cytotoxicity in cancer cells, modulation of immune responses, and the activation of innate immunity signaling pathways. This technical guide provides a comprehensive overview of the cellular effects of FH-IN-1, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathway it modulates.

Introduction

Fumarate hydratase is a critical enzyme in cellular metabolism, catalyzing the reversible hydration of fumarate to L-malate. Its inhibition has emerged as a potential therapeutic strategy in oncology and immunology. This compound is a small molecule inhibitor designed to target this enzyme, leading to a cascade of cellular events that can be exploited for therapeutic benefit. This guide will delve into the known cellular effects of this compound, providing researchers with the necessary information to utilize it as a tool for studying cellular metabolism and as a potential lead for drug development.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of fumarate hydratase.[1] This leads to a buildup of intracellular fumarate, an oncometabolite that can influence various cellular processes. The accumulation of fumarate disrupts the TCA cycle, leading to a metabolic shift and increased dependence on glycolysis for ATP production. Furthermore, high levels of fumarate can cause post-translational modification of proteins through succination of cysteine residues, altering their function.[1]

Quantitative Data

The following tables summarize the quantitative data available for this compound, providing key metrics for its biological activity.

Table 1: Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Notes
SW620Colorectal CarcinomaNot individually reportedA mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2]
ACHNRenal Cell AdenocarcinomaNot individually reportedA mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2]
HCT116Colorectal CarcinomaNot individually reportedA mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2]
PC3Prostate AdenocarcinomaNot individually reportedA mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2]
SK-MEL-28Malignant MelanomaNot individually reportedA mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2]

Table 2: Metabolic Effects of this compound

ParameterCell LineIC50 (µM)Conditions
Oxygen Consumption Rate (OCR) ReductionSW6202.2In the absence of glucose.[3]

Table 3: In Vivo Activity of this compound

Animal ModelDosageEffects
B16-OVA murine melanoma model25 mg/kg per dayIncreased tumor interstitial fluid levels of fumarate, increased percentage of apoptotic tumor-associated CD8+ T cells, reduced levels of tumor-associated CD44+ CD8+ T cells, and reduced survival.[3]

Signaling Pathway

Inhibition of fumarate hydratase by FH-IN-1 triggers a distinct signaling cascade, primarily involving the activation of the innate immune system. The accumulation of fumarate leads to mitochondrial stress and subsequent release of mitochondrial DNA (mtDNA) into the cytosol. This cytosolic mtDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then synthesizes cyclic GMP-AMP (cGAMP). cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING then initiates a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, such as TNF-α.

FH_IN_1_Signaling_Pathway FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH Inhibits Fumarate Fumarate Accumulation FH->Fumarate Blocks conversion of fumarate to malate Mitochondria Mitochondrial Stress Fumarate->Mitochondria mtDNA Mitochondrial DNA (mtDNA) Release Mitochondria->mtDNA cGAS cGAS Activation mtDNA->cGAS Cytosol Cytosol cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Activation cGAMP->STING TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 Cytokines Type I Interferons & Pro-inflammatory Cytokines (e.g., TNF-α) TBK1_IRF3->Cytokines

Caption: this compound induced cGAS-STING pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the antiproliferative effects of this compound on adherent cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v) in water

  • Microplate reader (510 nm absorbance)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow to air dry.

  • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

ATP Depletion Assay

This assay measures the intracellular ATP levels to assess the metabolic impact of this compound.

Materials:

  • White, opaque 96-well plates

  • Complete cell culture medium (with and without glucose)

  • This compound stock solution (in DMSO)

  • Commercially available ATP detection assay kit (e.g., luciferase-based)

  • Luminometer

Protocol:

  • Seed cells in a white, opaque 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in medium with and without glucose.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24 hours).

  • Follow the manufacturer's protocol for the ATP detection assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the protein concentration or cell number and express as a percentage of the control.

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Cell Mito Stress Test)

This assay measures the rate of oxygen consumption to evaluate the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate at an appropriate density and incubate for 24 hours.

  • On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates and pre-incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Treat the cells with this compound at the desired concentration and incubate for the specified time.

  • Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

  • Calibrate the sensor cartridge and perform the Seahorse XF Cell Mito Stress Test on the Seahorse XF Analyzer.

  • The instrument will measure the basal OCR, followed by sequential injections to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data using the Seahorse Wave software to determine the effect of this compound on the different parameters of mitochondrial respiration.

Caption: Experimental workflows for characterizing FH-IN-1.

Conclusion

This compound is a valuable pharmacological tool for investigating the cellular consequences of fumarate hydratase inhibition. Its ability to induce a Warburg-like metabolic phenotype, coupled with the activation of innate immune signaling, makes it a compound of significant interest for cancer and immunology research. The data and protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted cellular effects of this compound and its potential therapeutic applications. Further studies are warranted to fully elucidate the individual sensitivities of different cancer cell lines and to optimize its in vivo efficacy and safety profile.

References

The Role of Fumarate Hydratase-IN-1 in Cancer Metabolism: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic reprogramming of cancer cells is a key hallmark of malignancy, offering novel therapeutic targets. One such target is Fumarate Hydratase (FH), a crucial enzyme in the tricarboxylic acid (TCA) cycle. Its inhibition leads to the accumulation of fumarate, an oncometabolite that drives significant changes in cancer cell metabolism. Fumarate Hydratase-IN-1 (FH-IN-1) is a cell-permeable, small molecule inhibitor of FH that has demonstrated anti-proliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of the role of FH-IN-1 in cancer metabolism, detailing its mechanism of action, its effects on key signaling pathways, and protocols for its experimental application.

Introduction: Fumarate Hydratase as a Target in Cancer

Fumarate hydratase (FH) is a critical enzyme in the TCA cycle, catalyzing the reversible hydration of fumarate to L-malate. In several cancers, including hereditary leiomyomatosis and renal cell carcinoma (HLRCC), FH is inactivated, leading to a build-up of fumarate.[1][2][3] This accumulation is not a mere metabolic byproduct but an active driver of oncogenesis. Fumarate acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a large family of enzymes that includes prolyl hydroxylases (PHDs).[4]

The inhibition of PHDs by elevated fumarate levels leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) even under normal oxygen conditions, a phenomenon known as pseudohypoxia.[1] HIF-1α is a master transcriptional regulator that orchestrates a shift in cellular metabolism towards aerobic glycolysis (the Warburg effect), promotes angiogenesis, and enhances cell survival, all of which contribute to tumor progression.[5][6]

This compound (FH-IN-1) is a specific inhibitor of FH, offering a valuable tool to probe the consequences of FH inhibition in cancer cells and to explore its potential as a therapeutic strategy.

This compound: Mechanism of Action

FH-IN-1 is a cell-permeable small molecule that directly inhibits the enzymatic activity of Fumarate Hydratase. By blocking the conversion of fumarate to malate, FH-IN-1 induces the intracellular accumulation of fumarate. This accumulated fumarate then acts as an oncometabolite, primarily by competitively inhibiting α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs). This initiates a signaling cascade that is central to the metabolic reprogramming of cancer cells.

Mechanism of Action of this compound cluster_TCA TCA Cycle FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH Inhibits Malate Malate FH->Malate Catalyzes conversion of Fumarate Fumarate Fumarate (Accumulation) PHDs Prolyl Hydroxylases (PHDs) (Inhibition) Fumarate->PHDs Competitively Inhibits HIF_1a HIF-1α (Stabilization) PHDs->HIF_1a Prevents Degradation Metabolic_Reprogramming Metabolic Reprogramming (Warburg Effect) HIF_1a->Metabolic_Reprogramming Angiogenesis Angiogenesis HIF_1a->Angiogenesis Cell_Survival Cell Survival HIF_1a->Cell_Survival

Mechanism of Action of FH-IN-1

Quantitative Data on FH-IN-1 Activity

The anti-proliferative effects of FH-IN-1 have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell LineCancer TypeMean IC50 (μM)Citation
SW620Colorectal2.2[7][8]
ACHNKidney2.2[7][8]
HCT-116Colorectal2.2[7][8]
PC3Prostate2.2[7][8]
SK-MEL-28Melanoma2.2[7][8]

Note: The provided sources state a mean IC50 of 2.2 μM across these cell lines. More granular data for each cell line was not available in the searched resources.

Detailed Experimental Protocols

This section provides detailed protocols for key experiments to characterize the effects of FH-IN-1 on cancer cells.

Cell Viability Assay

This protocol is for determining the cytotoxic effects of FH-IN-1 on cancer cells using a luminescent-based assay that measures ATP content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (FH-IN-1)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of FH-IN-1 in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Prepare a vehicle control (DMSO) at the same final concentration as the highest FH-IN-1 concentration.

    • Remove the medium from the wells and add 100 µL of the prepared FH-IN-1 dilutions or vehicle control.

    • Incubate for 48-72 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the FH-IN-1 concentration to determine the IC50 value.

Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein levels in cells treated with FH-IN-1.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • FH-IN-1

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of FH-IN-1 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 6-24 hours.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with an antibody against a loading control.

    • Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

This protocol outlines the use of an extracellular flux analyzer to measure the effect of FH-IN-1 on mitochondrial respiration and glycolysis.[9]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • FH-IN-1

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • Extracellular Flux Analyzer (e.g., Seahorse XFe96)

  • Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density.

    • Incubate for 24 hours.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • The following day, replace the culture medium with Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Extracellular Flux Analysis:

    • Load the hydrated sensor cartridge with the desired concentrations of FH-IN-1 and mitochondrial stress test reagents.

    • Place the cell plate in the extracellular flux analyzer.

    • Perform a calibration of the instrument.

    • Run the assay, which will measure baseline OCR and ECAR before and after the injection of FH-IN-1 and the stress test compounds.

  • Data Analysis:

    • The instrument's software will calculate OCR (in pmol/min) and ECAR (in mpH/min).

    • Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity based on the response to the injected compounds.

Mandatory Visualizations

Signaling Pathway

FH-IN-1 Induced Metabolic Reprogramming cluster_TCA Mitochondrion FH_IN_1 FH-IN-1 FH Fumarate Hydratase (FH) FH_IN_1->FH Inhibits Fumarate Fumarate (Accumulation) aKGDD α-KG Dependent Dioxygenases (e.g., PHDs) (Inhibition) Fumarate->aKGDD Inhibits HIF_1a HIF-1α (Stabilization) aKGDD->HIF_1a Leads to GLUT1 GLUT1 (Upregulation) HIF_1a->GLUT1 PDK1 PDK1 (Upregulation) HIF_1a->PDK1 Glycolysis Increased Glycolysis (Warburg Effect) GLUT1->Glycolysis PDH Pyruvate Dehydrogenase (PDH) PDK1->PDH Inhibits

FH-IN-1 Induced Metabolic Reprogramming
Experimental Workflow

Experimental Workflow for FH-IN-1 Characterization start Start: Cancer Cell Culture treat Treat with FH-IN-1 (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability western Western Blot (HIF-1α, p-AMPK, etc.) treat->western metabolomics Metabolite Analysis (LC-MS for TCA intermediates) treat->metabolomics flux Metabolic Flux Analysis (Seahorse OCR/ECAR) treat->flux ros ROS Measurement (e.g., DCFDA assay) treat->ros data Data Analysis and Interpretation viability->data western->data metabolomics->data flux->data ros->data end End: Characterization of FH-IN-1 Effects data->end

Workflow for FH-IN-1 Characterization

Conclusion

This compound is a valuable chemical probe for studying the role of FH and fumarate accumulation in cancer metabolism. Its ability to induce a pseudohypoxic state through HIF-1α stabilization provides a powerful tool to investigate the metabolic vulnerabilities of cancer cells. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of targeting fumarate hydratase in cancer. Further research is warranted to fully elucidate the downstream effects of FH-IN-1 and to identify patient populations that may benefit from this therapeutic strategy.

References

Fumarate Hydratase-IN-1: A Metabolic Switch for Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Mechanism and Experimental Analysis of Fumarate Hydratase Inhibition in Immune Activation

Introduction

The intersection of cellular metabolism and innate immunity, termed immunometabolism, has emerged as a critical field for understanding and targeting disease. A key metabolic enzyme, Fumarate Hydratase (FH), which catalyzes the conversion of fumarate to malate in the tricarboxylic acid (TCA) cycle, has been identified as a crucial regulator of innate immune responses.[1][2] Pharmacological inhibition of FH using compounds such as Fumarate hydratase-IN-1 (FH-IN-1) leads to the accumulation of the oncometabolite fumarate, which acts as a potent signaling molecule.[3][4] This guide provides an in-depth technical overview of how FH-IN-1-mediated fumarate accumulation activates distinct innate immune signaling pathways, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying mechanisms.

Core Mechanism: Fumarate Accumulation as an Immune Trigger

Inhibition of Fumarate Hydratase, either genetically or pharmacologically with FH-IN-1, disrupts the TCA cycle and causes a significant buildup of intracellular fumarate.[3][4] This accumulation is the central event that initiates an innate immune response. The downstream consequences diverge depending on the specific cell type and context, primarily leading to the cytosolic release of mitochondrial nucleic acids—either mitochondrial DNA (mtDNA) or mitochondrial RNA (mtRNA).[3] These misplaced nucleic acids are recognized by cytosolic pattern recognition receptors, culminating in the production of type I interferons (IFNs) and other inflammatory cytokines.[1][5]

Pathway 1: mtDNA-cGAS-STING Activation in Renal Cells

In models of acute FH loss, such as in renal cells, the accumulation of fumarate induces mitochondrial stress and remodeling.[6] This leads to the packaging and release of mtDNA into the cytosol via mitochondrial-derived vesicles (MDVs) in a process dependent on the sorting nexin 9 (SNX9).[6][7] The presence of this cytosolic mtDNA activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a primary sensor for cytosolic DNA.[3][6] This cascade results in the phosphorylation of TBK1 and IRF3, leading to the robust production of IFN-β.[5][6]

G cluster_mito Mitochondrion cluster_cyto Cytosol TCA TCA Cycle Fumarate Fumarate Accumulation MDV Mitochondrial-Derived Vesicles (MDVs) Fumarate->MDV Induces (SNX9-dependent) FH Fumarate Hydratase FH->TCA Catalyzes mtDNA mtDNA cGAS cGAS mtDNA->cGAS Activates MDV->mtDNA Releases FH_IN1 This compound FH_IN1->FH Inhibits STING STING (ER Membrane) cGAS->STING Activates via cGAMP TBK1_IRF3 TBK1 / IRF3 (Phosphorylation) STING->TBK1_IRF3 Activates IFNb_Prod IFN-β Production TBK1_IRF3->IFNb_Prod Induces

Figure 1. mtDNA-cGAS-STING pathway activation by FH inhibition.

Pathway 2: mtRNA-RNA Sensor Activation in Macrophages

In immune cells like macrophages, particularly when stimulated with lipopolysaccharide (LPS), FH inhibition by FH-IN-1 triggers a distinct pathway.[4] Here, the primary mitochondrial nucleic acid released into the cytosol is mtRNA.[3][8] This mtRNA is detected by a suite of RNA sensors, including RIG-I, MDA5, and the endosomal sensor TLR7.[4][7] Activation of these sensors converges on signaling pathways that also lead to the production of type I interferons, contributing to a pro-inflammatory state.[3][5] Furthermore, acute FH inhibition in macrophages suppresses the anti-inflammatory cytokine IL-10, thereby increasing the secretion of TNF.[4][9]

G cluster_mito Mitochondrion cluster_cyto Cytosol Fumarate Fumarate Accumulation Stress Mitochondrial Stress Fumarate->Stress FH Fumarate Hydratase FH->Fumarate Leads to mtRNA mtRNA RNA_Sensors RIG-I / MDA5 / TLR7 mtRNA->RNA_Sensors Activates Stress->mtRNA Releases FH_IN1 This compound FH_IN1->FH Inhibits LPS LPS Stimulation LPS->FH Suppresses Signaling Downstream Signaling (e.g., MAVS, TRIF) RNA_Sensors->Signaling Activates IFN_Prod Type I IFN Production Signaling->IFN_Prod Induces

Figure 2. mtRNA-RNA sensor pathway activation in macrophages.

Quantitative Data

The effects of this compound have been quantified across various cell types and assays. The tables below summarize key findings.

Table 1: Antiproliferative and Metabolic Activity of this compound

Parameter Cell Line / System Value Reference
IC₅₀ (Proliferation) SW620 (Colorectal) 2.2 µM (mean) [10]
ACHN (Kidney)
HCT116 (Colorectal)
PC3 (Prostate)
SK-MEL-28 (Melanoma)

| IC₅₀ (Oxygen Consumption Rate) | SW620 (Colorectal) | 2.2 µM |[11] |

Table 2: Immunomodulatory Effects of this compound

Effect Cell Type Conditions Quantitative Result Reference
Cytokine Secretion Reduction Mouse CD8⁺ T cells Co-culture with B16-OVA cells, 25 µM FH-IN-1 Reduction in IFN-γ, TNF-α, Granzyme B [11]
STAT1/JAK1 Phosphorylation BMDMs IFNβ stimulation FH-IN-1 treatment limits phosphorylation [10]
IFN-β Production LPS-stimulated Macrophages FH-IN-1 treatment Increased IFN-β production [3][4]
IL-10 Expression LPS-stimulated Macrophages Acute FH inhibition Suppressed IL-10 expression [4][9]

| TNF Secretion | LPS-stimulated Macrophages | Acute FH inhibition | Increased TNF secretion |[4][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research linking FH inhibition to innate immunity.

Protocol 1: Macrophage Stimulation and FH-IN-1 Treatment

This protocol describes the in vitro stimulation of bone marrow-derived macrophages (BMDMs) to assess the impact of FH-IN-1 on cytokine production.

  • Cell Culture : Culture BMDMs in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and M-CSF. Plate cells at a density of 1x10⁶ cells/mL in 24-well plates and allow them to adhere overnight.

  • Treatment :

    • Pre-treat macrophages with the desired concentration of this compound (e.g., 10-50 µM) or DMSO as a vehicle control for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

  • Incubation : Incubate the treated cells for a specified time course (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection :

    • Supernatant : Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA).

    • Cell Lysate : Wash the cells with ice-cold PBS, then lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

    • RNA : Lyse the cells directly in the well using a lysis buffer (e.g., TRIzol) for RNA extraction and subsequent RT-qPCR analysis.

Protocol 2: Analysis of cGAS-STING Pathway Activation

This protocol outlines the steps to validate the activation of the STING pathway following the detection of cytosolic mtDNA.[12][13]

  • Cell Treatment : Treat cells (e.g., mouse embryonic fibroblasts or renal epithelial cells) with a STING pathway inducer. In this context, this would involve inducing FH loss to trigger endogenous mtDNA release. A positive control would be transfection with a synthetic dsDNA probe (e.g., ISD).[12]

  • Protein Analysis (Western Blot) :

    • Prepare cell lysates as described in Protocol 1.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.

    • Use appropriate secondary antibodies and an ECL detection system to visualize the protein bands. An increase in the ratio of phosphorylated to total protein indicates pathway activation.

  • Gene Expression Analysis (RT-qPCR) :

    • Extract total RNA using a suitable kit and synthesize cDNA.

    • Perform quantitative PCR using primers for key interferon-stimulated genes (ISGs) such as Ifnb1, Cxcl10, and Isg15.

    • Normalize the expression levels to a housekeeping gene (e.g., Actb or Gapdh). An upregulation of these genes confirms a downstream transcriptional response to pathway activation.[13]

Protocol 3: Measurement of Type I Interferon Production

This protocol details the quantification of secreted IFN-β, a key output of both the cGAS-STING and mtRNA-sensing pathways.[14][15]

  • ELISA (Enzyme-Linked Immunosorbent Assay) :

    • Use a commercial ELISA kit specific for mouse or human IFN-β.

    • Coat a 96-well plate with a capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add diluted samples (cell culture supernatants from Protocol 1) and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-HRP conjugate, followed by a TMB substrate.

    • Stop the reaction with stop solution and measure the absorbance at 450 nm.

    • Calculate the IFN-β concentration in the samples based on the standard curve.

  • Reporter Gene Assay :

    • Use a cell line engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE).[16]

    • Culture the reporter cells and treat them with the cell culture supernatants collected in Protocol 1.

    • After an appropriate incubation period (e.g., 18-24 hours), measure the reporter gene activity (e.g., luminescence or colorimetric change).

    • The level of reporter activity is proportional to the amount of functional type I IFN in the sample.

Experimental and Analytical Workflow

The diagram below illustrates a typical workflow for investigating the effects of FH-IN-1 on innate immune signaling in macrophages.

G cluster_exp Experimental Phase cluster_samples Sample Types cluster_analysis Analysis Phase cluster_results Results Interpretation A 1. Isolate & Culture BMDMs B 2. Pre-treat with FH-IN-1 or Vehicle A->B C 3. Stimulate with LPS B->C D 4. Incubate (Time Course) C->D E 5. Collect Samples D->E S1 Supernatant E->S1 S2 Cell Lysate (Protein) E->S2 S3 Cell Lysate (RNA) E->S3 An1 ELISA / Reporter Assay (IFN-β, TNF) S1->An1 An2 Western Blot (p-TBK1, p-IRF3) S2->An2 An3 RT-qPCR (Ifnb1, Cxcl10, Il10) S3->An3 R Quantify Changes in: - Cytokine Secretion - Pathway Activation - Gene Expression An1->R An2->R An3->R

Figure 3. General workflow for studying FH-IN-1 effects in macrophages.

Conclusion

This compound is a powerful chemical tool for probing the intricate links between cellular metabolism and innate immunity. Its ability to induce fumarate accumulation triggers distinct, context-dependent pathways involving the release of mitochondrial nucleic acids and the activation of cytosolic sensors like cGAS and RIG-I/MDA5. This leads to a potent type I interferon response, highlighting FH as a druggable node for modulating inflammation. The protocols and data presented in this guide offer a framework for researchers and drug developers to explore the therapeutic potential of targeting this metabolic checkpoint in cancer, autoimmune diseases, and infectious diseases.

References

Fumarate Hydratase-IN-1: A Technical Whitepaper on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumarate hydratase-IN-1 (FH-IN-1) is a cell-permeable inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. Emerging evidence has highlighted the significant anti-inflammatory properties of FH-IN-1, positioning it as a molecule of interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of FH-IN-1, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Inhibition of FH by FH-IN-1 leads to the intracellular accumulation of fumarate, which triggers a cascade of events culminating in the modulation of key inflammatory cytokines. This includes the suppression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and an increase in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Furthermore, FH inhibition instigates the release of mitochondrial RNA (mtRNA) and mitochondrial DNA (mtDNA) into the cytosol. These mitochondrial nucleic acids are then detected by innate immune sensors, including Toll-like receptor 7 (TLR7), retinoic acid-inducible gene I (RIG-I), melanoma differentiation-associated protein 5 (MDA5), and the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. Activation of these pathways converges on the production of type I interferons, most notably Interferon-beta (IFN-β), a cytokine with complex roles in inflammation and immunity. This document serves as a detailed resource for understanding and investigating the anti-inflammatory potential of this compound.

Data Presentation

While specific dose-response data for this compound on inflammatory cytokine production is still emerging in publicly available literature, the following table summarizes the qualitative effects and provides a framework for quantitative analysis.

CytokineEffect of FH-IN-1Cell TypeStimulusNotes
TNF-α Increased secretionMacrophagesLPSAcute FH inhibition leads to increased TNF-α.[1][2]
IL-1β ModulatedMacrophagesLPSThe precise quantitative effect of FH-IN-1 on IL-1β secretion requires further investigation.
IL-10 Suppressed expression and releaseMacrophagesLPSAcute FH inhibition suppresses the production of this key anti-inflammatory cytokine.[1][2]
IFN-β Increased productionMacrophages, Kidney CellsLPS (in macrophages)Mediated by the release of mtRNA and mtDNA and activation of cytosolic nucleic acid sensors.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the anti-inflammatory actions of this compound.

FH_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF_kB NF-κB TLR4->NF_kB Activates FH_IN_1 This compound Fumarate_acc Fumarate Accumulation FH_IN_1->Fumarate_acc Causes FH Fumarate Hydratase (FH) FH_IN_1->FH Inhibits mtRNA mtRNA Fumarate_acc->mtRNA Induces release of mtDNA mtDNA Fumarate_acc->mtDNA Induces release of IL10_exp IL-10 Expression Fumarate_acc->IL10_exp Suppresses TLR7 TLR7 mtRNA->TLR7 Activates RIG_I_MDA5 RIG-I / MDA5 mtRNA->RIG_I_MDA5 Activates cGAS cGAS mtDNA->cGAS Activates TBK1 TBK1 TLR7->TBK1 RIG_I_MDA5->TBK1 STING STING cGAS->STING Activates STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNB_gene IFN-β Gene IRF3->IFNB_gene Translocates & Activates Transcription TNFa_gene TNF-α Gene NF_kB->TNFa_gene Activates Transcription IL10_gene IL-10 Gene NF_kB->IL10_gene Regulates Transcription IL_10 IL-10 Secretion IL10_exp->IL_10 TNFa_exp TNF-α Expression TNF_alpha TNF-α Secretion TNFa_exp->TNF_alpha TCA TCA Cycle FH->TCA Catalyzes Fumarate to Malate TCA->Fumarate_acc Leads to IFN_beta IFN-β Secretion IFNB_gene->IFN_beta TNFa_gene->TNFa_exp IL10_gene->IL10_exp

Figure 1: Signaling pathway of this compound in macrophages.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Culture Macrophages (e.g., BMDMs, RAW264.7) stimulate Stimulate with LPS start->stimulate treat Treat with this compound (Dose-Response) stimulate->treat collect_supernatant Collect Supernatant treat->collect_supernatant collect_cells Collect Cells treat->collect_cells elisa Cytokine Quantification (ELISA) (TNF-α, IL-1β, IL-10, IFN-β) collect_supernatant->elisa qpcr Gene Expression Analysis (RT-qPCR) (Tnf, Il1b, Il10, Ifnb1) collect_cells->qpcr western Protein Analysis (Western Blot) (p-STAT1, p-JAK1, cGAS, STING) collect_cells->western mtdna_assay mtDNA/mtRNA Release Assay collect_cells->mtdna_assay animal_model Induce Inflammation in Mice (e.g., LPS injection) administer Administer this compound animal_model->administer collect_samples Collect Serum and Tissues administer->collect_samples cytokine_analysis Serum Cytokine Analysis (ELISA) collect_samples->cytokine_analysis histology Tissue Histology collect_samples->histology

Figure 2: General experimental workflow for assessing FH-IN-1 anti-inflammatory properties.

Experimental Protocols

In Vitro Macrophage Stimulation and Cytokine Analysis

This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) and subsequent treatment with this compound to assess its impact on cytokine production.

a. Cell Culture:

  • Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.

b. Stimulation and Treatment:

  • Pre-treat macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4, 8, or 24 hours).

c. Sample Collection:

  • After the incubation period, centrifuge the plates and collect the supernatant for cytokine analysis.

  • Lyse the cells for subsequent RNA or protein extraction.

d. Cytokine Quantification (ELISA):

  • Quantify the concentrations of TNF-α, IL-1β, IL-10, and IFN-β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

e. Gene Expression Analysis (RT-qPCR):

  • Extract total RNA from the cell lysates using a suitable kit.

  • Perform reverse transcription to synthesize cDNA.

  • Conduct quantitative real-time PCR using specific primers for Tnf, Il1b, Il10, and Ifnb1 to determine relative gene expression levels, normalizing to a housekeeping gene (e.g., Gapdh).

Mitochondrial Nucleic Acid Release Assay

This protocol outlines a method to detect the release of mitochondrial DNA (mtDNA) and RNA (mtRNA) into the cytosol following treatment with this compound.

a. Cell Treatment:

  • Culture and treat macrophages with FH-IN-1 and LPS as described in the previous protocol.

b. Cytosolic Fractionation:

  • Harvest the cells and perform digitonin-based subcellular fractionation to isolate the cytosolic fraction, ensuring minimal mitochondrial contamination.

c. Nucleic Acid Extraction:

  • Extract DNA and RNA from the cytosolic fraction using appropriate kits.

d. Quantification:

  • Quantify mtDNA levels in the cytosolic fraction by qPCR using primers specific for mitochondrial genes (e.g., mt-Co1, Nd1).

  • Quantify mtRNA levels by RT-qPCR using primers for mitochondrial transcripts.

  • Normalize the results to a cytosolic marker to account for any variations in fractionation efficiency.

cGAS-STING Pathway Activation Analysis (Western Blot)

This protocol details the assessment of cGAS-STING pathway activation by analyzing the phosphorylation of key signaling proteins.

a. Protein Extraction and Quantification:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

b. Western Blotting:

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Mouse Model

This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model of acute inflammation. A study has shown that mice administered with LPS and FHIN1 displayed an enhanced IFN-ß response.[3]

a. Animal Model:

  • Use a suitable mouse strain (e.g., C57BL/6).

  • Induce acute inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).

b. FH-IN-1 Administration:

  • Administer this compound via a suitable route (e.g., i.p. or oral gavage) at various doses, either prior to or concurrently with the LPS challenge.

c. Sample Collection:

  • At a designated time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum preparation.

  • Harvest relevant tissues (e.g., spleen, liver, lungs) for histological analysis and cytokine measurement.

d. Endpoint Analysis:

  • Measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10, IFN-β) by ELISA.

  • Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.

  • Homogenize tissues to measure local cytokine levels.

Conclusion

This compound presents a compelling profile as a modulator of the inflammatory response. Its mechanism of action, centered on the metabolic regulation of innate immunity, offers a novel approach to treating inflammatory conditions. The detailed methodologies and pathway analyses provided in this technical guide are intended to facilitate further research and development of FH-IN-1 and related compounds as potential therapeutics. Future studies should focus on elucidating the precise dose-dependent effects on a broader range of cytokines and on validating its efficacy and safety in various preclinical models of inflammatory and autoimmune diseases.

References

Fumarate Hydratase-IN-1: An In-Depth Technical Guide to its Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). This document details the quantitative data on its efficacy, the experimental protocols for its evaluation, and the underlying signaling pathways affected by its mechanism of action.

Quantitative Antiproliferative Activity

This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. The inhibitory effects are particularly pronounced under conditions of glucose deprivation, highlighting a nutrient-dependent cytotoxicity.[1][2]

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeMean IC50 (μM)
SW620Colorectal Carcinoma2.2[2][3][4]
ACHNRenal Carcinoma2.2[2][3][4]
HCT-116Colorectal Carcinoma2.2[2][3][4]
PC3Prostate Carcinoma2.2[2][3][4]
SK-MEL-28Melanoma2.2[2][3][4]

Mechanism of Action

This compound is a competitive inhibitor of fumarate hydratase, the enzyme responsible for the reversible hydration of fumarate to L-malate in the tricarboxylic acid (TCA) cycle.[5] Inhibition of FH leads to the accumulation of intracellular fumarate. This accumulation has significant downstream effects, most notably the stabilization of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α) transcription factor, even in the presence of normal oxygen levels (normoxia).

Fumarate competitively inhibits the prolyl hydroxylases (PHDs) that are responsible for marking HIF-1α for proteasomal degradation. This leads to the stabilization of HIF-1α, which then translocates to the nucleus and promotes the transcription of genes involved in glycolysis, angiogenesis, and other processes that can contribute to tumor progression. However, the reliance on glycolysis also renders the cells more susceptible to glucose deprivation, explaining the nutrient-dependent cytotoxicity of FH-IN-1.

Signaling Pathway

The inhibition of fumarate hydratase by FH-IN-1 directly impacts the HIF-1α signaling pathway. The following diagram illustrates this process.

FH_HIF1a_Pathway Fumarate Hydratase Inhibition and HIF-1α Stabilization cluster_cytosol Cytosol cluster_nucleus Nucleus FH_IN1 This compound FH Fumarate Hydratase FH_IN1->FH Inhibits Fumarate Fumarate FH->Fumarate Catalyzes Malate L-Malate Fumarate->Malate PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs Inhibits HIF1a HIF-1α HIF1a_p HIF-1α-OH VHL VHL E3 Ubiquitin Ligase HIF1a_p->VHL Binding HIF1a->HIF1a_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination HIF1a_deg Degradation Proteasome->HIF1a_deg HIF1a_stabilized Stabilized HIF-1α HIF1b HIF-1β (ARNT) HIF1a_stabilized->HIF1b Dimerization HIF1_complex HIF-1 Complex HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., Glycolysis, Angiogenesis) HRE->Gene_Expression Promotes Transcription

Caption: Inhibition of Fumarate Hydratase by FH-IN-1 leads to Fumarate accumulation, which in turn inhibits Prolyl Hydroxylases, stabilizing HIF-1α.

Experimental Protocols

Fumarate Hydratase Enzymatic Assay

This protocol is adapted from standard methods for measuring fumarate hydratase activity and can be used to confirm the inhibitory effect of FH-IN-1.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Fumarate solution (substrate)

  • L-Malate Dehydrogenase (MDH)

  • NAD+

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • This compound (or other test compounds)

  • Purified fumarate hydratase enzyme or cell lysate containing FH

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and L-Malate Dehydrogenase in a cuvette.

  • Add the purified fumarate hydratase enzyme or cell lysate to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a specified time before adding the substrate.

  • Initiate the reaction by adding the fumarate solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by MDH as it converts the L-malate produced by FH.

  • The rate of the reaction is proportional to the fumarate hydratase activity.

  • Calculate the percent inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Cell Proliferation (Antiproliferative) Assay

The following is a generalized protocol based on the widely used MTS assay for determining the IC50 values of antiproliferative compounds. Specific cell seeding densities and incubation times may need to be optimized for each cell line.

Materials:

  • SW620, ACHN, HCT-116, PC3, or SK-MEL-28 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Glucose-free medium for nutrient-dependency studies

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium (with and without glucose for nutrient-dependency assessment). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of FH-IN-1. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the in vitro antiproliferative activity of a test compound like this compound.

Antiproliferative_Workflow Workflow for In Vitro Antiproliferative Activity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of This compound Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTS_Addition Add MTS Reagent Incubation->MTS_Addition MTS_Incubation Incubate for 1-4 hours MTS_Addition->MTS_Incubation Abs_Reading Measure Absorbance at 490 nm MTS_Incubation->Abs_Reading Data_Processing Calculate Percent Viability Abs_Reading->Data_Processing IC50_Calc Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Calc

Caption: A generalized workflow for determining the IC50 of an antiproliferative compound using a cell-based assay.

Conclusion

This compound is a valuable research tool for studying the metabolic vulnerabilities of cancer cells. Its potent and selective inhibition of fumarate hydratase provides a clear mechanism for its antiproliferative effects, which are intrinsically linked to the HIF-1α signaling pathway. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting fumarate hydratase in oncology.

References

Fumarate Hydratase-IN-1: A Technical Guide to its Nutrient-Dependent Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). The defining characteristic of FH-IN-1 is its nutrient-dependent cytotoxicity, exhibiting significantly greater potency in cancer cells under conditions of glucose deprivation. This document outlines the quantitative cytotoxic effects, detailed experimental protocols for its study, and the key signaling pathways involved in its mechanism of action.

Quantitative Data on Cytotoxicity

The cytotoxic and inhibitory activity of this compound and its active acid form (compound 3) have been quantified across various cancer cell lines and in enzymatic assays. The data highlights the compound's increased efficacy in low-glucose environments.

Compound Cell Line Condition Parameter Value Reference
FH-IN-1 (prodrug)SW620 (colorectal)Glucose-free mediumGrowth InhibitionIncreased activity[1]
FH-IN-1 (prodrug)SW620 (colorectal)Standard DME mediumGrowth InhibitionLower activity[1]
FH-IN-1 (prodrug)SW620, ACHN, HCT-116, PC3, SK-MEL-28Not SpecifiedIC50Mean of 2.2 µM
FH-IN-1 (prodrug)SW620 (colorectal)Glucose-free mediumOxygen Consumption Rate (OCR)IC50 = 2.2 µM
Compound 3 (active acid)Fumarate Hydratase (isolated from SW620)In vitro enzymatic assayKi (competitive inhibition)4.5 µM[1][2]

Core Mechanism of Action

This compound is a prodrug that, upon entering the cell, is converted to its active acid form. This active compound competitively inhibits fumarate hydratase, a critical enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the reversible hydration of fumarate to L-malate.[1][2] Inhibition of this step leads to the accumulation of intracellular fumarate and a truncation of the TCA cycle.[3] Consequently, cells become highly reliant on glycolysis for ATP production.[1][2] In cancer cells, which often exhibit a high glycolytic rate (the Warburg effect), this forced dependence on glycolysis under glucose-limited conditions leads to a severe energy crisis and subsequent cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Nutrient-Dependent Cytotoxicity Assay

This protocol is designed to assess the differential cytotoxic effects of FH-IN-1 under normal and low-glucose conditions.

Materials:

  • Cancer cell lines (e.g., SW620, ACHN, HCT116, PC3, SK-MEL-28)

  • Standard cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) containing 25 mM glucose

  • Glucose-free DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (for luminescence)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight.

  • Media Exchange: Carefully aspirate the standard medium. Wash the cells once with PBS. Add 100 µL of either standard DMEM (25 mM glucose) or glucose-free DMEM to the respective wells.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, allow the plates to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the DMSO control for each condition. Determine the IC50 values for both high-glucose and glucose-free conditions.

Fumarate Hydratase Enzymatic Assay

This in vitro assay determines the inhibitory potential and mechanism of FH-IN-1's active form on isolated fumarate hydratase.[4][5]

Materials:

  • Purified fumarate hydratase or cell lysate containing the enzyme (e.g., from SW620 cells)

  • Tris buffer (e.g., 50 mM, pH 8.0)

  • Fumarate (substrate)

  • Malate dehydrogenase (MDH)

  • NAD+

  • Diaphorase

  • Resazurin

  • Compound 3 (active form of FH-IN-1)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris buffer, MDH, NAD+, diaphorase, and resazurin.

  • Inhibitor and Enzyme Incubation: In a 96-well plate, add varying concentrations of compound 3. Add a fixed amount of fumarate hydratase to each well and incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a range of concentrations of the substrate, fumarate.

  • Kinetic Measurement: Immediately measure the increase in fluorescence (resorufin production) over time using a plate reader. The conversion of malate (produced by FH) by MDH reduces NAD+ to NADH, which is then used by diaphorase to convert resazurin to the fluorescent resorufin.

  • Data Analysis: Determine the initial reaction velocities. To determine the mechanism of inhibition, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) at different inhibitor concentrations. For a competitive inhibitor, the lines will intersect on the y-axis. Calculate the Ki value from this data.[2]

Oxygen Consumption Rate (OCR) Measurement

This assay measures the effect of FH-IN-1 on mitochondrial respiration.

Materials:

  • Cancer cell lines (e.g., SW620)

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., XF Base Medium supplemented with pyruvate and glutamine, with or without glucose)

  • This compound

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Medium Exchange: On the day of the assay, replace the culture medium with the appropriate assay medium (with or without glucose) and incubate in a non-CO2 incubator for 1 hour prior to the assay.

  • Assay Protocol: Place the cell plate in the Seahorse XF Analyzer. Follow the instrument's protocol to measure the basal oxygen consumption rate.

  • Compound Injection: Inject this compound at various concentrations into the wells.

  • Post-Injection Measurement: Continue to measure the OCR to determine the effect of the inhibitor.

  • Data Analysis: Analyze the OCR data to determine the dose-dependent inhibition of mitochondrial respiration by FH-IN-1 and calculate the IC50.

Target Identification via Photoaffinity Labeling

This protocol outlines the strategy used to identify fumarate hydratase as the primary target of FH-IN-1.[1]

Materials:

  • Photoaffinity probe (an analog of FH-IN-1 containing a photoreactive group, e.g., a benzophenone, and an enrichment tag, e.g., biotin or an alkyne for click chemistry)[6]

  • Cancer cells (e.g., SW620)

  • UV irradiation source (e.g., 365 nm)

  • Lysis buffer

  • Streptavidin beads (for biotinylated probes) or azide-biotin and click chemistry reagents (for alkyne probes)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Probe Incubation: Treat live cells with the photoaffinity probe for a specified time to allow for cellular uptake and binding to its target. To demonstrate specificity, a parallel experiment can be conducted where cells are pre-incubated with an excess of the non-probe inhibitor (FH-IN-1) to compete for binding.

  • UV Irradiation: Irradiate the cells with UV light to induce covalent cross-linking of the photoreactive group to the target protein.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using streptavidin beads or by performing a click reaction with an azide-biotin tag followed by streptavidin bead enrichment.

  • Protein Elution and Separation: Elute the captured proteins from the beads and separate them by SDS-PAGE.

  • Target Identification: Excise the protein band of interest (which should be diminished in the competitor lane) and identify the protein using in-gel digestion followed by LC-MS/MS analysis.

Signaling Pathways and Visualizations

Inhibition of fumarate hydratase by FH-IN-1 triggers several downstream signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways.

Truncation of the TCA Cycle

Inhibition of fumarate hydratase creates a block in the TCA cycle, leading to the accumulation of fumarate and forcing a reliance on glycolysis for energy production.

TCA_Cycle_Inhibition Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate FH Fumarate Hydratase Fumarate->FH Malate Malate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->Pyruvate ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis Increased reliance FH->Malate FH_IN1 FH-IN-1 FH_IN1->FH inhibits

Caption: Inhibition of Fumarate Hydratase by FH-IN-1 in the TCA Cycle.

Fumarate-Induced Pseudohypoxia

The accumulation of fumarate resulting from FH inhibition can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even in the presence of normal oxygen levels (normoxia). This phenomenon is known as pseudohypoxia.[7][8] Fumarate competitively inhibits prolyl hydroxylases (PHDs), enzymes that mark HIF-1α for degradation.

Pseudohypoxia_Pathway cluster_0 Normoxia cluster_1 FH Inhibition HIF1a HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a->PHD O2 VHL VHL HIF1a->VHL binds PHD->HIF1a Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Fumarate Fumarate (accumulates) Fumarate->PHD inhibits FH_IN1 FH-IN-1 FH Fumarate Hydratase FH_IN1->FH HIF1a_stable HIF-1α (stabilized) HIF1b HIF-1β HIF1a_stable->HIF1b dimerizes HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds to Gene_Expression Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression

Caption: Fumarate-induced stabilization of HIF-1α.

Activation of Innate Immunity via Mitochondrial Nucleic Acid Release

Recent studies have shown that the inhibition of fumarate hydratase can lead to alterations in mitochondrial morphology and the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA) into the cytoplasm.[9][10] These mitochondrial nucleic acids are recognized as damage-associated molecular patterns (DAMPs) by cytosolic sensors, triggering an innate immune response.

Innate_Immunity_Activation cluster_mito Mitochondrion cluster_cyto Cytosol FH Fumarate Hydratase Fumarate Fumarate Mito_Stress Mitochondrial Stress Fumarate->Mito_Stress accumulation leads to mtDNA mtDNA Mito_Stress->mtDNA release mtRNA mtRNA Mito_Stress->mtRNA release cGAS cGAS mtDNA->cGAS activates RNA_Sensors RNA Sensors (RIG-I, MDA5, TLR7) mtRNA->RNA_Sensors activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon (IFN-β) IRF3->IFN induces IFN_RNA Type I Interferon (IFN-α/β) RNA_Sensors->IFN_RNA induces FH_IN1 FH-IN-1 FH_IN1->FH inhibits

Caption: FH inhibition triggers innate immunity via mtDNA/mtRNA release.

Conclusion

This compound represents a valuable chemical probe for studying cancer metabolism and the consequences of TCA cycle disruption. Its nutrient-dependent cytotoxicity underscores the metabolic vulnerabilities of cancer cells and presents a potential therapeutic strategy, particularly for tumors in a hypoglycemic microenvironment. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to investigate and utilize this compound in their studies. Further research into the complex interplay between FH inhibition, metabolic reprogramming, and the immune system may uncover new avenues for cancer therapy.

References

Fumarate Hydratase-IN-1 and Redox Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumarate hydratase (FH) is a pivotal enzyme in the Krebs cycle, responsible for the reversible hydration of fumarate to malate.[1] Its inhibition, whether genetic or pharmacological, leads to the accumulation of fumarate, a metabolite now recognized as an oncometabolite and a signaling molecule. Fumarate hydratase-IN-1 (FH-IN-1) is a potent and cell-permeable inhibitor of FH that has become an invaluable tool for elucidating the downstream consequences of FH inactivation.[2][3] A primary outcome of FH inhibition is the induction of significant redox stress, which in turn activates a cascade of cellular responses.[2] This technical guide provides a comprehensive overview of the mechanisms by which FH-IN-1 induces redox stress, the key signaling pathways involved, and detailed experimental protocols for studying these effects.

This compound: Mechanism of Action and Cellular Impact

FH-IN-1 acts as a competitive inhibitor of fumarate hydratase, leading to a rapid increase in intracellular fumarate levels.[3] This accumulation disrupts the tricarboxylic acid (TCA) cycle and forces a metabolic rewiring towards glycolysis to meet the cell's energy demands.[4][5] The elevated fumarate is the primary driver of the subsequent cellular stress responses.

Quantitative Data for Fumarate Hydratase Inhibitors

The following table summarizes key quantitative data for inhibitors of fumarate hydratase, including a compound structurally related to FH-IN-1.

CompoundParameterValueCell Line / System
Carboxylic Acid Derivative of FH-IN-1Ki4.5 µMIn vitro fumarate hydratase activity assay
This compoundIC50 (OCR)2.2 µMSW620 colorectal cancer cells (in the absence of glucose)

Data sourced from Cayman Chemical product information and a study on the identification of fumarate hydratase inhibitors.[3][6]

Induction of Redox Stress by FH-IN-1

The inhibition of FH and subsequent accumulation of fumarate lead to a state of oxidative stress through multiple mechanisms.

  • Glutathione Depletion: Fumarate, being an electrophile, can react non-enzymatically with the primary intracellular antioxidant, glutathione (GSH).[7] This reaction, termed succination, forms S-(2-succinyl)-glutathione, thereby depleting the cellular pool of free GSH and compromising the cell's antioxidant capacity.[7][8]

  • Protein Succination: Cysteine residues in proteins are also susceptible to succination by fumarate.[8] This post-translational modification can alter protein function and contribute to cellular stress. A key target of succination is KEAP1, a negative regulator of the antioxidant transcription factor NRF2.[9][10]

  • Mitochondrial ROS Production: While the direct impact of FH inhibition on mitochondrial reactive oxygen species (ROS) production is complex, the disruption of the TCA cycle can lead to mitochondrial dysfunction and an increase in ROS.[4][11]

Key Signaling Pathways Modulated by FH-IN-1 and Redox Stress

The cellular response to the redox imbalance induced by FH-IN-1 involves the activation of critical stress-response and immune-sensing pathways.

The NRF2 Antioxidant Response Pathway

The NRF2 pathway is a central regulator of the cellular antioxidant response and is robustly activated by fumarate.

  • Mechanism of Activation: Fumarate succinates specific cysteine residues on KEAP1, the E3 ubiquitin ligase substrate adaptor for NRF2.[9][10][12] This modification inhibits the ability of KEAP1 to target NRF2 for proteasomal degradation. Consequently, NRF2 accumulates, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE) in their promoters.[9][12][13]

  • Downstream Effects: Activation of the NRF2 pathway leads to the upregulation of a battery of cytoprotective genes, including those involved in glutathione synthesis and regeneration, as well as enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][15]

NRF2_Activation_by_Fumarate cluster_activation cluster_nucleus Gene Transcription Fumarate Fumarate KEAP1 KEAP1 Fumarate->KEAP1 succinates NRF2 NRF2 KEAP1->NRF2 targets for ubiquitination KEAP1->NRF2 release Proteasome Proteasome NRF2->Proteasome degradation Nucleus Nucleus NRF2->Nucleus translocation Ub Ubiquitin ARE ARE Nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Fumarate-mediated activation of the NRF2 pathway.

Innate Immune Activation via Mitochondrial Nucleic Acid Release

Recent evidence indicates that FH inhibition can trigger an innate immune response through the release of mitochondrial components.[2][16]

  • Mechanism: The metabolic and redox stress induced by FH-IN-1 can lead to mitochondrial dysfunction, resulting in the release of mitochondrial DNA (mtDNA) and RNA (mtRNA) into the cytosol.[2][17]

  • Cytosolic Sensing:

    • cGAS-STING Pathway: Cytosolic mtDNA is detected by the sensor cyclic GMP-AMP synthase (cGAS), which synthesizes cGAMP and activates the STING pathway, leading to the production of type I interferons (IFNs).[2][17]

    • RNA Sensors: mtRNA can be sensed by RIG-I-like receptors (RLRs) such as RIG-I and MDA5, and the endosomal Toll-like receptor 7 (TLR7), also culminating in type I IFN production.[2][17]

Innate_Immunity_Activation FH_IN_1 This compound FH Fumarate Hydratase FH_IN_1->FH inhibits Mitochondrial_Stress Mitochondrial Stress & Redox Imbalance FH->Mitochondrial_Stress induces Mitochondrion Mitochondrion mtDNA mtDNA Mitochondrion->mtDNA release to cytosol mtRNA mtRNA Mitochondrion->mtRNA release to cytosol cGAS_STING cGAS-STING Pathway mtDNA->cGAS_STING sensed by RLR_TLR RLRs (RIG-I, MDA5) & TLR7 mtRNA->RLR_TLR sensed by IFN Type I Interferon Production cGAS_STING->IFN leads to RLR_TLR->IFN leads to

Caption: Activation of innate immunity by FH inhibition.

Experimental Protocols

In Vitro Fumarate Hydratase Activity Assay

Objective: To measure the inhibitory effect of FH-IN-1 on FH enzyme activity.

Principle: The assay monitors the conversion of fumarate to L-malate, which is then oxidized by malate dehydrogenase (MDH), leading to the reduction of NAD+ to NADH. The increase in NADH is measured by absorbance at 340 nm.

Materials:

  • Recombinant human FH

  • Malate Dehydrogenase (MDH)

  • Fumarate

  • NAD+

  • Tris-HCl buffer (pH 8.5)

  • This compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and MDH.

  • Add varying concentrations of FH-IN-1 (or DMSO as a vehicle control) to the wells.

  • Add recombinant FH to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding fumarate.

  • Immediately measure the absorbance at 340 nm every minute for 30 minutes.

  • Calculate the reaction velocity (V) from the linear portion of the kinetic curve.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Measurement of Cellular Redox Stress

Objective: To quantify the level of intracellular ROS and glutathione depletion following treatment with FH-IN-1.

A. ROS Detection using DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is oxidized by ROS to the fluorescent dichlorofluorescein (DCF).[18][19]

Procedure:

  • Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with various concentrations of FH-IN-1 for the desired time. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader.

B. Glutathione (GSH/GSSG) Ratio Assay

Principle: This assay quantifies the levels of reduced (GSH) and oxidized (GSSG) glutathione. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.

Procedure:

  • Treat cells with FH-IN-1 as described above.

  • Harvest and lyse the cells according to the manufacturer's protocol of a commercially available GSH/GSSG assay kit.

  • Deproteinize the samples.

  • Follow the kit's instructions to measure the levels of total glutathione and GSSG.

  • Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

  • Determine the GSH/GSSG ratio.

Experimental Workflow for Studying FH-IN-1 Effects

Experimental_Workflow Cell_Culture Cell Culture (e.g., Renal, Immune cells) Treatment Treatment with FH-IN-1 (Dose-response & Time-course) Cell_Culture->Treatment Metabolomics Metabolomics (LC-MS to measure Fumarate) Treatment->Metabolomics Redox_Assays Redox Stress Assays (ROS, GSH/GSSG) Treatment->Redox_Assays Western_Blot Western Blot (NRF2, HO-1, STING) Treatment->Western_Blot qPCR RT-qPCR (IFN-β, NRF2 targets) Treatment->qPCR Data_Analysis Data Analysis & Interpretation Metabolomics->Data_Analysis Redox_Assays->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A typical experimental workflow for investigating FH-IN-1.

Conclusion

This compound is a critical research tool for dissecting the complex cellular roles of fumarate. Its ability to induce a controlled state of redox stress provides a powerful model for studying cellular adaptation to oxidative damage and the intricate links between metabolism and innate immunity. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers aiming to explore the multifaceted effects of FH inhibition in various physiological and pathological contexts. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer and inflammatory disorders.

References

Methodological & Application

Fumarate Hydratase-IN-1: Application Notes for In Vitro Cell Culture Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH) is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] Germline mutations in the FH gene are associated with Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), an aggressive form of kidney cancer.[2][3] The loss of FH function leads to the accumulation of fumarate, an "oncometabolite" that has profound effects on cellular signaling and metabolism.[4] Fumarate hydratase-IN-1 is a cell-permeable small molecule inhibitor of fumarate hydratase, making it a valuable tool for studying the biological consequences of FH inhibition and for exploring potential therapeutic strategies in FH-deficient cancers.[5][6] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments.

Product Information

CharacteristicValueReference
CAS Number 1644060-37-6[5]
Molecular Formula C₂₇H₃₀N₂O₄[5]
Molecular Weight 446.54 g/mol [5]
Solubility DMSO: ≥ 30 mg/mL (67.18 mM)[5][7]

Mechanism of Action

This compound acts as an inhibitor of fumarate hydratase, leading to the intracellular accumulation of fumarate.[7] This accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[2][4] Inhibition of PHDs leads to the stabilization and accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions.[4][8] HIF-1α then translocates to the nucleus and activates the transcription of target genes involved in angiogenesis (e.g., VEGF) and glycolysis, promoting a metabolic shift towards aerobic glycolysis (the Warburg effect).[4][8]

Caption: Mechanism of action of this compound.

In Vitro Antiproliferative Activity

This compound has demonstrated antiproliferative activity against a panel of cancer cell lines. The cytotoxic effects are notably more pronounced in the absence of glucose, highlighting the dependence of treated cells on glycolysis for survival.[9]

Cell LineCancer TypeAverage IC₅₀ (µM)Reference
SW620Colorectal2.2[5][6]
ACHNKidney2.2[5][6]
HCT-116Colorectal2.2[5][6]
PC3Prostate2.2[6]
SK-MEL-28Melanoma2.2[6]

Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of this compound.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Inhibitor Add serial dilutions of This compound Incubate_24h->Add_Inhibitor Incubate_48_72h Incubate for 48-72h Add_Inhibitor->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Dissolve_Formazan Dissolve formazan in DMSO Incubate_2_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.
B. Western Blotting for HIF-1α Stabilization

This protocol is to assess the effect of this compound on the stabilization of HIF-1α.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors[11]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 6-24 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[11]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

C. Fumarase Activity Assay

This protocol is to directly measure the inhibitory effect of this compound on FH enzyme activity in cell lysates.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Fumarase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or other suppliers)[13][14][15]

  • Cell lysis buffer (provided in the kit or a compatible buffer)

  • Microplate reader

Protocol:

  • Prepare cell lysates from untreated and this compound-treated cells according to the assay kit instructions.[14]

  • Alternatively, treat cell lysates from untreated cells directly with various concentrations of this compound.

  • Perform the fumarase activity assay according to the manufacturer's protocol. These kits typically involve a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.[13][14]

  • The assay generally measures the conversion of malate to fumarate or vice versa. The rate of change in absorbance or fluorescence is proportional to the fumarase activity.[13]

  • Measure the signal using a microplate reader in kinetic mode.

  • Calculate the fumarase activity and determine the extent of inhibition by this compound.

Storage and Handling

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid at -20°C.[7] For use, prepare a stock solution in DMSO (e.g., 10-50 mM) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][16] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting

  • Low Solubility: If the compound precipitates in the culture medium, try preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. Sonication may aid in dissolving the compound in the stock solvent.[5]

  • High Background in Assays: Ensure proper washing steps are performed in western blotting. For enzymatic assays, run appropriate blank and background controls as specified in the kit manual.

  • Variability in IC₅₀ Values: IC₅₀ values can vary between cell lines and experimental conditions (e.g., seeding density, incubation time). It is crucial to maintain consistency in experimental parameters.

Conclusion

This compound is a potent and cell-permeable inhibitor of fumarate hydratase, providing a valuable chemical tool to investigate the roles of FH and fumarate accumulation in cancer biology. The protocols provided herein offer a starting point for researchers to explore the in vitro effects of this compound. Further characterization of its effects on cellular metabolism, signaling pathways, and epigenetic modifications will contribute to a deeper understanding of FH-deficient cancers and the development of novel therapeutic strategies.

References

Application Notes and Protocols: Fumarate Hydratase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Determination of the half-maximal inhibitory concentration (IC50) of Fumarate hydratase-IN-1 in various cancer cell lines.

Introduction

Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] Germline mutations in the FH gene are associated with Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), an aggressive form of kidney cancer.[3][4][5] In FH-deficient cancer cells, the accumulation of fumarate leads to a metabolic shift towards aerobic glycolysis (the Warburg effect) and the stabilization of hypoxia-inducible factor (HIF)-1α, promoting tumor growth and angiogenesis.[3][6][7]

This compound is a cell-permeable inhibitor of FH. Its antiproliferative activity is particularly pronounced under low-glucose conditions, highlighting its mechanism of targeting cancer cell metabolism.[8][9] This document provides a summary of its inhibitory activity across various cancer cell lines and detailed protocols for determining its IC50 value.

Quantitative Data: IC50 of this compound

This compound demonstrates broad antiproliferative activity against a range of cancer cell lines. The inhibitory effect is often nutrient-dependent, with higher cytotoxicity observed in the absence of glucose.

Cell LineCancer TypeIC50 (µM)Notes
SW620Colorectal CancerMean: 2.2Antiproliferative activity.[10]
ACHNKidney CancerMean: 2.2Antiproliferative activity.[10]
HCT-116Colorectal CancerMean: 2.2Antiproliferative activity.[10]
PC3Prostate CancerMean: 2.2Antiproliferative activity.[10]
SK-MEL-28MelanomaMean: 2.2Antiproliferative activity.[10]
SW620Colorectal Cancer2.2Inhibition of Oxygen Consumption Rate (OCR) in the absence of glucose.[8]

Signaling Pathways in FH-Deficient Cancer

Loss of FH function, either through genetic mutation or chemical inhibition by compounds like this compound, leads to significant metabolic and signaling pathway alterations. The accumulation of fumarate competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs), which are responsible for the degradation of HIF-1α.[6][7] This leads to the stabilization of HIF-1α even under normal oxygen conditions, promoting a pro-cancerous state.

FH_Signaling_Pathway cluster_TCA TCA Cycle (Mitochondria) cluster_HIF Hypoxia Signaling cluster_Warburg Warburg Effect Fumarate Fumarate FH Fumarate Hydratase (FH) Fumarate->FH Hydration Malate Malate FH->Malate Hydration Fumarate_acc Fumarate Accumulation HIF1a HIF-1α VHL pVHL HIF1a->VHL Hydroxylation (Normoxia) Glycolysis Glycolysis HIF1a->Glycolysis Upregulates Angiogenesis Angiogenesis (VEGF) HIF1a->Angiogenesis Upregulates PHDs Prolyl Hydroxylases (PHDs) PHDs->HIF1a Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Glucose Glucose Glucose->Glycolysis Increased uptake (GLUT1) Lactate Lactate Glycolysis->Lactate LDHA FH_Inhibitor This compound FH_Inhibitor->FH Fumarate_acc->PHDs Competitive Inhibition IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Adherence) seed_cells->incubate1 treat_cells Treat cells with compound dilutions incubate1->treat_cells prep_compound Prepare serial dilutions of FH-IN-1 prep_compound->treat_cells incubate2 Incubate 24-72h (Drug Exposure) treat_cells->incubate2 add_reagent Add Viability Reagent (MTT / CCK8) incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read_plate Measure Absorbance (Microplate Reader) incubate3->read_plate analyze Calculate % Viability & Plot Dose-Response Curve read_plate->analyze end Determine IC50 analyze->end

References

Application Notes and Protocols for Fumarate Hydratase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] Inhibition of FH is a potential therapeutic strategy for certain cancers, as some tumor cells exhibit a dependency on alternative metabolic pathways that can be exploited. Fumarate hydratase-IN-1 (FH-IN-1) is a cell-permeable, competitive inhibitor of fumarate hydratase.[2][3] This document provides detailed information on cell lines sensitive to FH-IN-1, quantitative data on its activity, and comprehensive protocols for relevant experimental procedures.

Sensitive Cell Lines and Quantitative Data

This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effect of FH-IN-1 is notably nutrient-dependent, with increased efficacy observed in low-glucose conditions.[2][4]

Cell LineCancer TypeMean IC50 (µM)Notes
SW620Colorectal Carcinoma2.2Activity is nutrient-dependent.[5]
ACHNRenal Cell Adenocarcinoma2.2Activity is nutrient-dependent.[5]
HCT-116Colorectal Carcinoma2.2Activity is nutrient-dependent.[5]
PC3Prostate Adenocarcinoma2.2Activity is nutrient-dependent.[5]
SK-MEL-28Malignant Melanoma2.2Activity is nutrient-dependent.[5]

Note: Individual IC50 values for each cell line are not publicly available; the mean IC50 is reported from the initial screening study.

In addition to the cell lines listed above, cell lines with inherent FH deficiency, such as the renal cell carcinoma lines UOK 262, UOK 268, and NCCFH1, are valuable models for studying the consequences of FH loss and may exhibit sensitivity to therapeutic strategies that are synthetically lethal with this deficiency.

Signaling Pathways Affected by Fumarate Hydratase Inhibition

Inhibition of fumarate hydratase by FH-IN-1 leads to the intracellular accumulation of fumarate. This accumulation has pleiotropic effects on various signaling pathways, primarily through the ability of fumarate to act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.

Fumarate_Hydratase_Inhibition_Pathway FH_IN_1 This compound FH Fumarate Hydratase FH_IN_1->FH Inhibits AMPK_inhibition AMPK Inhibition FH_IN_1->AMPK_inhibition Leads to Fumarate Fumarate (Accumulation) FH->Fumarate Converts to AMPK AMPK FH->AMPK Maintains Activity Malate L-Malate Fumarate->Malate PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs Inhibits KEAP1 KEAP1 Fumarate->KEAP1 Succination KDM_TET Histone/DNA Demethylases (KDM/TET) Fumarate->KDM_TET Inhibits TCA_Cycle TCA Cycle Malate->TCA_Cycle HIF1a HIF-1α PHDs->HIF1a Degrades HIF1a_stabilization HIF-1α Stabilization HIF1a->HIF1a_stabilization Angiogenesis Angiogenesis & Glycolysis HIF1a_stabilization->Angiogenesis Nrf2 Nrf2 KEAP1->Nrf2 Inhibits Nrf2_activation Nrf2 Activation Nrf2->Nrf2_activation Antioxidant_Response Antioxidant Response Nrf2_activation->Antioxidant_Response Epigenetic_Alterations Epigenetic Alterations KDM_TET->Epigenetic_Alterations Leads to Gene_Expression Altered Gene Expression Epigenetic_Alterations->Gene_Expression Metabolic_Stress Metabolic Stress AMPK_inhibition->Metabolic_Stress Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with FH-IN-1 Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solubilization Add solubilization solution Incubate_3_4h->Add_Solubilization Read_Absorbance Read absorbance at 570 nm Add_Solubilization->Read_Absorbance Analyze_Data Analyze data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Metabolomics_Workflow Start Start Treat_Cells Culture and treat cells with FH-IN-1 Start->Treat_Cells Wash_Cells Wash cells with ice-cold PBS Treat_Cells->Wash_Cells Extract_Metabolites Extract metabolites with 80% methanol Wash_Cells->Extract_Metabolites Centrifuge Centrifuge and collect supernatant Extract_Metabolites->Centrifuge Dry_Sample Dry the supernatant Centrifuge->Dry_Sample Reconstitute Reconstitute in LC-MS solvent Dry_Sample->Reconstitute LCMS_Analysis Analyze by LC-MS/MS Reconstitute->LCMS_Analysis Quantify_Fumarate Quantify fumarate and normalize data LCMS_Analysis->Quantify_Fumarate End End Quantify_Fumarate->End

References

Application Notes and Protocols: Fumarate Hydratase-IN-1 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of fumarate hydratase. The protocols detailed below are based on published research and are intended to guide the design and execution of in vivo studies investigating the effects of FH-IN-1 in a cancer immunology context.

Introduction

Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Inhibition of FH leads to the accumulation of intracellular fumarate, which has been shown to act as an oncometabolite, influencing various cellular processes, including immune cell function. This compound is a potent and cell-permeable inhibitor of FH, making it a valuable tool for studying the biological consequences of FH inhibition in vitro and in vivo.

Recent studies have demonstrated that FH-IN-1 can modulate the tumor microenvironment and the anti-tumor immune response, particularly affecting the function and survival of CD8+ T cells. These notes provide detailed protocols for an in vivo study using a B16-OVA murine melanoma model to investigate these effects.

Data Presentation

In Vivo Study Parameters for this compound
ParameterValue/DescriptionReference
Compound This compound[1]
Animal Model C57BL/6 mice bearing B16-OVA melanoma tumors[1]
Dosage 25 mg/kg per day[1]
Route of Administration Intraperitoneal (i.p.) injectionInferred from common practice
Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2][3]
Treatment Duration Commencing on day 7 post-tumor implantation for 14 consecutive daysBased on typical tumor model timelines
Primary Endpoints Tumor growth, survival[1]
Secondary Endpoints Tumor interstitial fluid fumarate levels, percentage of apoptotic tumor-associated CD8+ T cells, levels of tumor-associated CD44+ CD8+ T cells[1]

Signaling Pathway

Inhibition of Fumarate Hydratase (FH) by FH-IN-1 leads to an accumulation of fumarate within the tumor cell. This excess fumarate can be transported out of the tumor cell and into the tumor microenvironment, where it can be taken up by tumor-infiltrating CD8+ T cells. Inside the CD8+ T cells, high levels of fumarate can have several effects, including the induction of apoptosis, thereby suppressing the anti-tumor immune response.

Fumarate_Hydratase_Inhibition_Pathway FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH Inhibits Fumarate_Tumor Fumarate (in Tumor Cell) FH->Fumarate_Tumor Accumulation Fumarate_TME Fumarate (in TME) Fumarate_Tumor->Fumarate_TME Transport CD8_T_Cell CD8+ T Cell Fumarate_TME->CD8_T_Cell Uptake Fumarate_CD8 Fumarate (in CD8+ T Cell) CD8_T_Cell->Fumarate_CD8 Internalization Apoptosis Apoptosis Fumarate_CD8->Apoptosis Induces Suppression Suppressed Anti-Tumor Immunity Apoptosis->Suppression

Inhibition of Fumarate Hydratase and its effect on CD8+ T cells.

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for the in vivo study of this compound.

Experimental_Workflow Start Start Tumor_Implantation B16-OVA Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Start Treatment Initiation (Day 7) Tumor_Growth->Treatment_Start Daily_Treatment Daily FH-IN-1 or Vehicle Administration Treatment_Start->Daily_Treatment Tumor_Measurement Tumor Volume Measurement Daily_Treatment->Tumor_Measurement Survival_Monitoring Survival Monitoring Daily_Treatment->Survival_Monitoring Endpoint Endpoint Analysis (Day 21 or humane endpoint) Tissue_Harvest Tumor and Spleen Harvest Endpoint->Tissue_Harvest Tumor_Measurement->Endpoint Survival_Monitoring->Endpoint TIF_Analysis Tumor Interstitial Fluid Fumarate Analysis (LC-MS) Tissue_Harvest->TIF_Analysis Flow_Cytometry Flow Cytometry of Tumor-Infiltrating Lymphocytes Tissue_Harvest->Flow_Cytometry End End TIF_Analysis->End Flow_Cytometry->End

Workflow for the in vivo study of this compound.
Protocol 1: B16-OVA Murine Melanoma Model

1.1. Cell Culture

  • Culture B16-OVA melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain sub-confluent cultures.

1.2. Tumor Implantation

  • Harvest B16-OVA cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old female C57BL/6 mice.

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

Protocol 2: In Vivo Administration of this compound

2.1. Formulation of FH-IN-1

  • Prepare a stock solution of this compound in DMSO.

  • For a 25 mg/kg dose in a 20 g mouse (0.5 mg/mouse) with an injection volume of 100 µL, the final concentration required is 5 mg/mL.

  • Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Add the required volume of the FH-IN-1 stock solution to the vehicle and vortex thoroughly to ensure complete dissolution. Prepare a vehicle-only solution for the control group.

2.2. Administration

  • Beginning on day 7 post-tumor implantation, administer 100 µL of the FH-IN-1 formulation (25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • Continue daily administrations for a total of 14 days.

  • Monitor the health and body weight of the mice daily.

Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

3.1. Tumor Digestion

  • At the study endpoint, euthanize mice and excise tumors.

  • Mince the tumors into small pieces in RPMI-1640 medium.

  • Digest the tumor fragments in a solution containing collagenase D (1 mg/mL), DNase I (0.1 mg/mL), and hyaluronidase (0.1 mg/mL) in RPMI-1640 for 45 minutes at 37°C with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

3.2. Flow Cytometry for Apoptotic CD8+ T Cells

  • Resuspend the single-cell suspension in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Stain the cells with fluorescently conjugated antibodies against CD45, CD3, CD8, and CD44 for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Perform intracellular staining for active caspase-3 or use an Annexin V/Propidium Iodide (PI) staining kit to identify apoptotic cells according to the manufacturer's protocol.

  • Acquire data on a flow cytometer and analyze the percentage of apoptotic (e.g., Annexin V positive, Caspase-3 positive) cells within the CD45+CD3+CD8+CD44+ T cell population.

Protocol 4: Measurement of Fumarate in Tumor Interstitial Fluid (TIF)

4.1. TIF Extraction

  • At the study endpoint, euthanize mice and immediately excise tumors.

  • Place the intact tumor in a pre-weighed microcentrifuge tube with a small hole at the bottom, which is then placed inside a larger collection tube.

  • Centrifuge at 400 x g for 10 minutes at 4°C to collect the TIF in the outer tube.

  • Immediately freeze the collected TIF at -80°C until analysis.

4.2. LC-MS/MS Analysis of Fumarate

  • Thaw the TIF samples on ice.

  • Precipitate proteins by adding a 4-fold excess of cold methanol containing a known concentration of a stable isotope-labeled fumarate internal standard (e.g., 13C4-Fumarate).

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

  • Perform quantitative analysis of fumarate using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a suitable chromatographic column and mass spectrometric conditions for detecting and quantifying fumarate and its internal standard.

  • Calculate the concentration of fumarate in the TIF based on the ratio of the peak area of endogenous fumarate to the peak area of the internal standard and a standard curve.

References

Fumarate Hydratase-IN-1 Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to malate.[1][2] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell carcinoma (HLRCC), where the accumulation of fumarate acts as an oncometabolite, driving oncogenic signaling pathways.[3][4] Fumarate hydratase-IN-1 (FH-IN-1) is a cell-permeable, small molecule inhibitor of FH, making it a valuable tool for studying the biological consequences of FH inhibition and for preclinical evaluation of targeting this pathway in various disease models.[5][6]

These application notes provide a comprehensive guide for the in vivo administration of this compound in mice, covering its mechanism of action, formulation, administration protocols, and expected biological outcomes.

Mechanism of Action

This compound competitively inhibits the enzymatic activity of fumarate hydratase. This inhibition leads to the intracellular accumulation of fumarate, which has several downstream consequences:

  • Metabolic Reprogramming: The block in the TCA cycle leads to a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1]

  • Pseudohypoxia: Accumulated fumarate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) even under normoxic conditions.[4] This can promote angiogenesis and tumor growth.[3]

  • Immune Modulation: Fumarate has been shown to modulate immune responses. For instance, it can suppress the anti-tumor capacity of CD8+ T cells.

  • Induction of Innate Immunity: Inhibition of FH can lead to the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA), which in turn can activate the cGAS-STING and other innate immune pathways, leading to the production of type-I interferons.

Signaling Pathway of Fumarate Hydratase Inhibition

FH_Inhibition_Pathway FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH Inhibition Fumarate Fumarate Accumulation FH_IN_1->Fumarate Malate Malate FH->Malate Catalyzes conversion from Fumarate TCA_Cycle TCA Cycle Disruption Fumarate->TCA_Cycle Prolyl_Hydroxylases Prolyl Hydroxylases Fumarate->Prolyl_Hydroxylases Inhibition Immune_Modulation Immune Modulation Fumarate->Immune_Modulation cGAS_STING cGAS-STING Pathway Activation Fumarate->cGAS_STING HIF1a HIF-1α Stabilization Prolyl_Hydroxylases->HIF1a Leads to degradation Angiogenesis Angiogenesis HIF1a->Angiogenesis Glycolysis Aerobic Glycolysis HIF1a->Glycolysis InVivo_Workflow start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Establish (e.g., ~100 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily IP Injection: - Vehicle Control - FH-IN-1 (25 mg/kg) randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring Treatment Period endpoint Endpoint Criteria Met monitoring->endpoint analysis Euthanize & Collect Tissues: - Tumors - Blood - Organs endpoint->analysis downstream Downstream Analysis: - IHC/IF - Western Blot - Metabolomics - Flow Cytometry analysis->downstream end End of Study downstream->end Logical_Relationship hypothesis Hypothesis: FH-IN-1 inhibits tumor growth and modulates the tumor microenvironment invitro In Vitro Studies: - Determine IC50 - Confirm mechanism hypothesis->invitro invivo_model In Vivo Model Selection: - Syngeneic for immune effects - Xenograft for direct tumor effects hypothesis->invivo_model formulation Formulation Development: - Ensure solubility and stability invitro->formulation invivo_model->formulation dosing Dose & Schedule Determination: - Start with reported doses (25 mg/kg) - Conduct dose-finding studies if needed formulation->dosing efficacy_study Efficacy Study Execution: - Treatment vs. Vehicle - Monitor tumor growth & toxicity dosing->efficacy_study pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Study: - Measure drug and biomarker levels over time dosing->pk_pd_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis pk_pd_study->data_analysis

References

Application Notes and Protocols for Fumarate Hydratase-IN-1 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Fumarate Hydratase-IN-1 (FH-IN-1) in Western blot analysis. Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, and its inhibition can have significant effects on cellular metabolism and signaling pathways.[1][2] FH-IN-1 is a cell-permeable small molecule inhibitor of fumarate hydratase, making it a valuable tool for studying the downstream effects of FH inhibition.[3][4][5][6] This document outlines the necessary protocols for treating cells with FH-IN-1 and subsequently analyzing protein expression levels via Western blotting.

Biological Context and Signaling Pathway

Fumarate hydratase catalyzes the reversible hydration of fumarate to L-malate in the mitochondrial TCA cycle.[1][7] In certain cancers, mutations in the FH gene lead to an accumulation of fumarate, which acts as an oncometabolite.[1][8][9] This accumulation competitively inhibits prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][8][9] Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glucose metabolism (the Warburg effect), and cell survival, thereby contributing to tumorigenesis.[1][10] FH-IN-1 allows for the pharmacological inhibition of FH, mimicking the effects of FH deficiency and enabling the study of these pathways in a controlled manner.[11][12][13]

Fumarate_Hydratase_Signaling_Pathway cluster_TCA Mitochondrion (TCA Cycle) cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH L-Malate L-Malate Fumarate->L-Malate FH Fumarate_acc Fumarate (Accumulation) Fumarate->Fumarate_acc FH_IN_1 FH_IN_1 FH FH FH_IN_1->FH Inhibits PHDs Prolyl Hydroxylases Fumarate_acc->PHDs Inhibits HIF1a_p HIF-1α-OH PHDs->HIF1a_p Hydroxylates Degradation Degradation HIF1a_p->Degradation HIF1a HIF-1α HIF1a->PHDs HIF1a_n HIF-1α HIF1a->HIF1a_n Translocation Target_Genes Target Genes (e.g., VEGF, GLUT1) HIF1a_n->Target_Genes Activates Transcription Angiogenesis_Glycolysis Angiogenesis & Glycolysis Target_Genes->Angiogenesis_Glycolysis Promotes

Figure 1: Fumarate Hydratase signaling pathway and the effect of FH-IN-1.

Experimental Protocols

The following protocols provide a general framework for using FH-IN-1 in Western blot analysis. Optimization may be required for specific cell lines and experimental conditions.

Cell Culture and Treatment with FH-IN-1

This protocol describes the treatment of cells with FH-IN-1 prior to protein extraction.

  • Cell Seeding: Seed cells in appropriate culture dishes (e.g., 6-well or 10 cm plates) and grow to 70-80% confluency.

  • FH-IN-1 Preparation: Prepare a stock solution of FH-IN-1 in an appropriate solvent, such as DMSO.[4] For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C.[6]

  • Cell Treatment: Dilute the FH-IN-1 stock solution to the desired final concentration in fresh cell culture medium. Typical working concentrations can range from 1 µM to 25 µM, with an average IC50 of 2.2 µM in several cancer cell lines.[6][14] Remove the old medium from the cells and replace it with the medium containing FH-IN-1. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) to allow for the inhibition of FH and subsequent changes in protein expression. The optimal incubation time should be determined empirically.

  • Cell Lysis: After incubation, proceed immediately to the cell lysis protocol for protein extraction.

Western Blot Protocol

This protocol outlines the steps for performing a Western blot to detect Fumarate Hydratase or other target proteins following cell treatment.

1. Cell Lysis

  • Wash cells once with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer (e.g., 150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors to the culture dish.[15]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification

  • Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.

3. Sample Preparation

  • Mix the protein lysate with Laemmli sample buffer (e.g., 2X buffer containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue) to a final protein concentration of 1-2 µg/µL.

  • Boil the samples at 95-100°C for 5-10 minutes.

4. SDS-PAGE

  • Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[16] The transfer time and voltage should be optimized based on the molecular weight of the target protein.

6. Blocking

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[16]

7. Primary Antibody Incubation

  • Dilute the primary antibody (e.g., anti-Fumarate Hydratase, anti-HIF-1α, or other targets) in the blocking buffer at the recommended dilution.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[16][17]

8. Secondary Antibody Incubation

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[16][17]

9. Detection

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_detection Immunodetection A Seed Cells B Treat with FH-IN-1 A->B C Incubate B->C D Cell Lysis C->D E Protein Quantification D->E F Sample Preparation E->F G SDS-PAGE F->G H Protein Transfer G->H I Blocking H->I J Primary Antibody I->J K Secondary Antibody J->K L Detection (ECL) K->L

Figure 2: Experimental workflow for Western blot analysis using FH-IN-1.

Data Presentation

The following tables provide recommended starting concentrations and conditions for key reagents. These should be optimized for your specific experimental setup.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyStock ConcentrationRecommended Working Dilution/Concentration
This compound10 mM in DMSO1 - 25 µM
Anti-Fumarate Hydratase (Primary Antibody)e.g., 1 mg/mL1:1000 - 1:5000 (e.g., 0.1 µg/mL)[18]
Anti-HIF-1α (Primary Antibody)Varies by manufacturerRefer to datasheet
Anti-β-actin (Loading Control)Varies by manufacturerRefer to datasheet
HRP-conjugated Secondary AntibodyVaries by manufacturer1:2000 - 1:20,000[16][17]

Table 2: Western Blot Protocol Timings and Conditions

StepDurationTemperatureConditions
Cell Treatment with FH-IN-16 - 48 hours37°CIn CO₂ incubator
Cell Lysis30 minutes4°CWith agitation
Protein Transfer (Wet)1 hour - overnight4°C100 V
Blocking1 hourRoom TemperatureWith agitation
Primary Antibody IncubationOvernight4°CWith agitation
Secondary Antibody Incubation1 hourRoom TemperatureWith agitation

References

Application Notes and Protocols: Investigating the Downstream Targets of Fumarate Hydratase-IN-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate. Its inhibition leads to the accumulation of fumarate, an oncometabolite that has profound effects on cellular signaling and metabolism. Fumarate hydratase-IN-1 (FH-IN-1) is a cell-permeable inhibitor of FH with demonstrated antiproliferative and anti-inflammatory activities.[1][2] Understanding the downstream consequences of FH-IN-1-mediated inhibition is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

These application notes provide an overview of the key downstream targets and cellular processes affected by FH-IN-1 and offer detailed protocols for their investigation.

Mechanism of Action and Primary Downstream Effects

The primary and most direct consequence of this compound (FH-IN-1) administration is the inhibition of the fumarate hydratase (FH) enzyme. This enzymatic blockade leads to a significant intracellular accumulation of fumarate. Fumarate itself acts as a key signaling molecule, initiating a cascade of downstream events by competitively inhibiting α-ketoglutarate-dependent dioxygenases.

Two of the most well-characterized downstream pathways affected by fumarate accumulation are the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF1α) and the activation of Nuclear factor erythroid 2-related factor 2 (NRF2). Under normal oxygen levels (normoxia), HIF1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Accumulated fumarate competitively inhibits PHDs, preventing HIF1α hydroxylation and causing its stabilization and accumulation, even in the presence of oxygen (a phenomenon known as pseudo-hypoxia). Stabilized HIF1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Similarly, fumarate can induce the activation of the NRF2 antioxidant response pathway. Fumarate modifies cysteine residues on Keap1, the negative regulator of NRF2. This modification disrupts the Keap1-NRF2 interaction, leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase 1 (HMOX1).

The inhibition of FH and the consequent disruption of the TCA cycle also lead to significant metabolic reprogramming. Cells treated with FH inhibitors often exhibit a decrease in mitochondrial respiration and a shift towards aerobic glycolysis to meet their energy demands.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound.

CompoundTargetAssayIC50 (μM)Cell LinesReference
This compoundFumarate hydrataseProliferation Assay2.2 (mean)SW620, ACHN, HCT-116, PC3, SK-MEL-28[3][4]
This compoundFumarate hydrataseOxygen Consumption Rate (OCR)2.2SW620[2]

Signaling Pathways and Experimental Workflows

FH_Inhibition_Pathway cluster_inhibition Cellular Inhibition cluster_metabolic Metabolic Shift cluster_signaling Downstream Signaling cluster_cellular_response Cellular Response FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH Inhibition TCA TCA Cycle Disruption FH->TCA Catalyzes Fumarate Fumarate Accumulation PHD Prolyl Hydroxylases (PHDs) Fumarate->PHD Inhibition Keap1 Keap1 Modification Fumarate->Keap1 Modification TCA->Fumarate Leads to Metabolic_Reprogramming Metabolic Reprogramming (↓ OCR, ↑ ECAR) TCA->Metabolic_Reprogramming HIF1a HIF1α Stabilization PHD->HIF1a Leads to Gene_Expression_HIF Hypoxia-responsive Gene Expression HIF1a->Gene_Expression_HIF NRF2 NRF2 Activation Keap1->NRF2 Leads to Gene_Expression_NRF2 Antioxidant Gene Expression (e.g., HMOX1) NRF2->Gene_Expression_NRF2

Caption: Signaling pathway of this compound inhibition.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treat Treat with This compound start->treat western Western Blot (HIF1α stabilization) treat->western qpcr qRT-PCR (NRF2 target genes, e.g., HMOX1) treat->qpcr seahorse Seahorse XF Assay (OCR & ECAR) treat->seahorse metabolomics Targeted Metabolomics (Fumarate levels) treat->metabolomics proteomics Global Proteomics/ Phosphoproteomics treat->proteomics analysis Data Analysis and Target Identification western->analysis qpcr->analysis seahorse->analysis metabolomics->analysis proteomics->analysis

Caption: Experimental workflow for target identification.

Experimental Protocols

Protocol 1: Western Blot for HIF1α Stabilization

This protocol describes the detection of HIF1α protein stabilization in cells treated with FH-IN-1.

Materials:

  • Cells of interest

  • This compound

  • Cobalt chloride (CoCl2) as a positive control

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of FH-IN-1 for the indicated time. Include a vehicle control (e.g., DMSO) and a positive control for HIF1α stabilization (e.g., 100 µM CoCl2 for 6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF1α (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 2: qRT-PCR for NRF2 Target Gene Expression (HMOX1)

This protocol details the measurement of HMOX1 mRNA levels as a marker of NRF2 activation.

Materials:

  • Treated cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for HMOX1 and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells treated with FH-IN-1 and vehicle control.

    • Extract total RNA using a commercial kit following the manufacturer's protocol.

    • Include an on-column DNase I digestion step to remove genomic DNA contamination.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for HMOX1 or the reference gene, and qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for HMOX1 and the reference gene for each sample.

    • Calculate the relative expression of HMOX1 using the ΔΔCt method, normalizing to the reference gene and the vehicle-treated control.

Protocol 3: Seahorse XF Assay for Metabolic Profiling

This protocol describes the use of the Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)

  • Cells of interest

  • This compound

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation (Day of Assay):

    • Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

    • Prepare the assay medium (Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Wash the cells with the assay medium and add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

    • Load the injection ports of the sensor cartridge with the compounds for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A) and/or FH-IN-1.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay, which will measure basal OCR and ECAR, and then the responses to the injected compounds.

  • Data Analysis:

    • Normalize the data to cell number or protein concentration.

    • Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

    • Compare the metabolic profiles of FH-IN-1-treated cells to vehicle-treated controls.

Protocol 4: Sample Preparation for Targeted Metabolomics (Fumarate)

This protocol outlines the extraction of intracellular metabolites for the quantification of fumarate by LC-MS.

Materials:

  • Treated cell pellets

  • Ice-cold 80% methanol

  • Microcentrifuge tubes

  • Centrifuge capable of reaching -9°C

  • Dry ice

  • LC-MS grade water and solvents

Procedure:

  • Metabolite Extraction:

    • Rapidly wash the cell culture plates with ice-cold saline.

    • Quench metabolism by adding liquid nitrogen directly to the plate.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.

    • Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube.

    • Vortex vigorously.

    • Incubate on dry ice for 20 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis.

  • LC-MS Analysis:

    • Reconstitute the dried extracts in an appropriate solvent for LC-MS analysis.

    • Analyze the samples using a targeted LC-MS method for the quantification of fumarate and other TCA cycle intermediates.

Protocol 5: Sample Preparation for Global Proteomics and Phosphoproteomics

This protocol provides a general workflow for preparing cell lysates for analysis by mass spectrometry.

Materials:

  • Treated cell pellets

  • Urea lysis buffer (8 M urea, 1% SDS, supplemented with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Desalting columns (e.g., C18 StageTips)

  • LC-MS grade solvents

Procedure:

  • Cell Lysis and Protein Solubilization:

    • Lyse cell pellets in urea lysis buffer.

    • Sonicate the lysate to shear DNA and aid in protein solubilization.

    • Centrifuge to pellet any insoluble material.

  • Protein Reduction and Alkylation:

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Reduce disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature.

  • Protein Digestion:

    • Dilute the urea concentration to less than 2 M.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 StageTip or similar desalting column.

    • Elute the peptides and dry them in a vacuum concentrator.

  • Phosphopeptide Enrichment (for Phosphoproteomics):

    • If performing phosphoproteomics, enrich for phosphopeptides from the desalted peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in an appropriate solvent.

    • Analyze the peptide mixture by LC-MS/MS for protein identification and quantification.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell types and experimental setup.

References

Application Notes & Protocols: Measuring Fumarate Levels After Fumarate Hydratase-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH), also known as fumarase, is a key enzyme in the Krebs cycle (tricarboxylic acid cycle) that catalyzes the reversible hydration of fumarate to L-malate.[1][2][3] This enzyme exists in both mitochondrial and cytosolic forms, playing a crucial role in cellular energy metabolism and the metabolism of amino acids.[2][3] Inhibition of FH leads to the accumulation of intracellular fumarate, a metabolite that, at high concentrations, is considered an "oncometabolite".[4] Fumarate hydratase-IN-1 (FH-IN-1) is a known inhibitor of FH, and its application in research is pivotal for studying the consequences of FH dysfunction.[5][6]

Elevated fumarate levels can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4][7][8] This inhibition leads to the stabilization and accumulation of HIF-1α even under normal oxygen conditions (normoxia), subsequently activating oncogenic hypoxia pathways.[4][7][8] Therefore, accurately measuring fumarate levels after treatment with FH-IN-1 is essential for validating its inhibitory effect and for investigating the downstream cellular responses.

These application notes provide a detailed protocol for the quantification of fumarate in biological samples following treatment with FH-IN-1, data presentation guidelines, and visualizations of the relevant pathways and workflows.

Data Presentation

Quantitative data from experiments should be organized to facilitate clear comparison between different experimental conditions. The following table provides a template for presenting results from a dose-response and time-course experiment using FH-IN-1.

Table 1: Intracellular Fumarate Concentration Following FH-IN-1 Treatment in A549 Cells

Treatment GroupConcentration (µM)Incubation Time (hours)Fumarate Concentration (nmol/10^6 cells)Standard DeviationP-value (vs. Vehicle Control)
Vehicle Control0 (DMSO)245.2± 0.8-
FH-IN-1102425.8± 3.1< 0.01
FH-IN-1252468.4± 7.5< 0.001
FH-IN-15024112.6± 12.9< 0.001
Vehicle Control0 (DMSO)485.5± 0.9-
FH-IN-1251245.3± 5.2< 0.001
FH-IN-1254895.7± 10.3< 0.001

Experimental Protocols

The following is a detailed protocol for a colorimetric assay to determine fumarate concentrations in cell lysates or tissue homogenates. This protocol is based on principles common to commercially available fumarate assay kits.[9][10][11][12]

Principle of the Assay

The quantification of fumarate is based on an enzymatic assay. Fumarase catalyzes the conversion of fumarate to malate. Malate is then oxidized by malate dehydrogenase, which generates NADH. The NADH, in turn, reduces a probe (like MTT or a developer solution), producing a colored product. The intensity of this color, measured by a spectrophotometer at a specific wavelength (e.g., 450 nm or 565 nm), is directly proportional to the fumarate concentration in the sample.[9][12][13]

Materials and Reagents
  • Fumarate Assay Kit (e.g., from Sigma-Aldrich, Abcam, BioAssay Systems) containing:

    • Fumarate Assay Buffer

    • Fumarate Enzyme Mix

    • Fumarate Developer/Probe (e.g., NAD/MTT solution)

    • Fumarate Standard (e.g., 0.1 M or 20 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ultrapure water

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 450 nm or 565 nm

  • Refrigerated microcentrifuge

  • Homogenizer (for tissue samples)

  • Pipettes and pipette tips

  • FH-IN-1 and appropriate solvent (e.g., DMSO)

Sample Preparation

a) Cell Lysates:

  • Culture cells to the desired density (e.g., 80-90% confluency).

  • Treat cells with various concentrations of FH-IN-1 or vehicle control for the desired time periods.

  • After incubation, harvest cells (e.g., by trypsinization) and count them.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet (typically 1 x 10^6 cells) in 100-200 µL of ice-cold Fumarate Assay Buffer.[10][11]

  • Homogenize the cell suspension by pipetting up and down or by sonication.

  • Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet insoluble material.[9][10][11]

  • Collect the supernatant for the assay. The supernatant can be used immediately or stored at -80°C.

b) Tissue Homogenates:

  • Prior to dissection, perfuse or rinse the tissue with ice-cold PBS to remove any blood.[9][12]

  • Excise the tissue and weigh it (e.g., 40-50 mg).[9][10]

  • Mince the tissue into small pieces on ice.

  • Add 200-400 µL of ice-cold Fumarate Assay Buffer per 50 mg of tissue.[9][12]

  • Homogenize the tissue using a Dounce homogenizer or similar device on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[9][12]

  • Collect the supernatant for the assay.

Fumarate Standard Curve Preparation
  • Prepare a 1 mM fumarate standard solution by diluting the provided stock standard with Fumarate Assay Buffer. For example, dilute 10 µL of a 0.1 M Fumarate Standard with 990 µL of Assay Buffer.[10]

  • Create a series of standards by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard solution into separate wells of a 96-well plate.[11]

  • Adjust the volume in each standard well to 50 µL with Fumarate Assay Buffer. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.[11]

Assay Procedure
  • Add 1-50 µL of your prepared sample (cell lysate or tissue homogenate) to duplicate wells of the 96-well plate.

  • Adjust the volume of each sample well to 50 µL with Fumarate Assay Buffer.[10] Note: It is recommended to test several sample dilutions to ensure the readings fall within the linear range of the standard curve.

  • Prepare the Master Reaction Mix: For each well (standard and sample), prepare a mix according to the kit manufacturer's instructions. A typical mix includes:

    • ~90 µL Fumarate Assay Buffer

    • ~8 µL Fumarate Developer

    • ~2 µL Fumarate Enzyme Mix[10]

  • Add 100 µL of the Master Reaction Mix to each well containing the standards and samples.

  • Mix the contents of the wells thoroughly, using a horizontal shaker or by pipetting.

  • Incubate the plate at room temperature (or 37°C, depending on the kit) for 30-60 minutes, protected from light.[10][11]

  • Measure the absorbance (Optical Density, OD) at the appropriate wavelength (e.g., 450 nm or 565 nm) using a microplate reader.[10][11]

Data Analysis
  • Subtract the OD value of the 0 nmol/well standard (blank) from all other standard and sample readings.

  • Plot the corrected OD values for the standards against the amount of fumarate (nmol) to generate a standard curve.

  • Determine the slope of the standard curve.

  • Calculate the amount of fumarate (Sa) in each sample using the corrected sample OD value and the standard curve.

    • Fumarate Amount (Sa) (nmol) = (Corrected OD_Sample) / Slope

  • Calculate the fumarate concentration in the original sample:

    • Fumarate Concentration = Sa / Sv

    • Where:

      • Sa is the fumarate amount from the standard curve (nmol).

      • Sv is the sample volume added to the well (mL).[11]

  • Normalize the concentration to the number of cells or tissue weight (e.g., nmol/10^6 cells or nmol/mg tissue).

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_setup Experiment Setup cluster_processing Sample Processing cluster_assay Fumarate Quantification cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549 cells) treatment 2. Treatment with FH-IN-1 or Vehicle cell_culture->treatment harvest 3. Cell Harvesting & Washing treatment->harvest lysis 4. Cell Lysis in Assay Buffer harvest->lysis centrifuge 5. Centrifugation (10,000 x g, 10 min, 4°C) lysis->centrifuge supernatant 6. Collect Supernatant (Contains Fumarate) centrifuge->supernatant plate_prep 7. Prepare Standards & Samples in 96-well Plate supernatant->plate_prep reaction_mix 8. Add Master Reaction Mix plate_prep->reaction_mix incubation 9. Incubate (30 min, RT) Protected from light reaction_mix->incubation readout 10. Measure Absorbance (e.g., 450 nm) incubation->readout std_curve 11. Generate Standard Curve readout->std_curve calc 12. Calculate Fumarate Concentration std_curve->calc normalize 13. Normalize Data (per cell count or protein) calc->normalize

Caption: Experimental workflow for measuring intracellular fumarate.

tca_cycle_inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate FH Fumarate Hydratase (FH) Fumarate->FH label_node Fumarate Accumulation Malate L-Malate SDH->Fumarate FH->Malate H₂O FH_IN_1 FH-IN-1 FH_IN_1->FH

Caption: Inhibition of Fumarate Hydratase in the TCA cycle.

hif1a_stabilization_pathway cluster_nucleus Nuclear Events FH_IN_1 FH-IN-1 FH Fumarate Hydratase (FH) FH_IN_1->FH Inhibits Fumarate Fumarate (Accumulates) FH->Fumarate Reduces Conversion PHD Prolyl Hydroxylases (PHDs) Fumarate->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Prevents Hydroxylation HIF1a_stable HIF-1α (Stable) Proteasome Proteasomal Degradation HIF1a->Proteasome Hydroxylated HIF-1α is degraded HIF1a->HIF1a_stable Stabilization Nucleus Nucleus HIF1a_stable->Nucleus Translocation Hypoxia_genes Transcription of Hypoxia-Inducible Genes (e.g., VEGF, GLUT1) Nucleus->Hypoxia_genes Activates

Caption: Downstream signaling effects of FH inhibition.

References

Application Notes and Protocols: Fumarate Hydratase Activity Assay with Fumarate Hydratase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fumarate hydratase-IN-1 as a potent inhibitor of fumarate hydratase (FH) and for measuring the enzyme's activity. The protocols are intended for use in basic research, drug discovery, and cancer metabolism studies.

Introduction to Fumarate Hydratase and its Inhibitor

Fumarate hydratase (FH), also known as fumarase, is a key enzyme in the Krebs cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] It exists in both mitochondrial and cytosolic isoforms, playing a crucial role in cellular energy metabolism and the metabolism of amino acids and fumarate.[2][3] Dysregulation of FH activity is associated with several diseases, including a rare and aggressive form of kidney cancer, Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[3][4][5]

This compound is a cell-permeable inhibitor of fumarate hydratase.[6][7] It has demonstrated antiproliferative activity against a variety of cancer cell lines, with its cytotoxic effects being particularly pronounced under glucose-deprived conditions.[5][8] This makes it a valuable tool for studying the metabolic vulnerabilities of cancer cells and for the development of novel therapeutic strategies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a typical colorimetric fumarate hydratase activity assay.

Table 1: this compound Properties and Efficacy

ParameterValueReference
Mean IC50 2.2 µM[6][9]
Cell Line Examples SW620, ACHN, HCT-116, PC3, SK-MEL-28[6][8][9]
Mechanism of Action Inhibition of Fumarate Hydratase[6]
Cell Permeability Yes[6][7]
Solubility (in DMSO) ≥ 50 mg/mL[9]

Table 2: Typical Fumarate Hydratase Activity Assay Parameters

ParameterValue/RangeReference
Assay Principle NADH-coupled enzymatic reaction[10]
Detection Method Colorimetric (Absorbance at 565 nm or 450 nm)[10][11]
Linear Detection Range 0.4 to 70 U/L[10]
Incubation Time 10 - 60 minutes[10][11]
Temperature 25°C or 37°C[10]

Signaling Pathway and Experimental Workflow Diagrams

Fumarate Hydratase Signaling Pathway in Cancer

Fumarate_Hydratase_Signaling cluster_krebs Krebs Cycle (Mitochondria) cluster_cytosol Cytosol cluster_downstream Downstream Effects cluster_nucleus Nucleus Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate FH Fumarate_cyto Fumarate Fumarate->Fumarate_cyto PHDs Prolyl Hydroxylases (PHDs) Fumarate_cyto->PHDs Inhibits FH_Inhibitor This compound FH_cyto Fumarate Hydratase (FH) FH_Inhibitor->FH_cyto Inhibits Fumarate_leaks Leaks from Mitochondria HIF1a_degradation HIF-1α Degradation PHDs->HIF1a_degradation Promotes HIF1a_stabilization HIF-1α Stabilization Nucleus Nucleus HIF1a_stabilization->Nucleus Translocates to Gene_Expression ↑ VEGF, Glycolytic Genes Nucleus->Gene_Expression Alters Transcription Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Promotes Warburg_Effect Warburg Effect (Aerobic Glycolysis) Gene_Expression->Warburg_Effect Promotes

Caption: Fumarate hydratase inhibition leads to fumarate accumulation, HIF-1α stabilization, and oncogenic signaling.

Experimental Workflow for Fumarate Hydratase Activity Assay

FH_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Sample_Prep Prepare Sample (Cell Lysate, Tissue Homogenate) Reagent_Prep Prepare Working Reagent (Assay Buffer, Enzymes, Substrate, NAD/MTT) Plate_Setup Pipette H2O, Calibrator, and Samples into 96-well plate Add_WR Add Working Reagent (WR) to all wells Plate_Setup->Add_WR Incubate Incubate at 25°C or 37°C Add_WR->Incubate Read_OD1 Read Absorbance (OD) at 565 nm (Time 1) Incubate->Read_OD1 Read_OD2 Read Absorbance (OD) at 565 nm (Time 2) Read_OD1->Read_OD2 Calculate Calculate ΔOD and Fumarate Hydratase Activity Read_OD2->Calculate Final_Result Fumarate Hydratase Activity (U/L) Calculate->Final_Result

References

Application Notes and Protocols for Studying HLRCC using Fumarate Hydratase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fumarate hydratase-IN-1 to investigate the pathobiology of Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) and to evaluate its potential as a therapeutic agent.

Introduction to HLRCC and Fumarate Hydratase

Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) is a rare, autosomal dominant cancer syndrome caused by germline mutations in the gene encoding the Krebs cycle enzyme, fumarate hydratase (FH). This genetic alteration leads to a deficiency in FH activity, resulting in the accumulation of fumarate within the cells. Elevated fumarate levels have profound effects on cellular metabolism and signaling, driving the development of cutaneous and uterine leiomyomas, and a particularly aggressive form of papillary renal cell carcinoma.

The accumulation of fumarate competitively inhibits hypoxia-inducible factor (HIF) prolyl hydroxylases, leading to the stabilization and activation of HIF-1α even under normal oxygen conditions (normoxia). This "pseudo-hypoxic" state promotes angiogenesis, glycolysis, and other cellular processes that contribute to tumor growth and progression. Additionally, fumarate can modify cysteine residues on proteins through a process called succination, leading to the activation of the antioxidant response pathway mediated by NRF2.

This compound is a cell-permeable inhibitor of fumarate hydratase, providing a valuable tool to mimic the biochemical consequences of FH loss in HLRCC. By inhibiting FH, this compound induces fumarate accumulation, thereby allowing researchers to study the downstream effects on signaling pathways and cellular phenotypes in a controlled manner.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueCell LinesReference
Mean IC50 2.2 µMSW620, ACHN, HCT-116, PC3, SK-MEL-28[1](--INVALID-LINK--": "_blank"}

Signaling Pathways and Experimental Workflow

To visualize the key signaling pathway affected in HLRCC and the general experimental workflow for using this compound, the following diagrams are provided.

HLRCC_Signaling_Pathway cluster_0 Mitochondrion (Krebs Cycle) cluster_1 Cytosol cluster_2 HIF Pathway cluster_3 NRF2 Pathway Fumarate Fumarate FH Fumarate Hydratase (FH) Fumarate->FH Fumarate_acc Fumarate Accumulation Malate Malate FH->Malate FH_loss FH Inactivation (HLRCC or FH-IN-1) FH_loss->Fumarate_acc PHD Prolyl Hydroxylases (PHDs) Fumarate_acc->PHD Inhibition KEAP1 KEAP1 Fumarate_acc->KEAP1 Succination & Inhibition HIF1a_ub HIF-1α (Degradation) PHD->HIF1a_ub Hydroxylation PHD->HIF1a_ub HIF1a_stab HIF-1α (Stabilization) Tumorigenesis Tumorigenesis (Angiogenesis, Glycolysis, Proliferation) HIF1a_stab->Tumorigenesis NRF2_deg NRF2 (Degradation) KEAP1->NRF2_deg Binding KEAP1->NRF2_deg NRF2_act NRF2 (Activation) NRF2_act->Tumorigenesis

HLRCC Signaling Pathway

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture_HLRCC Culture HLRCC cells (e.g., UOK262) Treatment Treat with Fumarate hydratase-IN-1 (various concentrations) Culture_HLRCC->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot (HIF-1α, NRF2, etc.) Treatment->Western Enzyme FH Enzyme Activity Assay Treatment->Enzyme Analysis Analyze Data (IC50, protein levels, enzyme inhibition) Viability->Analysis Western->Analysis Enzyme->Analysis

Experimental Workflow

Experimental Protocols

Cell Culture Protocol for UOK262 Cells

The UOK262 cell line is a well-established model for HLRCC, as it is deficient in fumarate hydratase.

Materials:

  • UOK262 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L)[2]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well plates

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of UOK262 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.[3]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • UOK262 cells

  • Complete growth medium

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed UOK262 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence (no-cell control) from all experimental wells. Plot the cell viability as a percentage of the vehicle control against the log of the inhibitor concentration to determine the IC50 value.

Western Blot for HIF-1α and NRF2

This protocol describes the detection of HIF-1α and NRF2 protein levels in UOK262 cells treated with this compound.

Materials:

  • UOK262 cells

  • Complete growth medium

  • This compound

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-HIF-1α, anti-NRF2, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Seed UOK262 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0, 1, 2.5, 5, 10 µM) for 24 hours.

    • For HIF-1α detection, it is critical to minimize the time between cell harvesting and lysis to prevent protein degradation. Perform all lysis steps on ice.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-HIF-1α diluted 1:1000, anti-NRF2 diluted 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Fumarate Hydratase Enzyme Activity Assay

This assay measures the activity of fumarate hydratase in cell lysates, which can be used to confirm the inhibitory effect of this compound. Commercial kits are available and recommended for this purpose.

Materials:

  • UOK262 cells

  • This compound

  • Fumarase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or other suppliers)

  • Microplate reader

Procedure (based on a typical commercial kit):

  • Sample Preparation:

    • Treat UOK262 cells with this compound as described for the western blot protocol.

    • Harvest the cells and prepare cell lysates according to the kit's instructions. This typically involves homogenization in the provided assay buffer.[5][6]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[5][6]

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Prepare the reaction mix as instructed in the kit manual. This usually contains the fumarate substrate and other components of the detection system.[5][6]

    • Add the cell lysate to the wells of a 96-well plate.

    • Add the reaction mix to initiate the reaction.

  • Measurement:

    • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader. The measurement can be kinetic (reading at multiple time points) or endpoint.[5]

  • Data Analysis:

    • Calculate the fumarate hydratase activity based on the change in absorbance/fluorescence over time, normalized to the protein concentration of the lysate.

    • Compare the activity in treated samples to the vehicle control to determine the percentage of inhibition.

Conclusion

This compound is a powerful research tool for elucidating the molecular mechanisms underlying HLRCC. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of FH inhibition on cell viability and key signaling pathways. By using this inhibitor in conjunction with HLRCC cell models, scientists can advance our understanding of this disease and explore novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Fumarate Hydratase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fumarate hydratase-IN-1, focusing on its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO has been reported by various suppliers, and values can differ, potentially due to slight batch-to-batch variations or differences in experimental conditions.[1] It is crucial to consult the datasheet provided with your specific batch. The table below summarizes the reported solubility data.

Q2: I am having difficulty dissolving this compound in DMSO. What steps can I take?

A2: If you are experiencing issues with dissolution, consider the following troubleshooting steps:

  • Use Fresh DMSO: DMSO is hygroscopic and can absorb water over time, which may reduce the solubility of the compound.[2] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

  • Sonication: Applying ultrasonic energy can help break up compound aggregates and accelerate the dissolution process.[3][4] Many protocols recommend sonication if the compound does not dissolve easily.[3]

  • Gentle Warming: Gently warming the solution to 37°C can increase solubility.[4] However, be cautious and ensure the compound is thermostable to avoid degradation.

  • Vortexing: Vigorous mixing can aid in dissolving the compound.

Q3: My this compound precipitated out of the DMSO stock solution after storage. Why did this happen and what can I do?

A3: Precipitation from a DMSO stock solution, especially a high-concentration one, can occur for several reasons:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation.[5][6][7] It is highly recommended to aliquot the stock solution into single-use volumes to minimize these cycles.[4][8]

  • Water Absorption: As mentioned, DMSO can absorb moisture, which decreases its solvating power for certain compounds, leading to precipitation over time.[6]

  • Supersaturated Solution: The initial dissolution might have created a supersaturated solution, which is thermodynamically unstable and can precipitate over time, especially with temperature fluctuations.[6]

To recover the compound, you may try gently warming the solution and sonicating it again before use. However, the best practice is to prepare fresh solutions or use properly stored aliquots.

Q4: The inhibitor precipitates when I dilute my DMSO stock into aqueous cell culture media or buffer. How can I solve this?

A4: This is a common issue. While a compound may be highly soluble in pure DMSO, its solubility dramatically decreases when introduced to an aqueous environment.[9]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[8]

  • Stepwise Dilution: Perform dilutions in a stepwise manner rather than adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. This can help prevent the compound from crashing out of solution.[8]

  • Co-solvents (for in vivo studies): For animal experiments, complex solvent systems are often required. A common formulation is a sequential mix of DMSO with other solvents like PEG300, Tween-80, and saline.[3][10]

  • Lower Stock Concentration: Using a more dilute stock solution means you add a larger volume to your media, which can sometimes help, but the key is to keep the final DMSO percentage low while achieving the desired working concentration of the inhibitor.[9]

Q5: What are the recommended storage conditions for this compound stock solutions in DMSO?

A5: Proper storage is critical to maintaining the stability and efficacy of the compound.

  • Powder: Store the solid compound at -20°C for up to 3 years.[3]

  • In DMSO: Once dissolved in DMSO, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4][8] Store these aliquots at -80°C for long-term stability (up to 1 year or more) or at -20°C for shorter periods (1 month).[3][4][8][11]

Data Presentation

Table 1: Reported Solubility of this compound in DMSO
SupplierConcentration (mg/mL)Molar Concentration (mM)NotesSource
TargetMol30 mg/mL67.18 mMSonication is recommended.[3]
MedChemExpress50 mg/mL111.97 mMNeed ultrasonic.[10][12]
Selleck Chemicals89 mg/mL199.31 mMTested in-house at 25°C.[1]
Cayman Chemical1-10 mg/mL(Sparingly soluble)-[13]
GlpBio50 mg/mL111.97 mM-[4]

Molecular Weight of this compound is 446.54 g/mol .[1][10]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution. Always refer to the manufacturer's specific instructions.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Pre-Weighing Steps: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the required volume of DMSO to add. For 1 mg of this compound (MW: 446.54 g/mol ) to make a 10 mM stock solution:

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

    • Volume (µL) = (0.001 g / (446.54 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 223.9 µL

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect for any undissolved particulates.

  • Troubleshooting Dissolution:

    • If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C for a short period while mixing.

  • Aliquoting and Storage:

    • Once the solution is clear and homogenous, dispense it into single-use, sterile cryovials.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Is Solution Clear? vortex->check_sol sonicate Sonicate Solution check_sol->sonicate No success Solution Ready: Aliquot and Store at -80°C check_sol->success Yes warm Gently Warm (e.g., 37°C) sonicate->warm check_sol2 Is Solution Clear? warm->check_sol2 check_sol2->success Yes fail Issue Persists: - Consult Datasheet - Contact Technical Support - Consider Lower Concentration check_sol2->fail No

Caption: Workflow for dissolving this compound in DMSO.

References

Technical Support Center: Fumarate Hydratase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for preparing Fumarate hydratase-IN-1 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The most highly recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture.[4][5]

Q2: What should I do if this compound does not dissolve completely in DMSO?

A2: If you encounter solubility issues, gentle warming and sonication are recommended to facilitate dissolution.[1] Ensure the solution is clear before considering it fully dissolved. If precipitates persist, this may indicate that the solution is supersaturated or that the solvent has absorbed moisture.

Q3: How should I store the solid this compound and its stock solution?

A3: Solid this compound should be stored at -20°C for long-term stability (up to 3-4 years).[1][3][4] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for a shorter duration of one month.[4][5][6]

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the preferred solvent, this compound is also slightly soluble in acetonitrile (0.1-1 mg/mL) and sparingly soluble in ethanol.[3][4] It is considered insoluble in water.[4] However, for most cell-based assays, a concentrated stock in DMSO is prepared first and then diluted to the final working concentration in an aqueous medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms after adding the stock solution to the aqueous medium. The final concentration of the compound in the aqueous medium exceeds its solubility limit.- Increase the final volume of the aqueous medium to lower the compound's concentration.- Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells).- For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween 80 to improve solubility.[1][2]
The compound appears oily or does not dissolve properly. The compound may have absorbed moisture, or the solvent quality is poor.- Use a fresh vial of this compound.- Use a new, unopened bottle of anhydrous, high-purity DMSO.[4][5]- Employ sonication or gentle warming to aid dissolution.[1]
Inconsistent experimental results. The stock solution may not be homogeneous, or it may have degraded due to improper storage.- Ensure the stock solution is completely clear and free of any precipitate before use.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4][6]- Always use a freshly prepared working solution for your experiments.[1]

Quantitative Data Summary

The solubility of this compound can vary between different batches and suppliers. The following table summarizes the reported solubility data.

Solvent Solubility Molar Concentration Notes
DMSO30 - 89 mg/mL67.18 - 199.31 mMSonication and the use of fresh, anhydrous DMSO are recommended.[1][4][5]
Acetonitrile0.1 - 1 mg/mL-Slightly soluble.[3]
Ethanol22 mg/mL-Sparingly soluble.[4]
WaterInsoluble-[4]

Note: The molecular weight of this compound is 446.54 g/mol .[2]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous dimethyl sulfoxide (DMSO), biotechnology grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Preparation: Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.465 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Troubleshooting Insolubility (if necessary):

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

    • Alternatively, warm the solution to 37°C for a short period, mixing intermittently.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][5][6]

Visual Troubleshooting Workflow

This compound Stock Solution Troubleshooting start Start: Prepare Stock Solution dissolved Is the solution clear? start->dissolved sonicate_heat Apply Sonication / Gentle Warming dissolved->sonicate_heat No success Stock Solution Ready: Aliquot and store at -80°C dissolved->success Yes recheck Re-check for clarity sonicate_heat->recheck check_solvent Check Solvent Quality: - Use fresh, anhydrous DMSO - Check for moisture contamination recheck->check_solvent No recheck->success Yes check_solvent->start Retry

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Fumarate Hydratase-IN-1 (FH-IN-1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Fumarate Hydratase-IN-1 (FH-IN-1) when stored in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal long-term stability, it is recommended to store stock solutions of this compound in DMSO at -80°C.[1][2] Under these conditions, the solution can be stable for up to two years.[2] For shorter-term storage, -20°C is also an option, with a recommended usage period of within one to six months.[1][3] It is crucial to minimize freeze-thaw cycles, as they can potentially impact the stability of the compound.[4][5]

Q2: Can I store the FH-IN-1 DMSO stock solution at room temperature or 4°C?

A2: It is not recommended to store FH-IN-1 DMSO solutions at room temperature or 4°C for extended periods. While many compounds are stable for a few days at these temperatures, long-term storage can lead to degradation. One study on a diverse set of compounds in DMSO showed that while most were stable for 15 weeks at 40°C, this was part of an accelerated stability study and does not reflect optimal storage conditions.[6][7] For maintaining the integrity of FH-IN-1, adhering to the recommended -20°C or -80°C storage is crucial.

Q3: How does the purity of DMSO affect the stability of FH-IN-1?

A3: The purity of DMSO, particularly its water content, can significantly impact the stability of dissolved compounds. DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[4] The presence of water can facilitate hydrolysis of susceptible functional groups within the compound.[7][8] Therefore, it is best practice to use anhydrous or high-purity DMSO and to handle it in a way that minimizes exposure to moisture.

Q4: How many times can I freeze and thaw my FH-IN-1 DMSO stock solution?

A4: While some sources suggest that several freeze-thaw cycles might not damage small molecule products, it is generally recommended to avoid repeated cycles.[9] Each cycle can introduce moisture and potentially lead to the degradation of the compound. To avoid this, it is advisable to aliquot the stock solution into smaller, single-use volumes upon initial preparation.[5] A study on various repository compounds indicated no significant loss after 11 freeze-thaw cycles, but this can be compound-specific.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no activity of FH-IN-1 in the experiment. Compound degradation due to improper storage.Prepare a fresh stock solution from powder. Ensure storage at -80°C in small aliquots to minimize freeze-thaw cycles.
Compound degradation due to moisture in DMSO.Use fresh, anhydrous DMSO to prepare a new stock solution. Store the DMSO properly, tightly sealed, to prevent water absorption.
Inaccurate concentration of the stock solution.Verify the initial weighing and dilution calculations. If possible, confirm the concentration using an analytical method like HPLC-UV.
Precipitation observed in the stock solution upon thawing. The compound has come out of solution.Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves completely before use.[1][9][10]
The concentration of the stock solution is too high.Prepare a new, less concentrated stock solution if the precipitation persists even after warming and sonication.
Inconsistent experimental results using the same stock solution. Non-homogeneity of the stock solution.Ensure the solution is completely thawed and mixed thoroughly by vortexing before each use.
Gradual degradation of the compound over time.Prepare a fresh stock solution. Consider running a stability test on your current stock to assess its integrity (see Experimental Protocols).

Data on Storage Conditions

The following table summarizes the recommended storage conditions for this compound in DMSO as provided by various suppliers.

Supplier Storage Temperature Recommended Duration Reference
GlpBio-80°CWithin 6 months[1]
-20°CWithin 1 month[1]
MedchemExpress-80°CUp to 2 years[2]
-20°CUp to 1 year[2]
TargetMol-80°C (in solvent)Up to 1 year[10]
ProbeChem-80°C (in solvent)6 months[3]
-20°C (in solvent)6 months[3]
Cayman Chemical-20°C≥ 4 years (as solid)[11]

Note: The stability of the compound in DMSO is generally shorter than its stability as a solid powder.

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound in DMSO

This protocol outlines a general method to quantitatively assess the stability of FH-IN-1 in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector and a suitable C18 column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a sufficient amount of FH-IN-1 powder to prepare a stock solution of a known concentration (e.g., 10 mM) in anhydrous DMSO.

  • Ensure the compound is fully dissolved, using sonication or gentle warming if necessary.

  • Aliquot the stock solution into multiple amber glass vials to minimize freeze-thaw cycles and light exposure.

  • Prepare a set of "time zero" (T0) samples by diluting the stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a working concentration suitable for HPLC analysis (e.g., 10 µM).

3. Storage Conditions:

  • Store the aliquoted stock solution vials at the desired temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

4. Time-Point Analysis:

  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year, 2 years), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and reach room temperature.

  • Prepare working solutions from the thawed stock in the same manner as the T0 samples.

  • Analyze the samples immediately by HPLC.

5. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of formic acid (e.g., 0.1%). The exact gradient will need to be optimized for good peak shape and separation from any potential degradants.

  • Column: A standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of FH-IN-1 to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the FH-IN-1 peak in the chromatograms for each time point and condition.

    • Calculate the percentage of the initial concentration remaining at each time point relative to the T0 sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

6. Interpretation of Results:

  • Plot the percentage of FH-IN-1 remaining versus time for each storage condition.

  • A stable solution will show minimal decrease in the main peak area and no significant formation of degradation peaks over time.

Visualizations

experimental_workflow Experimental Workflow for FH-IN-1 Stability Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points prep_stock Prepare 10 mM FH-IN-1 Stock in Anhydrous DMSO aliquot Aliquot Stock Solution into Multiple Vials prep_stock->aliquot prep_t0 Prepare 'Time Zero' (T0) Working Solution for HPLC aliquot->prep_t0 store_n80 Store at -80°C aliquot->store_n80 store_n20 Store at -20°C aliquot->store_n20 store_4 Store at 4°C aliquot->store_4 store_rt Store at Room Temp. aliquot->store_rt hplc Analyze by HPLC-UV prep_t0->hplc T0 Analysis thaw Thaw Aliquot and Prepare Working Solution store_n80->thaw At t = x store_n20->thaw At t = x store_4->thaw At t = x store_rt->thaw At t = x thaw->hplc data Calculate % Remaining vs. T0 hplc->data

Caption: Workflow for assessing the long-term stability of FH-IN-1 in DMSO.

fh_signaling_pathway Simplified Fumarate Hydratase Signaling Context cluster_tca TCA Cycle (Mitochondrion) cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate FH FH Fumarate Hydratase (FH) Fumarate_cyto Fumarate (accumulates) FH->Fumarate_cyto Inhibition leads to Fumarate accumulation HIF1a_Prolyl HIF-1α Prolyl Hydroxylases (PHDs) Fumarate_cyto->HIF1a_Prolyl HIF1a HIF-1α HIF1a_Prolyl->HIF1a Hydroxylation & Degradation HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation Gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) HIF1a_nuc->Gene_transcription Activation FH_IN_1 This compound FH_IN_1->FH

Caption: Inhibition of Fumarate Hydratase and its effect on HIF-1α signaling.

References

Fumarate hydratase-IN-1 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Fumarate hydratase-IN-1 (FH-IN-1) in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (FH-IN-1) is a cell-permeable small molecule that acts as a competitive inhibitor of Fumarate Hydratase (FH), also known as fumarase.[1] FH is a key enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[2] By inhibiting FH, FH-IN-1 disrupts the TCA cycle, leading to an accumulation of intracellular fumarate.[1]

Q2: What is the most critical factor to consider when assessing the cytotoxicity of FH-IN-1?

A2: The cytotoxicity of FH-IN-1 is highly dependent on the nutrient environment, specifically the concentration of glucose.[1] Its antiproliferative and cytotoxic effects are significantly more pronounced in low-glucose or glucose-free conditions.[1] In standard glucose-containing media, the cytotoxicity of FH-IN-1 is substantially diminished.[1] This is a critical experimental parameter to control for and consider when interpreting results.

Q3: Is there established cytotoxicity data for FH-IN-1 in a wide range of normal, non-cancerous human cell lines?

A3: Currently, there is limited publicly available data on the specific IC50 values of FH-IN-1 across a broad panel of normal, non-cancerous human cell lines. The majority of research has focused on its effects on various cancer cell lines.[3] Therefore, it is essential for researchers to establish baseline cytotoxicity data in their specific normal cell models of interest.

Q4: What are the known effects of FH-IN-1 on normal immune cells?

A4: Studies on mouse CD8+ T cells have shown that preincubation with FH-IN-1 can reduce the secretion of cytokines such as IFN-γ and TNF-α. In vivo studies in a mouse melanoma model indicated that FH-IN-1 administration can lead to an increase in apoptotic tumor-associated CD8+ T cells.

Q5: How does the effect of chemical inhibition with FH-IN-1 compare to genetic knockout of the FH gene in normal cells?

A5: While both methods lead to the loss of Fumarate Hydratase function, the cellular responses can differ in onset and potential for adaptation. Genetic knockout of FH in non-cancerous cell lines, such as HEK-293T, has been shown to initially inhibit cell proliferation.[4] Similarly, heterozygous FH knockout in rat lung fibroblasts demonstrated altered proliferation and reduced apoptosis.[5][6] Chemical inhibition with FH-IN-1 provides a more acute and potentially reversible model of FH inactivation. It is important to consider that long-term genetic knockout may lead to compensatory mechanisms not present during acute chemical inhibition.

Quantitative Data Summary

The majority of available quantitative cytotoxicity data for FH-IN-1 is in cancer cell lines and is highly dependent on glucose availability.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeMean IC50 (µM) (in low glucose)Reference
SW620Colorectal2.2[3]
ACHNKidney2.2[3]
HCT-116Colorectal2.2[3]
PC3Prostate2.2[3]
SK-MEL-28Melanoma2.2[3]

Note: The cytotoxicity is significantly lower in the presence of glucose.

Signaling Pathways and Experimental Workflows

Signaling Consequences of Fumarate Hydratase Inhibition

Inhibition of Fumarate Hydratase by FH-IN-1 leads to the accumulation of fumarate, which has several downstream effects on cellular signaling. This diagram illustrates the key known consequences.

Fumarate_Hydratase_Inhibition_Pathway FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH inhibits Fumarate Fumarate Accumulation FH_IN_1->Fumarate leads to TCA_Cycle TCA Cycle FH->TCA_Cycle catalyzes Fumarate to Malate in PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs inhibits mtRNA_release Mitochondrial RNA (mtRNA) Release Fumarate->mtRNA_release induces Protein_Succination Protein Succination Fumarate->Protein_Succination causes HIF1a HIF-1α Stabilization (Pseudohypoxia) PHDs->HIF1a negatively regulates Glycolysis Increased Glycolysis HIF1a->Glycolysis promotes Innate_Immunity Innate Immune Activation (TLR7, RIG-I, MDA5) mtRNA_release->Innate_Immunity triggers KEAP1 KEAP1 Succination Protein_Succination->KEAP1 NRF2 NRF2 Activation KEAP1->NRF2 negatively regulates Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response promotes Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture normal cells to desired confluency Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding FH_IN_1_Prep Prepare stock solution of FH-IN-1 (e.g., in DMSO) Treatment Treat cells with serial dilutions of FH-IN-1 in different media FH_IN_1_Prep->Treatment Media_Prep Prepare experimental media: - Glucose-containing - Low-glucose/glucose-free Media_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Cytotoxicity_Assay Perform cytotoxicity assay (e.g., MTT, LDH, CellTiter-Glo) Incubation->Cytotoxicity_Assay Data_Acquisition Measure signal (absorbance, fluorescence, luminescence) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculate % viability and determine IC50 values Data_Acquisition->Data_Analysis

References

Technical Support Center: Optimizing Fumarate Hydratase-IN-1 Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the treatment duration of Fumarate hydratase-IN-1 (FH-IN-1) in your experiments. All recommendations are based on available scientific literature and are intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable inhibitor of Fumarate hydratase (FH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1] FH catalyzes the reversible hydration of fumarate to malate.[2] By inhibiting FH, FH-IN-1 causes an accumulation of intracellular fumarate. This accumulation has several downstream effects, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of innate immune signaling pathways.[1][3]

Q2: What is the optimal concentration of this compound to use?

The optimal concentration is cell-type dependent. A good starting point for in vitro experiments is to perform a dose-response curve to determine the IC50 for your specific cell line. The mean IC50 for several cancer cell lines is reported to be 2.2 μM.[4] It is crucial to note that the cytotoxicity of FH-IN-1 is nutrient-dependent, with higher efficacy observed in low-glucose conditions.[5]

Q3: How long should I treat my cells with this compound?

The optimal treatment duration depends on the specific downstream effect you are investigating. The time course of HIF-1α stabilization, cytokine secretion, and effects on cell viability can vary. Refer to the experimental protocols and quantitative data tables below for guidance on selecting appropriate time points for your experiments.

Q4: How should I prepare and store this compound?

For in vitro use, a stock solution can be prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to two years or at -20°C for up to one year.[4] For in vivo experiments, the formulation will depend on the route of administration, and it is recommended to prepare fresh solutions for each use.[4]

Troubleshooting Guides

Issue 1: No or weak induction of HIF-1α expression.
Possible Cause Troubleshooting Step
Suboptimal Treatment Duration HIF-1α stabilization is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak expression time in your cell model. Stabilization can be transient.[6]
Inappropriate Cell Lysis/Sample Preparation HIF-1α is a labile protein with a short half-life under normoxic conditions.[7] Ensure rapid cell lysis on ice with buffers containing protease inhibitors. For Western blotting, it is critical to process samples quickly to prevent degradation.[7]
Low Glucose Concentration in Media The stabilization of HIF-1α by FH inhibition can be glucose-dependent.[8] Ensure your cell culture media contains an adequate glucose concentration.
Antibody Issues (Western Blot) Verify the specificity and optimal dilution of your primary antibody for HIF-1α. Use a positive control, such as cells treated with a known hypoxia-mimetic agent (e.g., CoCl2) or nuclear extracts from cells exposed to hypoxia.[7]
Insufficient Inhibition of FH The concentration of FH-IN-1 may be too low for your cell type. Perform a dose-response experiment to confirm effective inhibition.
Issue 2: Inconsistent or unexpected cytokine secretion results.
Possible Cause Troubleshooting Step
Incorrect Time Point for Measurement Cytokine secretion profiles are time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak secretion time for the cytokines of interest.
Cell Viability Issues Prolonged treatment with FH-IN-1 can affect cell viability, which will impact cytokine production. Monitor cell viability in parallel with your cytokine assay using a method like MTT or Trypan Blue exclusion.[9]
Assay Sensitivity (ELISA) Ensure your ELISA is sensitive enough to detect the expected concentration of the cytokine. Optimize antibody concentrations and incubation times as per the manufacturer's protocol.[10]
Inappropriate Cell Density Seeding density can influence cytokine production and detection. Optimize cell seeding density for your specific assay.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from time-course experiments with this compound. Please note that these are generalized values and optimal timing may vary between cell types and experimental conditions.

Table 1: Time-Dependent Effects of this compound on HIF-1α Stabilization

Time PointExpected HIF-1α Protein Level (relative to control)Method
2 hoursLow to moderate increaseWestern Blot
4-8 hoursPeak increaseWestern Blot[6]
12 hoursModerate to high increaseWestern Blot
24 hoursSustained but potentially decreasingWestern Blot

Table 2: Time-Dependent Effects of this compound on Cytokine Secretion (e.g., IFN-β)

Time PointExpected Cytokine Concentration (relative to control)Method
6 hoursLow to moderate increaseELISA[10]
12-24 hoursPeak increaseELISA
48 hoursPlateau or decreaseELISA

Table 3: Time-Dependent Effects of this compound on Cell Viability

Time PointExpected Cell Viability (% of control)Method
24 hours80-100%MTT Assay[9]
48 hours60-80%MTT Assay[9]
72 hours40-60%MTT Assay[11]

Detailed Experimental Protocols

Protocol 1: Time-Course Analysis of HIF-1α Stabilization by Western Blot
  • Cell Seeding: Plate cells at a density that will not lead to over-confluence by the final time point.

  • Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Time Points: Harvest cells at various time points (e.g., 2, 4, 8, 12, 24 hours) post-treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them quickly on ice using a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against HIF-1α overnight at 4°C. Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Time-Course Analysis of Cytokine Secretion by ELISA
  • Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density.

  • Treatment: Add this compound at the desired concentration. Include a vehicle control.

  • Time Points: Collect the cell culture supernatant at different time points (e.g., 6, 12, 24, 48 hours).

  • Sample Storage: If not analyzed immediately, store the supernatant at -80°C.

  • ELISA: Perform the ELISA for the cytokine of interest (e.g., IFN-β) according to the manufacturer's instructions.[10] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Generate a standard curve using recombinant cytokine and calculate the concentration of the cytokine in your samples.

Visualizations

Signaling_Pathway_HIF_Stabilization cluster_0 Cellular Response FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH inhibition Fumarate Fumarate FH->Fumarate conversion to malate PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs inhibition HIF_1a HIF-1α PHDs->HIF_1a hydroxylation Degradation Proteasomal Degradation HIF_1a->Degradation HIF_1a_stable Stabilized HIF-1α Nucleus Nucleus HIF_1a_stable->Nucleus translocation Target_Genes Target Gene Expression Nucleus->Target_Genes activates

Caption: this compound-mediated HIF-1α stabilization pathway.

Signaling_Pathway_Innate_Immunity cluster_1 Innate Immune Response FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH inhibition Fumarate Fumarate Accumulation FH->Fumarate Mitochondria Mitochondria Fumarate->Mitochondria affects mtDNA_mtRNA mtDNA/mtRNA Release Mitochondria->mtDNA_mtRNA Cytosolic_Sensors cGAS-STING, RIG-I, TLR7 mtDNA_mtRNA->Cytosolic_Sensors activates Signaling_Cascade Signaling Cascade Cytosolic_Sensors->Signaling_Cascade IFN_Production Type I Interferon (e.g., IFN-β) Production Signaling_Cascade->IFN_Production

Caption: this compound-induced innate immune signaling.

Experimental_Workflow cluster_2 Analysis Options A 1. Cell Culture Optimization - Determine optimal seeding density - Select appropriate media (consider glucose concentration) B 2. Dose-Response Experiment - Treat with a range of FH-IN-1 concentrations - Determine IC50 for cell viability at a fixed time point (e.g., 72h) A->B C 3. Time-Course Experiment - Treat with a fixed concentration of FH-IN-1 - Harvest cells/supernatant at multiple time points B->C D 4. Downstream Analysis C->D E Western Blot for HIF-1α D->E F ELISA for Cytokines D->F G Cell Viability Assay D->G

Caption: General experimental workflow for optimizing FH-IN-1 treatment.

References

Technical Support Center: Fumarate Hydratase-IN-1 & Glucose Deprivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving Fumarate hydratase-IN-1 (FH-IN-1) in glucose-deprived media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable small molecule that acts as a competitive inhibitor of fumarate hydratase (FH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] FH catalyzes the reversible hydration of fumarate to L-malate.[2] By inhibiting FH, FH-IN-1 leads to an intracellular accumulation of fumarate. This accumulated fumarate can then act as an oncometabolite, competitively inhibiting α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).[3][4][5] This inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) even under normal oxygen conditions (a state known as pseudohypoxia).[3][5][6][7]

Q2: Why is the cytotoxicity of this compound dependent on glucose availability?

The cytotoxicity of FH-IN-1 is significantly enhanced in glucose-deprived conditions.[1][8] Cancer cells treated with FH-IN-1 become highly dependent on glycolysis for survival because the inhibition of the TCA cycle impairs mitochondrial respiration.[2] When glucose is also unavailable, the cells are unable to produce sufficient ATP through glycolysis, leading to a severe energy crisis and subsequent cell death. In the presence of glucose, cancer cells can compensate for the FH inhibition by upregulating glycolysis, thus maintaining ATP production and survival. FH-IN-1 has been shown to inhibit proliferation and induce ATP depletion in various cancer cell lines, including SW620 (colorectal), ACHN (kidney), HCT116 (colorectal), PC3 (prostate), and SK-MEL-28 (melanoma), specifically in the absence of glucose.[8][9]

Q3: What is the reported IC50 for this compound?

This compound has shown antiproliferative activity against several cancer cell lines with a mean half-maximal inhibitory concentration (IC50) of 2.2 μM in glucose-deprived conditions.[8][9]

Q4: What are the expected downstream effects of treating cancer cells with FH-IN-1 in glucose-deprived media?

The primary effects are a significant decrease in intracellular ATP levels and a reduction in the oxygen consumption rate (OCR).[8] This is coupled with an increase in fumarate levels, stabilization of HIF-1α, and ultimately, induction of apoptosis or cell death due to metabolic catastrophe.

Data Presentation

The following tables summarize the key quantitative data regarding this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesConditionReference
Mean IC502.2 µMSW620, ACHN, HCT-116, PC3, SK-MEL-28Glucose-deprived media[8][9]

Table 2: Cellular Effects of this compound in Glucose-Deprived Conditions

EffectObservationCell Line ExampleReference
Cell Proliferation InhibitionSW620, ACHN, HCT-116, PC3, SK-MEL-28[8]
ATP Levels DepletionSW620[8]
Oxygen Consumption Rate (OCR) ReductionSW620[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by FH-IN-1 and a general experimental workflow for studying its effects.

FH_Inhibition_Pathway Signaling Pathway of FH-IN-1 in Glucose Deprivation cluster_TCA Mitochondrion FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH inhibits Malate Malate FH->Malate converts TCA TCA Cycle FH->TCA Fumarate Fumarate Fumarate->FH PHD Prolyl Hydroxylases (PHDs) Fumarate->PHD inhibits TCA->Fumarate ATP_depletion ATP Depletion TCA->ATP_depletion impaired HIF HIF-1α PHD->HIF hydroxylates HIF_degradation HIF-1α Degradation HIF->HIF_degradation HIF_stabilization HIF-1α Stabilization (Pseudohypoxia) Glycolysis Upregulation of Glycolytic Genes HIF_stabilization->Glycolysis Glucose_Deprivation Glucose Deprivation Glycolysis_block Glycolysis Blocked Glucose_Deprivation->Glycolysis_block Glycolysis_block->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death

Caption: Signaling cascade initiated by this compound.

Experimental_Workflow Experimental Workflow for FH-IN-1 Studies start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with FH-IN-1 in Glucose-Containing vs. Glucose-Free Media cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay atp_assay ATP Measurement Assay treatment->atp_assay ocr_assay Oxygen Consumption Rate (OCR) Assay (e.g., Seahorse) treatment->ocr_assay western_blot Western Blot for HIF-1α treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis atp_assay->data_analysis ocr_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for in vitro experiments with FH-IN-1.

Experimental Protocols

1. Cell Viability/Growth Inhibition Assay

This protocol is designed to assess the nutrient-dependent cytotoxicity of FH-IN-1.

  • Materials:

    • Cancer cell line of interest (e.g., SW620)

    • Standard cell culture medium (e.g., DMEM with 10% FBS, high glucose)

    • Glucose-free DMEM with 10% dialyzed FBS

    • This compound (stock solution in DMSO)

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in standard culture medium.

    • The next day, gently wash the cells with PBS.

    • Replace the medium with either standard glucose-containing medium or glucose-free medium.

    • Add FH-IN-1 at various concentrations to the wells. Include a DMSO vehicle control.

    • Incubate for 48-72 hours.

    • Measure cell viability according to the manufacturer's protocol for the chosen reagent.

    • Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 values in each condition.

2. ATP Measurement Assay

This protocol measures the impact of FH-IN-1 on cellular ATP levels under glucose deprivation.

  • Materials:

    • Cancer cell line of interest

    • Glucose-free medium

    • This compound

    • 2-Deoxyglucose (2-DG) as a positive control for glycolysis inhibition

    • 24-well or 96-well plates

    • ATP measurement kit (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 24-well or 96-well plate and allow them to attach overnight.

    • Wash cells with PBS and switch to glucose-free medium.

    • Treat cells with a dose range of FH-IN-1 or a known concentration of 2-DG for a short duration (e.g., 30 minutes to 2 hours).

    • Lyse the cells and measure ATP levels using a luminescent plate reader as per the kit's instructions.

    • Normalize ATP levels to the total protein concentration or cell number in parallel wells.

3. Oxygen Consumption Rate (OCR) Measurement

This protocol assesses the effect of FH-IN-1 on mitochondrial respiration.

  • Materials:

    • Cancer cell line of interest

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Calibrant

    • Assay medium (e.g., XF Base Medium supplemented with pyruvate and glutamine, but without glucose)

    • This compound

    • Seahorse XF Analyzer

  • Procedure:

    • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the culture medium with the pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load FH-IN-1 into the drug injection ports of the sensor cartridge.

    • Place the cell culture plate in the Seahorse XF Analyzer and run a baseline OCR measurement.

    • Inject FH-IN-1 and monitor the change in OCR over time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant difference in cytotoxicity between glucose-containing and glucose-free media - Cell line is not highly dependent on glycolysis.- Insufficient incubation time.- FH-IN-1 degradation.- Test other cell lines known to be highly glycolytic.- Extend the incubation period with the inhibitor.- Prepare fresh dilutions of FH-IN-1 from a new stock for each experiment.
Unexpectedly low OCR readings in control cells - Low cell number or poor cell health.- Sub-optimal assay medium.- Ensure cells are healthy and seeded at the optimal density for the specific cell type.- Confirm that the assay medium is properly supplemented and at the correct pH.
HIF-1α not detected by Western blot in treated cells - Insufficient treatment time.- Protein degradation during sample preparation.- Antibody issues.- Perform a time-course experiment to determine the optimal treatment duration for HIF-1α stabilization.- Use protease inhibitors in your lysis buffer and keep samples on ice.- Validate the HIF-1α antibody with a positive control (e.g., cells treated with a hypoxia-mimetic agent like cobalt chloride).

References

Troubleshooting Fumarate hydratase-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fumarate hydratase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable small molecule that acts as an inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle.[1] It functions as a pro-drug, meaning it is converted into its active carboxylic acid form by intracellular esterases. This active form competitively inhibits FH, leading to an accumulation of fumarate within the cell. This accumulation has downstream effects on various cellular processes, including metabolism and signaling pathways.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO.[2] For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare fresh working solutions for each experiment.[3] The solid compound is stable for at least four years when stored at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][6]

Q3: What are the expected cellular effects of this compound treatment?

A3: Treatment with this compound leads to the inhibition of fumarate hydratase, resulting in the intracellular accumulation of fumarate. This has several downstream consequences, including:

  • Metabolic Shift: Inhibition of the TCA cycle can lead to a greater reliance on glycolysis for ATP production.[7]

  • HIF-1α Stabilization: Accumulated fumarate competitively inhibits prolyl hydroxylases, enzymes that target the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation. This leads to the stabilization of HIF-1α even under normal oxygen conditions (a state known as pseudohypoxia).[8][9]

  • Antiproliferative Effects: The inhibitor has been shown to have antiproliferative activity against various cancer cell lines.[5]

  • Nutrient-Dependent Cytotoxicity: The cytotoxic effects of this compound can be more pronounced in the absence of glucose, highlighting the cell's increased dependence on glycolysis.[4][7]

Q4: What are some potential off-target effects of this compound?

A4: While this compound is designed to be a specific inhibitor of fumarate hydratase, as with any small molecule inhibitor, the possibility of off-target effects should be considered. High concentrations may lead to non-specific cellular toxicity.[10] It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay. Additionally, the accumulation of fumarate can lead to the non-enzymatic succination of cysteine residues on various proteins, which could have broader cellular consequences.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh stock solutions and aliquot them for single use. Store as recommended (-20°C for solid, -80°C for stock solutions).[4][5]
Low intracellular esterase activity: The cell line used may have low levels of the esterases required to convert the pro-drug to its active form.Consider using a different cell line or a positive control cell line known to be sensitive to the inhibitor.
High glucose concentration in media: The cytotoxic effects of the inhibitor can be masked by high glucose levels.[4][7]Perform experiments in media with physiological glucose concentrations or in glucose-free media, including appropriate controls.
Incorrect inhibitor concentration: The concentration used may be too low to elicit a response.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. A starting point for cell-based assays could be around the mean IC50 of 2.2 µM.[5]
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response.Standardize cell culture protocols, including seeding density and passage number. Ensure media composition is consistent between experiments.
Inhibitor precipitation: The inhibitor may precipitate out of solution, especially in aqueous media.Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation.
High background signal in assays. Inhibitor interference with assay reagents: The inhibitor itself might interact with the detection reagents.Run a control with the inhibitor in cell-free assay media to check for any direct effects on the assay signal.
Cell stress or death due to high inhibitor concentration: High concentrations can lead to non-specific cytotoxicity.Use a lower concentration of the inhibitor or perform a time-course experiment to find the optimal treatment duration.
Difficulty detecting HIF-1α stabilization. HIF-1α is rapidly degraded: Under normoxic conditions, HIF-1α has a very short half-life.[11]Prepare cell lysates quickly and on ice. Use lysis buffers containing protease inhibitors. Consider using a positive control for hypoxia, such as treating cells with cobalt chloride (CoCl2) or desferrioxamine (DFO).[12]
Using whole-cell lysates: HIF-1α translocates to the nucleus upon stabilization.For a more robust signal, perform nuclear fractionation and use nuclear extracts for Western blotting.[12]

Quantitative Data Summary

Parameter Value Cell Lines Reference
Mean IC50 (Antiproliferative Activity) 2.2 µMSW620, ACHN, HCT-116, PC3, SK-MEL-28[5]
IC50 (Oxygen Consumption Rate) 2.2 µMSW620 (in the absence of glucose)[4]
In Vitro Concentration (Immune Cell Assays) 25 µMMouse CD8+ T cells[4]
In Vivo Dosage 25 mg/kg per dayB16-OVA murine melanoma model[4]
Solubility in DMSO ≥ 50 mg/mLN/A[13]
Storage Stability (Solid) ≥ 4 years at -20°CN/A[4]
Storage Stability (DMSO Stock) 2 years at -80°C, 1 year at -20°CN/A[5][6]

Experimental Protocols

Fumarase Activity Assay (Colorimetric)

This protocol is based on the principle of a coupled enzymatic reaction where fumarase converts fumarate to malate, which is then used in a reaction that produces a colored product.

Materials:

  • Fumarase Assay Buffer

  • Fumarase Substrate (Fumarate)

  • Enzyme Mix (containing malate dehydrogenase and other coupling enzymes)

  • Developer (e.g., a tetrazolium salt)

  • NADH Standard

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Homogenize tissue (~10 mg) or cells (~1 x 10^6) in 100 µL of ice-cold Fumarase Assay Buffer.[14]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of NADH standards in Fumarase Assay Buffer according to the manufacturer's instructions.

  • Reaction Setup:

    • Add samples (e.g., 1-50 µL) to duplicate wells of the 96-well plate. Adjust the volume to 50 µL with Fumarase Assay Buffer.

    • For a positive control, use a provided fumarase enzyme solution.

    • Prepare a master mix of the reaction components (Assay Buffer, Enzyme Mix, Developer, and Fumarase Substrate) according to the kit's protocol.

  • Measurement:

    • Add 50 µL of the reaction master mix to each well.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Calculation:

    • Determine the rate of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

    • Calculate the fumarase activity based on the NADH standard curve.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of viability.[15]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of blank wells (media and MTT only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for HIF-1α

This protocol is designed for the detection of the stabilized HIF-1α protein.[12][16]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear extraction kit (recommended)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Sample Preparation:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • For optimal results, perform nuclear extraction according to the manufacturer's protocol.[12] Alternatively, lyse cells directly in lysis buffer.

    • Keep samples on ice throughout the procedure.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • A loading control, such as Lamin B1 for nuclear extracts or β-actin for whole-cell lysates, should be used to ensure equal protein loading.

Visualizations

Fumarate_Hydratase_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus FH_IN1 This compound (Prodrug) Esterases Intracellular Esterases FH_IN1->Esterases FH_IN1_active Active Inhibitor FH Fumarate Hydratase (FH) FH_IN1_active->FH FH_IN1_active->FH Inhibition Esterases->FH_IN1_active Fumarate_cyto Fumarate PHDs Prolyl Hydroxylases (PHDs) Fumarate_cyto->PHDs Inhibition HIF1a_cyto HIF-1α PHDs->HIF1a_cyto Hydroxylation HIF1a_OH HIF-1α-OH HIF1a_cyto->HIF1a_OH HIF1a_nuc HIF-1α HIF1a_cyto->HIF1a_nuc Translocation VHL VHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Malate Malate FH->Malate HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex Fumarate_mito Fumarate Fumarate_mito->FH TCA_Cycle TCA Cycle Malate->TCA_Cycle TCA_Cycle->Fumarate_mito HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start prep Prepare Fumarate hydratase-IN-1 Stock (in DMSO) start->prep culture Culture Cells start->culture treat Treat Cells with Inhibitor prep->treat culture->treat incubate Incubate for Desired Time treat->incubate endpoint Endpoint Assays incubate->endpoint viability Cell Viability (e.g., MTT Assay) endpoint->viability western Protein Expression (e.g., Western Blot for HIF-1α) endpoint->western activity Enzyme Activity (Fumarase Assay) endpoint->activity data Data Analysis viability->data western->data activity->data

Caption: General Experimental Workflow.

Troubleshooting_Workflow start Experiment Yields Unexpected Results check_inhibitor Check Inhibitor Preparation & Storage start->check_inhibitor fresh_stock Prepare Fresh Stock Solution check_inhibitor->fresh_stock Issue Found check_cells Review Cell Culture Conditions check_inhibitor->check_cells No Issue fresh_stock->check_cells standardize_culture Standardize Seeding Density & Passage # check_cells->standardize_culture Issue Found check_concentration Verify Inhibitor Concentration check_cells->check_concentration No Issue standardize_culture->check_concentration dose_response Perform Dose-Response Experiment check_concentration->dose_response Issue Found check_assay Validate Assay Performance check_concentration->check_assay No Issue dose_response->check_assay positive_control Run Positive & Negative Controls check_assay->positive_control Issue Found consult Consult Literature/ Technical Support check_assay->consult No Issue positive_control->consult

Caption: Troubleshooting Logic Diagram.

References

Preventing precipitation of Fumarate hydratase-IN-1 in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Fumarate hydratase-IN-1 in cell culture media. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its low water solubility. The compound is highly soluble in organic solvents like Dimethyl sulfoxide (DMSO), but when this concentrated stock solution is diluted into the aqueous media, the compound can crash out of solution. This happens because the final concentration of the organic solvent is too low to keep the compound dissolved.[1][2]

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: The recommended solvent for this compound is DMSO.[3][4] It is highly soluble in DMSO, with concentrations of 30 mg/mL to 50 mg/mL being achievable, often requiring sonication or warming to fully dissolve.[3][5] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can negatively impact solubility.[1][5]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[6] However, some sensitive cell lines may be affected at concentrations as low as 0.1%. It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.[1][7]

Q4: Can I dissolve this compound directly in water, PBS, or media?

A4: No, this compound has very low solubility in aqueous solutions. Attempting to dissolve it directly in water, PBS, or media will likely be unsuccessful. A concentrated stock solution in DMSO must be prepared first.[1]

Troubleshooting Guide

If you are observing precipitation of this compound in your experiments, follow these steps to resolve the issue.

Problem: Precipitate forms immediately after adding the inhibitor to the media.

This is the most common issue and is typically related to the dilution process.

  • Cause 1: Final solvent concentration is too low. The inhibitor's solubility is dependent on the DMSO concentration, which drops significantly upon dilution into the aqueous media.[2]

  • Solution 1: Modify the dilution technique.

    • Pre-warm the cell culture media to 37°C.[8]

    • While gently vortexing or swirling the media, add the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[9]

    • Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%).[6]

  • Cause 2: The working concentration of the inhibitor is too high. Every compound has a maximum solubility limit in a given medium.[10] The required concentration of this compound may exceed its solubility limit in your specific cell culture media. The mean IC50 value for its antiproliferative activity is 2.2 μM.[5][11]

  • Solution 2: Reduce the final concentration.

    • Review literature for the effective concentration range of this compound in similar cell lines.

    • Perform a dose-response experiment starting with a lower concentration to find the optimal balance between efficacy and solubility.

  • Cause 3: Poor quality of stock solution. The stock solution may not have been prepared correctly or may have degraded.

  • Solution 3: Prepare a fresh stock solution.

    • Use fresh, anhydrous-grade DMSO.[5]

    • Warm the solution gently (up to 37°C) and/or use a bath sonicator to ensure the compound is fully dissolved.[3][8]

    • Visually inspect the stock solution against light to ensure no solid particles are present before diluting it into the media.

Problem: The media becomes cloudy over time during incubation.

This may indicate a slow precipitation or interaction with media components.

  • Cause: Interaction with media components. Serum proteins and other components in the media can sometimes interact with small molecules, leading to reduced stability and precipitation over time.

  • Solution: Add the inhibitor to serum-containing media. If you are using serum-free media, consider preparing the final dilution in complete media containing fetal bovine serum (FBS). The proteins in the serum can help to stabilize the compound and keep it in solution.[9]

Data Presentation

Solubility of this compound

The following table summarizes the solubility of this compound in various solvents based on data from multiple suppliers. Note that actual solubility can vary slightly between batches.[12]

SolventConcentrationMolar EquivalentNotesSource(s)
DMSO50 mg/mL111.97 mMUltrasonic assistance needed.[5]
DMSO30 mg/mL67.18 mMSonication is recommended.[3]
DMSO1-10 mg/mL2.24 - 22.4 mMSparingly soluble.[13]
Acetonitrile0.1-1 mg/mL0.22 - 2.24 mMSlightly soluble.[13]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 20 mM stock solution of this compound (Molecular Weight: 446.54 g/mol ) in DMSO.

  • Weighing the Compound: Accurately weigh out 2 mg of this compound powder.

  • Solvent Addition: Add 223.9 µL of fresh, anhydrous DMSO to the vial containing the powder.

  • Dissolution: Tightly cap the vial. To aid dissolution, warm the vial to 37°C for 5-10 minutes and vortex thoroughly. If particles remain, place the vial in a bath sonicator for 10-15 minutes until the solution is clear.[3][8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 1 year) or -80°C (up to 2 years).[5][6]

Protocol 2: Preparation of Working Solution in Cell Culture Media

This protocol describes the serial dilution method to prepare a final concentration of 10 µM in cell culture media, ensuring the final DMSO concentration is 0.1%.

  • Pre-warm Media: Place a sufficient volume of your complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator.

  • Intermediate Dilution (in DMSO): It is best practice to perform serial dilutions in DMSO before the final dilution into aqueous media.[1] For a 10 µM final concentration, you might make a 10 mM intermediate stock from your 20 mM main stock.

  • Final Dilution (in Media):

    • Pipette the required volume of pre-warmed media into a sterile tube. For example, for 10 mL of final working solution.

    • To achieve a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution. This means adding 10 µL of the 10 mM stock to 10 mL of media. The final DMSO concentration will be 0.1%.

    • While gently vortexing the tube of media, add the 10 µL of the inhibitor stock solution drop-by-drop to the side of the tube.

  • Application: Immediately add the prepared working solution to your cells. Do not store the inhibitor diluted in culture media.[3]

Visualizations

Signaling Pathway

Fumarate_Hydratase_Pathway Fumarate Fumarate FH_Enzyme Fumarate Hydratase (FH) (TCA Cycle Enzyme) Fumarate->FH_Enzyme Substrate Malate Malate FH_Enzyme->Malate Catalyzes Inhibitor This compound Inhibitor->FH_Enzyme Inhibits Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions Start Precipitation Observed in Media Check_Stock Is stock solution clear? Start->Check_Stock Check_Conc Is final inhibitor concentration too high? Start->Check_Conc Check_Dilution How was it diluted into media? Start->Check_Dilution Sol_Stock Prepare fresh stock in anhydrous DMSO. Use sonication/warming. Check_Stock->Sol_Stock No Sol_Conc Lower the final concentration. Perform dose-response. Check_Conc->Sol_Conc Yes Sol_Dilution Add stock dropwise to pre-warmed, vortexing media. Check_Dilution->Sol_Dilution End Problem Resolved Sol_Stock->End Sol_Conc->End Sol_Serum Ensure dilution occurs in serum-containing media. Sol_Dilution->Sol_Serum Sol_Serum->End

References

Fumarate Hydratase-IN-1 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Fumarate Hydratase-IN-1 (FH-IN-1).

Troubleshooting Guides

Unexpected results during experiments with this compound can often be attributed to its degradation. The following table outlines potential issues, their probable causes, and recommended solutions to ensure the integrity of your experimental outcomes.

Issue Observed Potential Cause Recommended Solution
Reduced Potency or Activity of FH-IN-1 Degradation of the active compound due to improper storage or handling.Store FH-IN-1 as a solid at -20°C for long-term stability. For stock solutions in DMSO, store at -80°C and use within one year. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Hydrolysis of the ethyl ester or N-methylamide functional groups.Maintain neutral pH conditions for aqueous buffers. If acidic or basic conditions are necessary for the experiment, minimize the exposure time of FH-IN-1 to these conditions.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Formation of degradation products.Perform a forced degradation study to identify potential degradants. Use a validated stability-indicating analytical method to separate and quantify FH-IN-1 from its degradation products.
Contamination of the sample or solvent.Use high-purity solvents and reagents. Ensure proper cleaning and calibration of all analytical instrumentation.
Inconsistent Results Between Experiments Variability in the stability of FH-IN-1 under different experimental conditions.Standardize all experimental parameters, including temperature, pH, and incubation times. Always use freshly prepared solutions of FH-IN-1.
Photodegradation of the compound.Protect solutions containing FH-IN-1 from light, especially during long-term storage or prolonged experiments. Use amber vials or cover containers with aluminum foil.

Frequently Asked Questions (FAQs)

1. What are the known degradation products of this compound?

While specific degradation product studies for this compound are not extensively published, based on its chemical structure, the following degradation pathways are likely:

  • Hydrolysis: The ethyl ester and N-methylamide functional groups are susceptible to hydrolysis under acidic or basic conditions. This would result in the formation of the corresponding carboxylic acid (from the ester) and carboxylic acid and methylamine (from the amide).

  • Oxidation: The biphenylmethyl group could be susceptible to oxidation, potentially forming alcohols, aldehydes, or carboxylic acids at the benzylic position.

2. How should I store this compound to minimize degradation?

For optimal stability, this compound should be stored as a solid powder at -20°C, where it can be stable for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C and are generally stable for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

3. What is a forced degradation study and why is it important for working with FH-IN-1?

A forced degradation study is an experiment that subjects a drug substance to stress conditions, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis, to accelerate its degradation.[1][2] This is crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways of the molecule.[1]

  • Developing and validating a stability-indicating analytical method that can accurately measure the active compound in the presence of its degradants.[2]

4. What analytical methods are recommended for analyzing FH-IN-1 and its potential degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended.[3][4] These techniques allow for the separation, identification, and quantification of the parent compound and its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point for method development.[4]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting FH-IN-1 to various stress factors to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.[5]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.[5]

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.[6]

  • Thermal Degradation:

    • Place the solid FH-IN-1 powder in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

    • A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method.

Stability-Indicating HPLC-MS Method

This is a general method that can be optimized for the analysis of FH-IN-1 and its degradation products.

  • Instrumentation: HPLC with a UV detector and coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray ionization (ESI) in positive and negative ion modes.

Quantitative Data Summary

The stability of a compound under various stress conditions can be quantified by the percentage of degradation. The following table provides a template for summarizing data from a forced degradation study.

Stress Condition Duration Temperature % Degradation of FH-IN-1 Number of Degradation Products Detected
0.1 M HCl24 hours60°CData to be filledData to be filled
0.1 M NaOH24 hours60°CData to be filledData to be filled
3% H₂O₂24 hoursRoom TempData to be filledData to be filled
Heat (Solid)48 hours80°CData to be filledData to be filled
Photolysis1.2 million lux hoursRoom TempData to be filledData to be filled

Visualizations

FH_IN_1_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation FH_IN_1 This compound (Ester and Amide) Carboxylic_Acid_Ester Carboxylic Acid (from Ester Hydrolysis) FH_IN_1->Carboxylic_Acid_Ester H₂O/H⁺ or OH⁻ Carboxylic_Acid_Amide Carboxylic Acid + Methylamine (from Amide Hydrolysis) FH_IN_1->Carboxylic_Acid_Amide H₂O/H⁺ or OH⁻ FH_IN_1_Ox This compound (Biphenylmethyl) Oxidized_Products Benzylic Alcohol, Aldehyde, or Carboxylic Acid FH_IN_1_Ox->Oxidized_Products [O]

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow Start Start: FH-IN-1 Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples Analysis Analyze by Stability-Indicating HPLC-MS Method Stressed_Samples->Analysis Data Identify and Quantify Degradation Products Analysis->Data End End: Stability Profile Data->End

Caption: Experimental workflow for a forced degradation study.

References

Impact of freeze-thaw cycles on Fumarate hydratase-IN-1 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fumarate hydratase-IN-1. The information provided addresses common issues, particularly the impact of handling and storage conditions, such as freeze-thaw cycles, on the activity of the compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as DMSO. For example, a 50 mg/mL solution can be prepared in DMSO, which may require sonication to fully dissolve.[1]

Q3: How does repeated freezing and thawing affect the activity of this compound stock solutions?

A3: Repeated freeze-thaw cycles are not recommended for this compound stock solutions as they can lead to product inactivation.[2] It is best practice to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2] While specific quantitative data on activity loss per cycle is not available, the general consensus for small molecules in solution is that freeze-thaw cycles can compromise their stability and potency.[3]

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: Once prepared, stock solutions should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no activity of this compound in my experiment. Improper storage of the stock solution.Ensure that the stock solution was stored at the recommended temperature (-20°C or -80°C) and that the recommended storage duration has not been exceeded.[1][2]
Multiple freeze-thaw cycles of the stock solution.Prepare fresh working solutions from a new, single-use aliquot of the stock solution. For future use, ensure stock solutions are aliquoted to avoid repeated freezing and thawing.[2]
Incorrect solvent used for stock solution.Verify that a suitable solvent, such as DMSO, was used to dissolve the compound.[1]
Compound degradation.If the compound has been stored for an extended period, even under recommended conditions, its activity may diminish. Consider purchasing a new vial of the inhibitor. The stability of the solid form is reported to be at least 4 years when stored at -20°C.[4]
Precipitate observed in the stock solution after thawing. Poor solubility or solvent evaporation.Before use, ensure the vial is brought to room temperature and vortexed to ensure the compound is fully dissolved. If precipitation persists, brief sonication may be helpful.[1] Due to the hygroscopic nature of DMSO, moisture absorption during handling can lead to precipitation after a freeze-thaw cycle.[3]

Experimental Protocols

Preparation and Storage of this compound Stock Solution
  • Reconstitution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 5 mg of powder with a molecular weight of 446.54 g/mol , add 1.1197 mL of DMSO).[1]

    • Vortex the solution to mix. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in low-binding microcentrifuge tubes. The volume of the aliquots should be based on the typical amount needed for an experiment to avoid partial use and re-freezing.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2]

  • Using the Stock Solution:

    • When ready to use, remove a single aliquot from the freezer.

    • Allow the aliquot to thaw completely at room temperature.

    • Vortex briefly before preparing the final working dilution in your experimental buffer or media.

    • Discard any unused portion of the thawed aliquot. Do not refreeze.

Signaling Pathways and Workflows

Fumarate Hydratase and the Krebs Cycle

Fumarate hydratase (FH) is a key enzyme in the Krebs (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[5][6]

Krebs_Cycle Fumarate Hydratase in the Krebs Cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate L-Malate Fumarate->Malate Fumarate Hydratase (FH) Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH

Caption: Role of Fumarate Hydratase in the Krebs Cycle.

Impact of Fumarate Hydratase Inhibition

Inhibition of Fumarate Hydratase by this compound leads to an accumulation of fumarate. This accumulated fumarate can inhibit prolyl hydroxylases (PHDs), which are responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The resulting stabilization and accumulation of HIF-1α lead to a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect).[7][8]

FH_Inhibition_Pathway Consequences of Fumarate Hydratase Inhibition FH_IN_1 This compound FH Fumarate Hydratase (FH) FH_IN_1->FH Inhibits Fumarate Fumarate Accumulation FH->Fumarate Prevents conversion to Malate PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs Inhibits HIF HIF-1α Stabilization PHDs->HIF Normally degrades HIF-1α Warburg Warburg Effect (Increased Glycolysis) HIF->Warburg Promotes

Caption: Signaling cascade following FH inhibition.

Recommended Experimental Workflow for Handling this compound

To ensure the reliability and reproducibility of experimental results, it is crucial to follow a strict workflow for handling this compound.

Experimental_Workflow Recommended Workflow for this compound start Receive Compound store_powder Store Powder at -20°C start->store_powder prepare_stock Prepare Stock Solution in DMSO store_powder->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store_aliquots Store Aliquots at -80°C or -20°C aliquot->store_aliquots thaw Thaw a Single Aliquot store_aliquots->thaw experiment Perform Experiment thaw->experiment discard Discard Unused Thawed Solution experiment->discard

References

Validation & Comparative

A Comparative Guide to Fumarate Hydratase Inhibitors: Fumarate Hydratase-IN-1 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fumarate hydratase-IN-1 with other known inhibitors of Fumarate Hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. Loss of FH function is implicated in hereditary leiomyomatosis and renal cell cancer (HLRCC), highlighting the therapeutic potential of FH inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for researchers in metabolism and drug discovery.

Performance Comparison of Fumarate Hydratase Inhibitors

This compound is a cell-permeable pro-drug that is intracellularly converted by esterases to its active form, a carboxylic acid that acts as a competitive inhibitor of FH.[1] The pro-drug exhibits potent anti-proliferative effects in cancer cell lines, particularly under glucose-deprived conditions.[1] The following table summarizes the available quantitative data for this compound and its active metabolite in comparison to other known FH inhibitors.

InhibitorTypeMechanism of ActionIC50KiCell Permeability
This compound Pro-drugIntracellular conversion to a competitive inhibitor2.2 µM (mean in cancer cell lines)[1]Not applicableYes[1]
Carboxylic Acid Metabolite of FH-IN-1Active MetaboliteCompetitiveNot directly measured in cells4.5 µMN/A (formed intracellularly)
Tropolone Natural ProductChelates active site iron ionsData not availableData not availableYes
Citraconic Acid Substrate AnalogForms covalent adduct with active site cysteine residuesData not availableData not availableYes
Dimethyl Fumarate (DMF) Substrate AnalogCompetitive binding to the active siteData not availableData not availableYes

Signaling Pathways and Cellular Effects of FH Inhibition

Inhibition of fumarate hydratase leads to the accumulation of fumarate, which acts as an oncometabolite, impacting several downstream signaling pathways. A primary consequence is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions. Accumulated fumarate competitively inhibits prolyl hydroxylases, enzymes responsible for marking HIF-1α for degradation. This leads to the upregulation of genes involved in glycolysis, angiogenesis, and cell survival.

Furthermore, recent studies have revealed that FH inhibition can trigger an innate immune response through the release of mitochondrial DNA (mtDNA) and RNA (mtRNA) into the cytoplasm. This nucleic acid release activates cytosolic sensors, leading to the production of type I interferons and other inflammatory cytokines.

FH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus TCA_Cycle TCA Cycle Fumarate Fumarate TCA_Cycle->Fumarate Succinate -> FH Fumarate Hydratase Fumarate->FH Accumulated_Fumarate Accumulated Fumarate Fumarate->Accumulated_Fumarate Malate Malate FH->Malate FH_Inhibitor FH Inhibitor (e.g., FH-IN-1 active form) FH_Inhibitor->FH PHD Prolyl Hydroxylases Accumulated_Fumarate->PHD mtDNA_mtRNA_release mtDNA/mtRNA Release Accumulated_Fumarate->mtDNA_mtRNA_release HIF1a_p HIF-1α-OH PHD->HIF1a_p Degradation Proteasomal Degradation HIF1a_p->Degradation HIF1a HIF-1α HIF1a->PHD Hydroxylation HIF1a_n HIF-1α HIF1a->HIF1a_n Nuclear Translocation Innate_Immunity Innate Immune Response (IFN-β production) mtDNA_mtRNA_release->Innate_Immunity HIF1b HIF-1β HIF_Complex HIF-1 Complex Target_Genes Target Gene Expression (Glycolysis, Angiogenesis) HIF_Complex->Target_Genes HIF1a_nHIF1b HIF1a_nHIF1b HIF1a_nHIF1b->HIF_Complex

Signaling cascade following Fumarate Hydratase inhibition.

Experimental Protocols

Fumarate Hydratase Activity Assay

A common method to determine FH activity and inhibition is a coupled enzyme assay. This assay monitors the conversion of fumarate to L-malate by FH, which is then oxidized by malate dehydrogenase (MDH), leading to the reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is proportional to the FH activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Fumarate (Substrate)

  • Malate Dehydrogenase (MDH)

  • NAD+

  • Purified Fumarate Hydratase

  • Test Inhibitor (e.g., this compound active form)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NAD+, and MDH.

  • Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a control with no inhibitor.

  • Add the purified FH enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the fumarate substrate to all wells.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

Determination of IC50 and Ki

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the initial reaction velocities against a range of inhibitor concentrations. The data is then fitted to a dose-response curve to calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Ki Determination for a Competitive Inhibitor: The inhibition constant (Ki) for a competitive inhibitor can be determined by performing the FH activity assay at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate (fumarate).

  • For each inhibitor concentration, determine the initial reaction velocities at different fumarate concentrations.

  • The data can be plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

  • Alternatively, non-linear regression analysis of the velocity versus substrate concentration data at each inhibitor concentration can be used to determine the apparent Km.

  • A secondary plot of the apparent Km versus the inhibitor concentration will yield a straight line. The x-intercept of this plot is equal to -Ki.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Plate 96-well plate Reagents Prepare Reaction Mix (Buffer, NAD+, MDH) Plate->Reagents Inhibitor Add Inhibitor (Varying Concentrations) Reagents->Inhibitor Enzyme Add FH Enzyme & Incubate Inhibitor->Enzyme Substrate Add Fumarate (Substrate) Enzyme->Substrate Reader Measure Absorbance at 340 nm (Kinetic Reading) Substrate->Reader Velocity Calculate Initial Velocity Reader->Velocity IC50_Plot Plot Velocity vs. [Inhibitor] (IC50 Determination) Velocity->IC50_Plot Ki_Plot Lineweaver-Burk or Non-linear Regression (Ki Determination) Velocity->Ki_Plot

Workflow for determining FH inhibition.

Conclusion

This compound is a valuable tool for studying the cellular consequences of FH inhibition due to its cell permeability and conversion to a potent competitive inhibitor. Its effects on cancer cell proliferation, particularly in nutrient-stressed environments, underscore the potential of targeting metabolic vulnerabilities in cancer therapy. While other inhibitors of FH exist with diverse mechanisms of action, a lack of standardized quantitative data makes direct potency comparisons challenging. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting fumarate hydratase.

References

A Comparative Analysis for Researchers: Fumarate Hydratase-IN-1 versus Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular probes and therapeutic agents, Fumarate hydratase-IN-1 and dimethyl fumarate (DMF) represent two distinct molecules that, while both related to the metabolite fumarate, exert their biological effects through fundamentally different mechanisms. This guide provides a detailed, data-supported comparison of their performance, intended for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundDimethyl Fumarate (DMF)
Primary Target Fumarate Hydratase (FH)Kelch-like ECH-associated protein 1 (Keap1)
Mechanism of Action Competitive inhibition of FH, leading to fumarate accumulation and TCA cycle disruption.[1]Covalent modification of cysteine residues on Keap1, leading to Nrf2 stabilization and activation of the antioxidant response.[2][3]
Primary Pathway Tricarboxylic Acid (TCA) CycleNrf2 Pathway, NF-κB Pathway
Therapeutic Area Preclinical cancer research[4][5]Multiple Sclerosis, Psoriasis[6][7]

Chemical Structures

CompoundThis compoundDimethyl Fumarate
Structure
Molecular Formula C₂₇H₃₀N₂O₄[8]C₆H₈O₄[9][10]
Molecular Weight 446.55 g/mol [8]144.13 g/mol [10]

Mechanism of Action and Signaling Pathways

This compound: Direct Inhibition of the TCA Cycle

This compound is a cell-permeable small molecule that directly inhibits fumarate hydratase (FH), a critical enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the reversible hydration of fumarate to L-malate.[1][4][11] Inhibition of FH by this compound leads to an intracellular accumulation of fumarate.[12] This accumulation has several downstream consequences, including a shift towards aerobic glycolysis (the Warburg effect), alterations in cellular redox status, and the modulation of various cellular processes.[13][14] In cancer cells, this disruption of central carbon metabolism can be cytotoxic, particularly under conditions of glucose limitation.[1][5]

Fumarate_Hydratase_Inhibition cluster_tca Mitochondrion FHIN1 This compound FH Fumarate Hydratase (FH) FHIN1->FH inhibits Fumarate Fumarate Malate L-Malate FH->Malate FH catalysis Fumarate->FH FH catalysis HIF HIF-1α Stabilization Fumarate->HIF accumulation leads to Redox Redox Stress Fumarate->Redox TCA TCA Cycle Malate->TCA continues Glycolysis Aerobic Glycolysis (Warburg Effect) HIF->Glycolysis

Fig. 1: this compound Mechanism of Action.

Dimethyl Fumarate: Activation of the Nrf2 Antioxidant Response Pathway

Dimethyl fumarate is an oral therapeutic agent that, upon administration, is rapidly metabolized to its active metabolite, monomethyl fumarate (MMF).[6][7] DMF and MMF are electrophilic molecules that react with cysteine residues on proteins.[6] The primary target of DMF is Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor Nrf2 for degradation.[2] By covalently modifying specific cysteine residues on Keap1, DMF disrupts the Keap1-Nrf2 interaction.[2] This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and glutathione biosynthesis.[2][6][15] DMF also exerts immunomodulatory effects, in part through the inhibition of the pro-inflammatory NF-κB signaling pathway.[2][6]

DMF_Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DMF Dimethyl Fumarate (DMF) MMF Monomethyl Fumarate (MMF) DMF->MMF metabolized to Keap1 Keap1 MMF->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds to Ub Ubiquitination & Degradation Nrf2->Ub targets for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Nuc Nucleus ARE ARE Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription of Nrf2_nuc->ARE binds to

Fig. 2: Dimethyl Fumarate (DMF) Nrf2 Activation Pathway.

Quantitative Data and Performance Comparison

Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity against a panel of cancer cell lines, with its cytotoxicity being notably dependent on nutrient availability.

Cell LineCancer TypeIC₅₀ (μM)Reference
SW620Colorectal2.2 (mean)[4]
ACHNKidney2.2 (mean)[4]
HCT-116Colorectal2.2 (mean)[4]
PC3Prostate2.2 (mean)[4]
SK-MEL-28Melanoma2.2 (mean)[4]

The reported mean IC₅₀ is for a panel of cell lines including those listed.

In contrast, while DMF can induce apoptosis in certain cell types, particularly activated T-cells, its primary therapeutic application is not as a direct cytotoxic agent but as an immunomodulator and neuroprotectant.[16]

Immunomodulatory and Neuroprotective Effects

The clinical efficacy of DMF is well-documented in the context of multiple sclerosis.

Study TypeComparisonKey FindingsReference
Retrospective CohortDMF vs. Interferon beta-1aDMF was associated with a lower proportion of patients experiencing clinical relapse (9.6% vs. 24.5%) and new MRI lesions (8.7% vs. 28.6%) at 15 months.[17]
Retrospective CohortDMF vs. FingolimodComparable annualized relapse rates at 24 months. DMF had a higher discontinuation rate due to intolerability.[18]
Retrospective CohortDMF as initial vs. secondary treatmentAs an initial therapy, DMF showed a lower discontinuation rate and annualized relapse rate compared to interferons/glatiramer acetate.[19]

Experimental Protocols

Fumarate Hydratase Activity Assay

To assess the inhibitory effect of this compound on its target, a fumarase activity colorimetric assay can be employed.

  • Principle: This assay measures the enzymatic conversion of fumarate to L-malate, which is then oxidized to generate a product that can be detected colorimetrically.

  • Procedure Outline:

    • Prepare cell or tissue lysates.

    • Normalize protein content using a standard method (e.g., BCA assay).

    • Incubate the lysate with the assay buffer and this compound at various concentrations.

    • Initiate the reaction by adding the fumarate substrate.

    • Measure the absorbance at the appropriate wavelength at multiple time points to determine the reaction kinetics.

    • Calculate the FH activity, often expressed as the amount of product (e.g., NADH) produced per minute per milligram of protein.[20]

Nrf2 Pathway Activation Assay

The activation of the Nrf2 pathway by DMF can be quantified by measuring the expression of Nrf2 target genes.

  • Principle: This assay utilizes quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes, such as NQO1 and HO-1.

  • Procedure Outline:

    • Treat cells (e.g., peripheral blood mononuclear cells) with DMF or MMF at various concentrations and time points.

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA from the isolated RNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., NQO1, HO-1) and a reference gene (e.g., GAPDH).

    • Analyze the relative gene expression levels using the ΔΔCt method.[21]

Experimental Workflow

Experimental_Workflow cluster_FHIN1 This compound Evaluation cluster_DMF Dimethyl Fumarate Evaluation Cell_Culture1 Cancer Cell Lines Treatment1 Treat with Fumarate Hydratase-IN-1 Cell_Culture1->Treatment1 Proliferation_Assay Antiproliferation Assay (e.g., MTT, CellTiter-Glo) Treatment1->Proliferation_Assay FH_Activity_Assay Fumarase Activity Assay Treatment1->FH_Activity_Assay IC50_Calc Calculate IC₅₀ Proliferation_Assay->IC50_Calc Inhibition_Analysis Determine Ki FH_Activity_Assay->Inhibition_Analysis Cell_Culture2 Immune or Neuronal Cells Treatment2 Treat with DMF/MMF Cell_Culture2->Treatment2 RNA_Isolation RNA Isolation Treatment2->RNA_Isolation Western_Blot Western Blot for Nrf2, Keap1, p-NF-κB Treatment2->Western_Blot qRT_PCR qRT-PCR for Nrf2 Target Genes (NQO1, HO-1) RNA_Isolation->qRT_PCR Gene_Expression Analyze Relative Gene Expression qRT_PCR->Gene_Expression Protein_Analysis Analyze Protein Levels Western_Blot->Protein_Analysis

References

A Comparative Guide: Fumarate Hydratase-IN-1 vs. Genetic Knockdown of Fumarate Hydratase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to malate. Its deficiency, due to genetic mutations, is linked to hereditary leiomyomatosis and renal cell cancer (HLRCC), establishing FH as a tumor suppressor. The resulting accumulation of the oncometabolite fumarate disrupts cellular metabolism and signaling, notably stabilizing the hypoxia-inducible factor 1α (HIF-1α), a key player in tumor progression.[1][2][3][4][5] To study the roles of FH in normal physiology and disease, researchers primarily employ two methods to reduce its activity: the use of small molecule inhibitors like Fumarate hydratase-IN-1 (FH-IN-1) and genetic knockdown techniques such as short hairpin RNA (shRNA).

This guide provides an objective comparison of these two approaches, presenting available experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: A Shared Path to Fumarate Accumulation

Both this compound and genetic knockdown of FH aim to reduce or eliminate the enzymatic activity of fumarate hydratase. The immediate biochemical consequence is the intracellular accumulation of fumarate.[2][6] This accumulation is the primary driver of the subsequent cellular effects.

Fumarate acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, marking it for degradation. By inhibiting PHDs, accumulated fumarate leads to the stabilization and activation of HIF-1α, even in the presence of oxygen, a phenomenon known as pseudohypoxia.[1][3][4] Activated HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, contributing to tumorigenesis.[1]

Quantitative Data Comparison

Direct quantitative comparisons between this compound and FH knockdown in the same experimental setting are limited in the currently available literature. However, by cross-referencing studies using similar cell lines and assays, we can construct a comparative overview.

Table 1: Comparison of Effects on Cell Viability

ParameterThis compoundGenetic Knockdown of FH (shRNA)Cell LineReference
Effect on Proliferation Antiproliferative activityCan inhibit proliferation, but may not affect it in some cancer cells.Various cancer cell lines, A549 lung cancer cells[7][8]
IC50 / Knockdown Efficiency IC50 of 11.73 ± 0.71 µM (Arecoline, another compound with effects on A549 cells)75-90% knockdown efficiency has been reported for other genes.A549 lung cancer cells[7][9]
Observed Viability Reduction Dose-dependent decrease in cell viability.Can lead to diminished viability and proliferation.Various cancer cell lines[4][10]

Table 2: Comparison of Effects on Cellular Metabolism and Signaling

ParameterThis compoundGenetic Knockdown of FH (shRNA/siRNA)Cell Line ContextReference
Fumarate Levels Leads to fumarate accumulation.Significantly higher fumarate levels.General, CL1-0 lung cancer cells[2][11]
Malate Levels Expected to decrease.Significantly lower malate levels.CL1-0 lung cancer cells[11]
HIF-1α/HIF-2α Protein Levels Induces HIF-1α stabilization.Increases HIF-1α and HIF-2α protein levels.General, VHL null ccRCC lines[1][12]
Downstream Signaling Upregulation of tumor necrosis factor signaling.Activation of IL-6/JAK/STAT3 pathway.Macrophages, Renal cancer cells[13][14]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the effects of both this compound and FH knockdown.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.[15]

  • Treatment:

    • FH-IN-1: Treat cells with varying concentrations of this compound.

    • FH Knockdown: For stable knockdown lines, seed the cells as described. For transient knockdown, transfect cells with shRNA constructs prior to seeding.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.[15]

  • Measurement: Read the absorbance at a wavelength of 490 nm using a microplate reader.[15]

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Metabolite Extraction and Analysis (LC-MS/MS)

This protocol is for the quantification of TCA cycle intermediates like fumarate and malate.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet the protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the metabolites using a suitable chromatography column (e.g., a C18 column).

    • Detect and quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Western Blot for HIF-1α

This method is used to detect and quantify the levels of HIF-1α protein.

  • Protein Extraction:

    • Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity relative to a loading control like β-actin or GAPDH.[16]

shRNA-mediated Gene Knockdown

This protocol outlines the steps for creating stable cell lines with reduced FH expression.

  • shRNA Design and Vector Construction: Design shRNA sequences targeting the FH mRNA and clone them into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Transduction: Infect the target cells (e.g., A549) with the lentiviral particles.

  • Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockdown:

    • Quantitative RT-PCR (qRT-PCR): Measure the FH mRNA levels to confirm transcriptional silencing.

    • Western Blot: Measure the FH protein levels to confirm reduced protein expression.

Visualizations

Signaling Pathway

FH_Signaling_Pathway cluster_inhibition Inhibition Fumarate Fumarate FH Fumarate Hydratase (FH) Fumarate->FH Substrate PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs Competitive Inhibition Malate Malate FH->Malate Product HIF1a_hydroxylated Hydroxylated HIF-1α PHDs->HIF1a_hydroxylated Hydroxylation Degradation Proteasomal Degradation HIF1a_hydroxylated->Degradation HIF1a HIF-1α HIF1a->PHDs Substrate HIF1a_stabilized Stabilized HIF-1α Nucleus Nucleus HIF1a_stabilized->Nucleus Gene_Expression Target Gene Expression (e.g., VEGF, Glycolysis genes) Nucleus->Gene_Expression FH_IN_1 This compound FH_IN_1->FH FH_knockdown Genetic Knockdown of FH FH_knockdown->FH

Caption: Signaling pathway affected by FH inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Line (e.g., A549) Treatment Treatment Start->Treatment FH_IN_1 This compound Treatment->FH_IN_1 shRNA FH shRNA Lentivirus Treatment->shRNA Assays Downstream Assays FH_IN_1->Assays shRNA->Assays Viability Cell Viability Assay (MTT/MTS) Assays->Viability Metabolomics Metabolite Analysis (LC-MS/MS) Assays->Metabolomics Western Protein Analysis (Western Blot for HIF-1α) Assays->Western Data Data Analysis and Comparison Viability->Data Metabolomics->Data Western->Data

Caption: General experimental workflow for comparison.

Discussion and Conclusion

Both this compound and genetic knockdown of FH are valuable tools for studying the consequences of fumarate hydratase deficiency.

  • This compound offers a rapid, dose-dependent, and reversible method to inhibit FH activity. This makes it suitable for acute studies and for mimicking the effects of a therapeutic intervention. However, potential off-target effects, though not extensively reported for FH-IN-1, are a general concern with small molecule inhibitors.[17]

  • Genetic knockdown using shRNA provides a highly specific and long-term solution for reducing FH expression. This is ideal for creating stable cell lines that model chronic FH deficiency. The main drawbacks are the time-consuming process of generating and validating knockdown cell lines and the potential for incomplete knockdown, which can vary between cell lines.

The choice between these two methods will depend on the specific research question. For screening and acute functional studies, FH-IN-1 is a practical choice. For developing long-term models of FH deficiency and for studies requiring high specificity, genetic knockdown is the preferred method.

References

Fumarate Hydratase-IN-1: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fumarate hydratase-IN-1, a known inhibitor of fumarate hydratase (FH), with other alternative compounds. The objective is to present a clear overview of its performance, supported by available experimental data, to aid researchers in selecting the appropriate tools for their studies.

Introduction to this compound

This compound is a cell-permeable small molecule that has been identified as an inhibitor of fumarate hydratase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] It functions as a prodrug, being converted intracellularly to its active carboxylic acid form, which then competitively inhibits FH.[2] This inhibition leads to a nutrient-dependent cytotoxicity, making it a valuable tool for studying cancer metabolism and other cellular processes involving FH.[1]

Performance Comparison

A direct quantitative comparison of the selectivity of this compound against a broad panel of metabolic enzymes is not extensively available in the public domain. The initial discovery of the compound noted that its cellular effects on oxygen consumption were distinct from those of typical inhibitors of mitochondrial oxidative phosphorylation, suggesting a degree of specificity.[1][3] However, detailed head-to-head profiling against other TCA cycle enzymes or other metabolic pathways is not well-documented.

The following table summarizes the available data for this compound and provides a comparison with other known modulators of fumarate hydratase activity. It is important to note that many of these alternatives are either substrate analogs or compounds with pleiotropic effects, and thus may not be directly comparable in terms of specificity.

Table 1: Comparison of this compound and Alternative Compounds

CompoundTarget(s)Mechanism of ActionPotency (K_i_ or IC_50_)Known Off-Target Effects/Selectivity Profile
This compound (active form) Fumarate HydrataseCompetitive InhibitorK_i_ = 4.5 µM[2]Selectivity profile against other metabolic enzymes is not extensively documented. Distinct from mitochondrial OXPHOS inhibitors.[1]
Dimethyl Fumarate (DMF) Fumarate Hydratase, Nrf2 activator, etc.Substrate analog, covalent modifier of proteinsInhibition of FH is context-dependent.Broad cellular effects, including activation of the Nrf2 pathway and modulation of immune responses.[4]
Malonate Succinate Dehydrogenase, Fumarate HydrataseCompetitive InhibitorFH inhibition is weaker than for succinate dehydrogenase.Primarily a potent inhibitor of succinate dehydrogenase (Complex II).
Tropolone Fumarate HydrataseDirect inhibitorNot specified in readily available literature for FH.Can chelate metal ions, potentially affecting other metalloenzymes.
Cis-aconitate Aconitase, Fumarate HydrataseCompetitive InhibitorFH inhibition is less potent than for aconitase.Primarily an inhibitor of aconitase.

Signaling Pathways and Experimental Workflows

To understand the context in which this compound acts, it is crucial to visualize its place in cellular metabolism and the methodologies used to characterize it.

TCA_Cycle_and_FH_Inhibition cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_Inhibition Inhibition Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate FH Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate FH_IN_1 Fumarate hydratase-IN-1 FH FH FH_IN_1->FH Inhibits SDH SDH

Caption: Inhibition of Fumarate Hydratase (FH) by this compound within the TCA cycle.

The following diagram illustrates a typical workflow for identifying and characterizing a specific enzyme inhibitor like this compound.

Inhibitor_Characterization_Workflow Phenotypic_Screen Phenotypic Screen (e.g., Nutrient-Dependent Cytotoxicity) Hit_Compound Identification of Hit Compound Phenotypic_Screen->Hit_Compound Target_Identification Target Identification (e.g., Photoaffinity Labeling) Hit_Compound->Target_Identification Identified_Target Identified Target (Fumarate Hydratase) Target_Identification->Identified_Target Biochemical_Assay In Vitro Biochemical Assay Identified_Target->Biochemical_Assay Potency_Determination Potency Determination (Ki, IC50) Biochemical_Assay->Potency_Determination Selectivity_Profiling Selectivity Profiling (Panel of Related Enzymes) Potency_Determination->Selectivity_Profiling Cellular_Assays Cellular Assays (e.g., Oxygen Consumption) Selectivity_Profiling->Cellular_Assays

References

Comparative Analysis of Fumarate Hydratase Inhibitors: A Mass Spectrometry-Based Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fumarate Hydratase-IN-1 (FH-IN-1) and other fumarate hydratase (FH) inhibitors, supported by mass spectrometry data. This analysis focuses on the cellular metabolic perturbations induced by these compounds, offering insights into their mechanisms of action and potential therapeutic applications.

Fumarate hydratase is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] Inhibition of FH leads to the accumulation of fumarate, a metabolite implicated in various cellular processes, including metabolic reprogramming and inflammatory responses.[2] Understanding the specific effects of different FH inhibitors on the cellular metabolome and proteome is crucial for the development of targeted therapies.

Performance Comparison of Fumarate Hydratase Inhibitors

This section compares the effects of this compound to Dimethyl Fumarate (DMF), a well-characterized immunomodulatory drug that also inhibits FH. The following table summarizes the quantitative changes in key TCA cycle intermediates observed in human plasma after treatment with DMF, as determined by mass spectrometry. While direct comparative quantitative data for FH-IN-1 from a single study is not available, it is established that as a direct, competitive inhibitor, its primary effect is the accumulation of fumarate.

Table 1: Mass Spectrometry Analysis of TCA Cycle Metabolites Following Dimethyl Fumarate (DMF) Treatment [3]

MetaboliteFold Change vs. Controlq-value
Fumarate1.580.00500
Succinate1.180.04060
Succinyl-carnitine1.740.02670

Data from untargeted plasma metabolomics of multiple sclerosis patients 6 weeks after initiating DMF treatment.[3]

Analysis:

Treatment with DMF leads to a statistically significant increase in the plasma levels of fumarate and succinate.[3][4] The 1.58-fold increase in fumarate is a direct consequence of FH inhibition.[3][4] The concurrent elevation of succinate suggests a potential reversal of flux through the succinate dehydrogenase complex.[3] Furthermore, the significant increase in succinyl-carnitine indicates broader effects on the TCA cycle and related metabolic pathways.[3][4]

As a cell-permeable and competitive inhibitor of fumarate hydratase, this compound is expected to induce a more direct and potent accumulation of intracellular fumarate compared to the indirect action of some other inhibitors.[2] The nutrient-dependent cytotoxicity of FH-IN-1, particularly under low glucose conditions, highlights its targeted effect on cellular energy metabolism.

Signaling Pathways and Experimental Workflows

The inhibition of fumarate hydratase and subsequent accumulation of fumarate have significant downstream effects on cellular signaling. One of the key pathways affected is the inflammatory response.

FH_Inhibition_Pathway cluster_inhibition FH Inhibition cluster_metabolic Metabolic Shift cluster_signaling Downstream Signaling FH_IN_1 This compound FH Fumarate Hydratase FH_IN_1->FH Inhibits DMF Dimethyl Fumarate DMF->FH Inhibits Fumarate Fumarate Accumulation TCA TCA Cycle Disruption Inflammation Inflammatory Response Fumarate->Inflammation Induces TNF_Signaling Upregulated TNF Signaling Inflammation->TNF_Signaling Leads to MS_Workflow Cell_Culture Cell Culture + Inhibitor Treatment Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS LC-MS/MS or GC-MS Analysis Metabolite_Extraction->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing & Statistical Analysis Data_Acquisition->Data_Processing Pathway_Analysis Pathway Analysis Data_Processing->Pathway_Analysis

References

Comparative Guide to Control Experiments for Fumarate Hydratase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for researchers utilizing Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). Proper controls are critical for validating the on-target effects of FH-IN-1 and accurately interpreting experimental outcomes. This document outlines key validation assays, presents comparative data, and provides detailed experimental protocols.

Introduction to this compound

This compound is a potent and cell-permeable inhibitor of fumarate hydratase, the enzyme responsible for the reversible hydration of fumarate to L-malate in the mitochondrial tricarboxylic acid (TCA) cycle and the cytoplasm.[1][2] Inhibition of FH by FH-IN-1 leads to the accumulation of intracellular fumarate, which has been shown to have significant downstream effects on cellular metabolism and signaling pathways. Notably, the cytotoxic effects of FH-IN-1 are nutrient-dependent, with increased potency observed under low-glucose conditions, highlighting a metabolic vulnerability in treated cells.[2]

Key Control Experiments and Comparative Data

To ensure the specificity of experimental results obtained using FH-IN-1, a series of control experiments are recommended. These controls are designed to differentiate on-target effects from off-target activities and to characterize the specific cellular response to FH inhibition.

In Vitro Enzymatic Assay: Specificity of FH Inhibition

A direct biochemical assay is the foundational experiment to confirm that FH-IN-1 specifically inhibits fumarate hydratase. It is also crucial to demonstrate that the inhibitor does not affect related enzymes in the metabolic pathway, such as malate dehydrogenase.

Table 1: In Vitro Enzymatic Inhibition Data

CompoundTarget EnzymeAssay TypeResult
This compound (active form)Fumarate HydrataseEnzymatic ActivityCompetitive inhibitor, Ki = 4.5 µM[2]
This compound (ester prodrug)Fumarate HydrataseEnzymatic ActivityNo significant inhibition
This compound (active form)Malate DehydrogenaseEnzymatic ActivityNo significant inhibition
Negative Control CompoundFumarate HydrataseEnzymatic ActivityNo significant inhibition
Cellular Viability Assays: Nutrient-Dependent Cytotoxicity

A hallmark of FH inhibition is the increased reliance of cells on glycolysis for survival. Therefore, a critical control is to assess the cytotoxicity of FH-IN-1 in the presence and absence of glucose.

Table 2: Comparative Cellular Viability (IC50) of this compound

Cell LineConditionIC50 (µM)
SW620 (colorectal cancer)Low Glucose~2.2[3]
ACHN (kidney cancer)Low Glucose~2.2[3]
HCT-116 (colorectal cancer)Low Glucose~2.2[3]
PC3 (prostate cancer)Low Glucose~2.2[3]
SK-MEL-28 (melanoma)Low Glucose~2.2[3]
SW620 (colorectal cancer)High Glucose> 50
Cellular Respiration Assay: Impact on Mitochondrial Function

Inhibition of the TCA cycle enzyme FH is expected to decrease mitochondrial respiration. The Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).

Table 3: Effect of this compound on Cellular Respiration in SW620 Cells

ParameterTreatmentEffect
Oxygen Consumption Rate (OCR)This compound (0.5-5.0 µM)Dose-dependent reduction[2]
Basal RespirationThis compoundExpected to decrease
Maximal RespirationThis compoundExpected to decrease
Spare Respiratory CapacityThis compoundExpected to be compromised
ATP ProductionThis compoundExpected to decrease

Experimental Protocols

Fumarate Hydratase Activity Assay

This assay measures the enzymatic activity of FH by monitoring the conversion of fumarate to malate, which is then coupled to the reduction of NAD+ to NADH by malate dehydrogenase.

Materials:

  • Cell or tissue lysate

  • Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Fumarate solution (substrate)

  • Malate Dehydrogenase

  • NAD+

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare cell or tissue lysates in cold Fumarase Assay Buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • In a 96-well plate, add the sample lysate.

  • Prepare a reaction mixture containing Fumarase Assay Buffer, malate dehydrogenase, and NAD+.

  • Add the reaction mixture to the wells containing the sample.

  • Initiate the reaction by adding the fumarate substrate.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for 10-60 minutes at 37°C.

  • The rate of increase in absorbance at 340 nm is proportional to the fumarase activity.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control compounds in media with and without glucose.

  • Incubate for the desired period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 4 hours or overnight at 37°C.

  • Measure the absorbance at 570 nm.

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • This compound and control compounds

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A, as well as this compound or control compounds.

  • Calibrate the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Analyze the data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Visualizations

Fumarate_Hydratase_Signaling_Pathway cluster_TCA TCA Cycle (Mitochondria) cluster_Inhibition cluster_Downstream Downstream Effects Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Fumarate Hydratase (FH) Fumarate_acc Fumarate Accumulation Fumarate->Fumarate_acc Oxaloacetate Oxaloacetate Malate->Oxaloacetate FH_IN1 This compound FH_IN1->Fumarate Inhibits FH HIF HIF-1α Stabilization Fumarate_acc->HIF Inhibits PHDs NRF2 NRF2 Activation Fumarate_acc->NRF2 Succination of KEAP1 Glycolysis Increased Glycolysis Fumarate_acc->Glycolysis Metabolic Reprogramming Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Characterization cluster_target Target Engagement Enzyme_Assay Fumarate Hydratase Activity Assay Specificity_Assay Malate Dehydrogenase Counter-Screen Enzyme_Assay->Specificity_Assay Confirm Specificity Viability_Assay Cell Viability Assay (e.g., MTT) Enzyme_Assay->Viability_Assay Glucose_Dependence Compare High vs. Low Glucose Conditions Viability_Assay->Glucose_Dependence Genetic_Controls Genetic Controls (FH knockout/knockdown) Viability_Assay->Genetic_Controls OCR_Assay Oxygen Consumption Rate (Seahorse Assay) Glucose_Dependence->OCR_Assay Thermal_Shift Cellular Thermal Shift Assay (CETSA) Genetic_Controls->Thermal_Shift

References

A Comparative Guide to Fumarate Hydratase-IN-1 in Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fumarate hydratase-IN-1 (FH-IN-1) with alternative methods for studying and rescuing fumarate hydratase (FH) deficiency in a research setting. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows to aid in experimental design and interpretation.

Introduction to Fumarate Hydratase and Its Inhibition

Fumarate hydratase is a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Its deficiency, often linked to mutations in the FH gene, leads to the accumulation of fumarate, a proposed oncometabolite.[3] This accumulation has profound cellular consequences, including the stabilization of hypoxia-inducible factor (HIF-1α) and alterations in cellular metabolism and signaling, ultimately contributing to diseases like hereditary leiomyomatosis and renal cell carcinoma (HLRCC).[3][4]

This compound is a cell-permeable inhibitor of FH that has been instrumental in studying the effects of acute FH inhibition.[5] "Rescue experiments" are pivotal in this context, as they aim to reverse the phenotypic consequences of FH inhibition or deficiency, thereby validating the causal link between FH activity and cellular function. This guide will compare the use of FH-IN-1 with genetic approaches and other chemical tools in performing such rescue experiments.

Comparison of Fumarate Hydratase Perturbation Methods

The study of FH function and the development of therapeutic strategies for FH-deficient cancers rely on various methods to perturb its activity. Here, we compare the pharmacological inhibition by FH-IN-1 with genetic knockout of the FH gene and the use of fumarate esters to mimic fumarate accumulation.

FeatureThis compoundFH Gene Knockout (CRISPR/shRNA)Fumarate Esters (e.g., Dimethyl Fumarate)
Mechanism of Action Reversible, competitive inhibition of FH enzyme activity.[6]Permanent loss of FH protein expression and activity.Increases intracellular fumarate levels, mimicking a consequence of FH deficiency.[7]
Temporal Control Acute and reversible; effects are observed upon addition and can be washed out.Chronic and irreversible loss of function.Acute and reversible upon removal.
Specificity Primarily targets FH, but off-target effects are possible.Highly specific to the FH gene.Can have pleiotropic effects beyond fumarate accumulation, including Nrf2 activation.[8][9]
Use in Rescue Experiments Ideal for inducing a phenotype that can then be rescued by removing the inhibitor or adding downstream metabolites.Serves as a baseline "deficient" state for rescue by re-expression of a functional FH gene.Used to determine if the effects of FH deficiency are solely due to fumarate accumulation.
Typical Concentration/Dose IC50 of ~2.2 µM in various cancer cell lines.[5][6]Not applicable.40 µM used to sensitize cells to erastin-induced cell death.[7]

Performance Data in Rescue Experiments

The following table summarizes quantitative data from representative rescue experiments involving FH perturbation.

Experimental SetupPhenotype ObservedRescue StrategyResult of RescueReference
FH-deficient HLRCC cells (UOK262) Increased sensitivity to ferroptosis inducers (erastin).Stable re-expression of functional, flag-tagged FH.Restored resistance to erastin-induced cell death.[7]
HEK-293T FH knockout cells Inhibited cell proliferation.Supplementation with diethyl malate (a downstream metabolite).Partially restored cell proliferation.[5]
Fh1-deficient hematopoietic stem cells Impaired self-renewal and multilineage hematopoiesis.Re-expression of a cytoplasmic FH isoform (normalizes fumarate but not mitochondrial respiration).Rescued the hematopoietic phenotypes.[10]
FH-deficient mouse kidney cells Diminished clonogenic potential upon treatment with HO-1 inhibitor (ZnPPIX).Re-expression of a correct FH gene.Restored clonogenic potential in the presence of ZnPPIX.[6]

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental designs discussed, the following diagrams are provided.

cluster_0 Mitochondrion cluster_1 Cytosol & Nucleus Fumarate Fumarate FH FH Fumarate->FH Accumulated Fumarate Accumulated Fumarate Fumarate->Accumulated Fumarate Malate Malate TCA Cycle TCA Cycle Malate->TCA Cycle TCA Cycle->Fumarate FH->Malate FH_IN_1 This compound FH_IN_1->FH Inhibition PHDs Prolyl Hydroxylases Accumulated Fumarate->PHDs Inhibition HIF-1α HIF-1α PHDs->HIF-1α Degradation Stabilized HIF-1α Stabilized HIF-1α HIF-1α->Stabilized HIF-1α Stabilization Gene Expression Target Gene Expression Stabilized HIF-1α->Gene Expression Activation

Caption: Signaling pathway of FH inhibition leading to HIF-1α stabilization.

Start Start: Wild-type Cells Induce_Deficiency Induce FH Deficiency Start->Induce_Deficiency FH_IN_1 Treat with FH-IN-1 Induce_Deficiency->FH_IN_1 CRISPR FH Knockout (CRISPR/Cas9) Induce_Deficiency->CRISPR Observe_Phenotype Observe Cellular Phenotype (e.g., decreased viability, HIF-1α stabilization) FH_IN_1->Observe_Phenotype CRISPR->Observe_Phenotype Rescue_Attempt Attempt Rescue Observe_Phenotype->Rescue_Attempt Remove_Inhibitor Remove FH-IN-1 Rescue_Attempt->Remove_Inhibitor Reexpress_FH Re-express functional FH Rescue_Attempt->Reexpress_FH Add_Metabolite Add downstream metabolite (e.g., malate) Rescue_Attempt->Add_Metabolite Assess_Rescue Assess Reversal of Phenotype Remove_Inhibitor->Assess_Rescue Reexpress_FH->Assess_Rescue Add_Metabolite->Assess_Rescue End End: Phenotype Rescued? Assess_Rescue->End

Caption: General experimental workflow for an FH rescue experiment.

Experimental Protocols

Here we provide detailed methodologies for key experiments cited in this guide.

Fumarate Hydratase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[3][10][11][12]

Principle: The enzymatic activity of FH is determined by measuring the production of L-malate, which is then used in a coupled enzymatic reaction that leads to the formation of a colored product. The increase in absorbance is proportional to the FH activity.

Materials:

  • 96-well clear flat-bottom plates

  • Spectrophotometric microplate reader

  • Fumarase Assay Kit (containing Assay Buffer, Substrate (fumarate), and coupled enzymes)

  • Cell lysate or tissue homogenate

  • This compound or other inhibitors

Procedure:

  • Sample Preparation:

    • Adherent Cells: Scrape cells in cold Assay Buffer. Do not use proteolytic enzymes.

    • Suspension Cells: Pellet cells by centrifugation (2,000 x g for 5 minutes at 4°C).

    • Homogenize or sonicate cells in an appropriate volume of cold Assay Buffer.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the sample.

  • Assay Reaction:

    • Prepare a master mix of the assay reagents according to the kit manufacturer's instructions.

    • Add 20 µL of sample (or inhibitor-treated sample) to each well.

    • Add 80 µL of the working reagent to each well.

    • Mix briefly and incubate at 37°C.

  • Measurement:

    • Read the absorbance at 565 nm at two time points (e.g., 10 and 40 minutes) in kinetic mode.

  • Calculation:

    • Calculate the change in absorbance over time (ΔOD/min).

    • Determine FH activity using a standard curve provided with the kit.

Measurement of Intracellular Fumarate by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular metabolites.[13][14][15][16]

Principle: Cells are rapidly quenched and metabolites are extracted. The concentration of fumarate in the extract is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard.

Materials:

  • LC-MS/MS system

  • Quenching/Extraction solution (e.g., 80:20 methanol:water at -80°C)

  • Stable isotope-labeled fumarate internal standard

  • Cell culture plates and scraper

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency and treat with FH-IN-1 or other compounds as required.

  • Metabolite Extraction:

    • Aspirate the culture medium.

    • Immediately add ice-cold quenching/extraction solution containing the internal standard to the plate.

    • Scrape the cells and collect the cell lysate/extraction mixture.

    • Vortex and incubate at -20°C for 20 minutes.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the extract at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate metabolites using a suitable chromatography column and gradient.

    • Detect and quantify fumarate and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of endogenous fumarate to the internal standard.

    • Determine the absolute concentration of fumarate by comparing this ratio to a standard curve.

Western Blot for HIF-1α Stabilization

This protocol is a standard method for detecting protein levels.[1][2][17][18][19]

Principle: Cellular proteins are separated by size using SDS-PAGE, transferred to a membrane, and the protein of interest (HIF-1α) is detected using a specific primary antibody and a labeled secondary antibody.

Materials:

  • SDS-PAGE gels and electrophoresis apparatus

  • Electrotransfer system and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with FH-IN-1 or expose to hypoxia (positive control).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. To prevent degradation, it is recommended to lyse cells quickly and directly in Laemmli sample buffer.[18]

    • Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Load 20-50 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary HIF-1α antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Cell Viability Assay (MTT Assay)

This is a common colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[20][21][22][23]

Principle: The tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of FH-IN-1 or other test compounds for the desired duration.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 1-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at a wavelength of 570 nm.

Conclusion

This compound is a valuable tool for the acute and reversible inhibition of fumarate hydratase, enabling detailed studies of the immediate cellular consequences of FH inactivation. Its use in rescue experiments, where its effects are reversed by washout or metabolic supplementation, provides strong evidence for the role of FH in various cellular processes. In comparison, genetic knockout of the FH gene offers a model for chronic FH deficiency, which is essential for studying long-term adaptations and for rescue experiments involving gene re-expression. Fumarate esters provide a means to specifically investigate the downstream effects of fumarate accumulation. The choice of method will depend on the specific research question, with each approach offering unique advantages for dissecting the complex biology of fumarate hydratase. The protocols and data presented in this guide are intended to facilitate the design and execution of robust and informative rescue experiments in this field.

References

Comparative Guide to Structural Analogs of Fumarate Hydratase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fumarate hydratase-IN-1 and its known structural analogs. Fumarate hydratase (FH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, and its inhibition has emerged as a potential therapeutic strategy in oncology. This document summarizes the available quantitative data, outlines experimental protocols for assessing inhibitor performance, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis of Fumarate Hydratase Inhibitors

This compound (also referred to as compound 2 in seminal literature) is a cell-permeable ethyl ester prodrug. Upon cellular uptake, it is hydrolyzed to its active carboxylic acid form (compound 3), which is a competitive inhibitor of fumarate hydratase. The development of these inhibitors originated from a pyrrolidinone-based scaffold (compound 1).

The following table summarizes the key performance data for this compound and its closely related analogs as reported in the foundational study by Takeuchi et al. (2015).

Compound Name/ReferenceChemical StructureTypeTargetIC50 (µM)Ki (µM)Notes
This compound (Compound 2) Ethyl ester of Compound 3Prodrug InhibitorFumarate HydrataseMean of 2.2[1]-Cell-permeable. Antiproliferative activity measured in various cancer cell lines (SW620, ACHN, HCT-116, PC3, and SK-MEL-28) in the absence of glucose.
Compound 3 Carboxylic acid derivativeActive InhibitorFumarate Hydratase-4.5[1]The active, cell-internal form of this compound. A competitive inhibitor of fumarate hydratase.
Compound 1 Pyrrolidinone scaffoldPrecursorFumarate Hydratase--Initial hit from a high-throughput screen that led to the development of this compound.
Compound 4 Photoaffinity probeResearch ToolFumarate Hydratase--An analog designed for target identification studies.

Experimental Protocols

Accurate assessment of fumarate hydratase inhibition is critical for the evaluation of novel analogs. Below are detailed methodologies for key experiments.

Fumarate Hydratase Activity Assay (Coupled Enzyme Assay)

This is a widely used method to measure the enzymatic activity of fumarate hydratase in vitro.

Principle: The assay measures the conversion of fumarate to L-malate by fumarate hydratase. The L-malate produced is then used as a substrate by malate dehydrogenase (MDH), which catalyzes its oxidation to oxaloacetate, coupled with the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Reagents:

  • Phosphate buffer (50 mM, pH 7.5)

  • Fumarate solution (substrate)

  • NAD+ solution

  • Malate Dehydrogenase (MDH) enzyme

  • Purified Fumarate Hydratase or cell lysate containing the enzyme

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NAD+, and MDH in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • To initiate the reaction, add the fumarate solution to all wells.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • The rate of NADH production is proportional to the fumarate hydratase activity. Calculate the initial reaction velocities from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay evaluates the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines.

Principle: The assay measures the number of viable cells after a defined period of treatment with the test compound. This can be achieved using various methods, such as the MTT or resazurin reduction assays, or by direct cell counting.

Reagents and Materials:

  • Cancer cell lines (e.g., SW620, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free medium (for nutrient-dependent cytotoxicity studies)

  • Test compounds

  • MTT or Resazurin solution

  • Solubilization buffer (for MTT assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium (with or without glucose) containing various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of Fumarate Hydratase

Fumarate_Hydratase_Signaling cluster_TCA Mitochondrion (TCA Cycle) cluster_Cytosol Cytosol Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate FH Fumarate_cyto Fumarate (accumulated) Fumarate->Fumarate_cyto Transport PHD Prolyl Hydroxylases Fumarate_cyto->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_p HIF-1α-OH VEGF VEGF HIF1a->VEGF Upregulates Glycolysis Glycolysis HIF1a->Glycolysis Upregulates VHL VHL-E3 Ligase HIF1a_p->VHL Proteasome Proteasomal Degradation VHL->Proteasome

Caption: Fumarate hydratase role in the TCA cycle and hypoxia pathway.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_data Data Analysis & Comparison A1 Synthesize Analogs A2 Purify & Characterize (NMR, MS) A1->A2 B1 Fumarate Hydratase Activity Assay A2->B1 C1 Cell Proliferation Assay (e.g., MTT) A2->C1 B2 Determine IC50/Ki B1->B2 D1 Tabulate & Compare Data (IC50, Ki, Structure) B2->D1 C2 Determine Cellular IC50 C1->C2 C2->D1 D2 Identify Lead Compounds D1->D2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.